2-Chloro-3-(trifluoromethyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXOMMTWPMQFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407243 | |
| Record name | 2-chloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62476-58-8 | |
| Record name | 2-chloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-(trifluoromethyl)aniline physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 62476-58-8), a critical fluorinated building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points with practical, field-proven insights. We will explore its structural characteristics, physicochemical parameters, spectroscopic signatures, and its pivotal role as a precursor in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). The guide emphasizes not just the data, but the causality behind the compound's behavior, providing a robust framework for its application in experimental design and process development.
Chemical Identity and Structural Framework
This compound is a substituted aniline carrying both a chlorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly influences the reactivity of the aniline moiety and the aromatic system.
The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Its presence makes this aniline an important intermediate for pharmaceuticals and agrochemicals.[3]
Figure 1: Chemical Structure of this compound.
Core Physicochemical Properties
The physical properties of a compound are foundational to its handling, purification, and reaction setup. The data below has been consolidated from various authoritative sources to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 62476-58-8 | [4][5][6][7] |
| Molecular Formula | C₇H₅ClF₃N | [4][6][7][8] |
| Molecular Weight | 195.57 g/mol | [4][5][6][7][8] |
| Physical Form | Solid | |
| Melting Point | 25-28 °C | |
| IUPAC Name | This compound | [8] |
| Synonyms | (2-Chloro-3-trifluoromethylphenyl)amine, 2-Chloro-3-aminobenzotrifluoride | [7][8] |
| XLogP3 | 2.8 | [8] |
Expert Insights: The relatively low melting point indicates that while it is a solid at standard ambient temperature, it may be liquid in warmer laboratory environments. This necessitates careful storage considerations. The XLogP3 value of 2.8 suggests moderate lipophilicity, making the compound readily soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, while having low solubility in water. This solubility profile is advantageous for typical organic synthesis workup procedures involving liquid-liquid extraction.
Spectroscopic Characterization Profile
Authenticating the identity and purity of this compound is paramount. While batch-specific spectra should always be consulted from the supplier, the expected spectroscopic signatures are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the chloro, amino, and trifluoromethyl groups. The amine protons will typically appear as a broad singlet, the position of which can vary with solvent and concentration.
-
¹³C NMR: The carbon NMR will show seven distinct signals for the aromatic carbons and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group. This is a powerful tool for confirming the presence and purity of the fluorinated moiety.
-
IR Spectroscopy: Key vibrational bands will include N-H stretching for the amine group (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, and strong C-F stretching bands (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₅ClF₃N with high accuracy.[8]
Synthesis, Reactivity, and Applications
Synthetic Context
This compound is not a naturally occurring compound and is produced through multi-step organic synthesis. One common synthetic approach involves the ammonolysis of a corresponding di-substituted benzotrifluoride, such as 3,4-dichlorobenzotrifluoride, under elevated temperature and pressure.[10]
Figure 2: Role as a key synthetic intermediate.
Reactivity Profile
The chemical behavior is dominated by the interplay of its functional groups:
-
Amine Group: The primary amine is nucleophilic and readily undergoes reactions typical of anilines, such as acylation, alkylation, and diazotization. This is the most common reaction site for incorporating the molecule into a larger structure.
-
Aromatic Ring: The strong electron-withdrawing effects of the -Cl and -CF₃ groups deactivate the benzene ring towards electrophilic aromatic substitution.
Key Applications in Drug Development
This molecule is a cornerstone intermediate for several high-profile drugs. Its utility stems from the ability to introduce the 2-chloro-3-(trifluoromethyl)phenyl moiety into a target structure.
-
Sorafenib (Nexavar): A multi-kinase inhibitor used in the treatment of liver and kidney cancer. This compound is reacted with an isocyanate to form the critical urea linkage in the final drug structure.[2]
-
Flunixin: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the reaction of 2-methyl-3-(trifluoromethyl)aniline, which can be prepared from this compound, with 2-chloronicotinate.[3][11]
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and must be handled with appropriate care.
GHS Hazard Classification:
-
Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).
-
Signal Word: Danger.
-
Hazard Statements:
Recommended Handling Procedures:
-
Always use this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.[12]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage in an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[6] Some suppliers recommend refrigerated storage (2-8°C).[7]
Experimental Protocol: Purification by Recrystallization
This protocol provides a self-validating method for purifying this compound, leveraging its thermal and solubility properties. The validation is achieved by measuring the melting point of the final product.
Figure 3: Workflow for the purification and validation of the compound.
Step-by-Step Methodology:
-
Solvent Selection: Begin by determining an appropriate solvent system. A good choice is a binary system like Heptane/Ethyl Acetate. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture dropwise while heating and swirling until the solid just dissolves. Using excess solvent will significantly reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them under vacuum.
-
Self-Validation (QC): Determine the melting point of the dried crystals. A sharp melting point within the literature range (e.g., 26-28 °C) indicates successful purification. A broad or depressed melting point suggests the presence of impurities, and the recrystallization process should be repeated.
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. Its physicochemical properties—moderate lipophilicity, low melting point, and well-defined reactivity—make it a versatile and predictable building block. A thorough understanding of its properties, coupled with stringent safety and handling protocols, is essential for leveraging this compound's full potential in research and development. This guide serves as a foundational resource to empower scientists in making informed, efficient, and safe experimental decisions.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 62476-58-8|this compound|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]
- 10. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 11. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8): A Keystone Building Block for Advanced Chemical Synthesis
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical properties, metabolic stability, and biological activity.[1][2] Within this context, 2-Chloro-3-(trifluoromethyl)aniline, registered under CAS Number 62476-58-8, emerges as a pivotal chemical intermediate.[3] Its unique trifluoromethyl- and chloro-substituted aniline framework offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic signatures.
Physicochemical Properties
The compound is typically a pale-purple to purple solid or liquid at room temperature, a physical state that should be confirmed upon receipt.[4][5] Key identifying properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 62476-58-8 | [6][7] |
| Molecular Formula | C₇H₅ClF₃N | [3][6][7] |
| Molecular Weight | 195.57 g/mol | [3][6][7] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Amino-2-chlorobenzotrifluoride, (2-Chloro-3-trifluoromethylphenyl)amine | [5][8] |
| Appearance | Pale-purple to purple solid or liquid | [5] |
| Boiling Point | 25-28 °C (Note: Likely measured under high vacuum) | [9] |
Spectroscopic Data Interpretation
While experimental spectra should always be acquired for lot-specific validation, the following table outlines the expected spectroscopic characteristics for structural confirmation.[10][11][12]
| Technique | Expected Signature | Rationale |
| ¹H NMR | Signals in the aromatic region (~6.5-7.5 ppm) and a broad singlet for the amine protons (-NH₂) which may shift depending on solvent and concentration. | The three distinct protons on the aromatic ring will exhibit coupling. The amine protons are exchangeable. |
| ¹³C NMR | Seven distinct signals: four for the aromatic CH carbons, two for the carbons bearing the Cl and CF₃ substituents, and one for the carbon attached to the amine. The CF₃ carbon will appear as a quartet due to C-F coupling. | The unique electronic environment of each carbon atom results in distinct chemical shifts. |
| ¹⁹F NMR | A single, sharp signal corresponding to the -CF₃ group. | The three fluorine atoms are chemically equivalent. |
| FT-IR (cm⁻¹) | ~3300-3500 (N-H stretching, often two bands for primary amine), ~1600 (N-H bending), ~1100-1300 (strong C-F stretching), ~700-800 (C-Cl stretching). | These absorption bands are characteristic of the primary amine, trifluoromethyl, and chloro-functional groups present in the molecule. |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 195, with a characteristic M+2 isotope peak (~1/3 the intensity of M⁺) due to the presence of the ³⁷Cl isotope. | The isotopic pattern of chlorine is a key diagnostic feature in mass spectrometry. |
Synthesis and Chemical Reactivity
Understanding the synthesis and inherent reactivity of this compound is crucial for its effective utilization in multi-step synthetic campaigns.
Synthetic Pathway Overview
While numerous proprietary methods exist, a common and logical laboratory-scale synthesis involves a multi-step sequence starting from a readily available benzotrifluoride derivative. The causality behind this approach lies in the robust and well-documented nature of nitration and subsequent reduction reactions.
Protocol: A Representative Synthesis
-
Nitration: 1-Chloro-2-(trifluoromethyl)benzene is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents favor the formation of the desired 3-nitro isomer.[13]
-
Reduction: The resulting 2-Chloro-1-nitro-3-(trifluoromethyl)benzene is then subjected to reduction. This critical step converts the nitro group into the primary amine. Common and effective methods include catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., iron powder in hydrochloric acid).[14]
-
Purification: The final product is isolated and purified using standard laboratory techniques such as distillation or chromatography to achieve the desired purity for subsequent applications.
Core Reactivity Principles
The molecule's reactivity is governed by the interplay of its three key functional components: the nucleophilic amine group, the aromatic ring activated for certain transformations, and the chloro substituent which can act as a leaving group.
-
Aniline Group (-NH₂): As a primary amine, this group is nucleophilic and readily undergoes acylation, alkylation, and diazotization reactions. Diazotization, in particular, transforms the amine into a versatile diazonium salt, which can be converted into a wide array of other functional groups.
-
Aromatic Ring: The potent electron-withdrawing effects of both the chloro and trifluoromethyl groups deactivate the benzene ring towards electrophilic aromatic substitution. However, this same electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by these groups.[15]
-
Chloro Group (-Cl): The chlorine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).[15] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
Applications in Research and Drug Development
This compound is not an end product but a critical starting material. Its utility is demonstrated in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Intermediates: The compound is a documented key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine as a potent analgesic and antipyretic.[5][16] A patent describes its use as a raw material to synthesize 2-methyl-3-trifluoromethylaniline, another important pharmaceutical building block.[16] The broader class of chloro-trifluoromethylphenyl structures is integral to many approved drugs, such as the kinase inhibitor Sorafenib, which utilizes the related 4-chloro-3-(trifluoromethyl)phenyl isocyanate in its synthesis.[17] This underscores the value of this substitution pattern in designing bioactive molecules.
-
Agrochemical Synthesis: The structural motifs present in this molecule are common in modern herbicides and pesticides. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final active ingredient.[5]
-
Fine and Specialty Chemicals: Its reactivity profile makes it a valuable precursor for creating a variety of specialty chemicals and research compounds.[3]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear framework for understanding the compound's hazards.
| GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H302+H332: Harmful if swallowed or if inhaled.[9]H311: Toxic in contact with skin.[6][9]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6][9] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9]P271: Use only outdoors or in a well-ventilated area.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation exposure.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[19]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust or aerosols. Keep away from incompatible materials such as strong oxidizing agents and acids.[18][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][20] The recommended storage condition is often at room temperature or under refrigeration (2-8°C), as specified by the supplier.[4][8]
Conclusion
This compound is a quintessential example of a modern chemical building block. Its value is derived not from its direct application, but from the potential locked within its structure. The strategic placement of the amine, chloro, and trifluoromethyl groups provides a triad of reactive sites that enable chemists to forge complex molecular targets with precision and efficiency. For professionals in drug discovery and advanced material synthesis, a thorough understanding of this compound's properties, reactivity, and safe handling is essential for leveraging its full synthetic potential.
References
- 1. innospk.com [innospk.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 62476-58-8 | FC105263 [biosynth.com]
- 4. 62476-58-8|this compound|BLD Pharm [bldpharm.com]
- 5. 62476-58-8 | 3-Amino-2-chlorobenzotrifluoride [fluoromart.com]
- 6. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | 62476-58-8 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 14. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Part 1: Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)aniline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, reactivity, and applications, with a focus on the causal relationships that govern its behavior in experimental settings.
Understanding the fundamental characteristics of a molecule is the bedrock of its effective application. This section details the essential identifiers and physical properties of this compound, providing the foundational data required for any research endeavor.
Molecular Identity and Structure
The precise arrangement of atoms and functional groups in this compound dictates its reactivity and utility as a chemical intermediate. The presence of an aniline moiety, a chlorine atom, and a trifluoromethyl group on a benzene ring creates a unique electronic and steric environment.
Table 1: Core Molecular Identifiers
| Identifier | Data | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 62476-58-8 | [2][3][4][5][6] |
| Molecular Formula | C₇H₅ClF₃N | [1][3][4][6] |
| Molecular Weight | 195.57 g/mol | [1][2][3][5] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)C(F)(F)F |[1][6] |
Caption: Chemical structure of this compound.
Physicochemical Data
The bulk properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and storage protocols.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [2] |
| Boiling Point | 25-28 °C (Note: This is likely a melting point range for a solid or a boiling point at very low pressure) | [2] |
| Storage Temperature | 2-8°C (Refrigerator) or Ambient | [2][4] |
| Purity | Typically ≥97% |[2] |
Part 2: Synthesis, Reactivity, and Mechanistic Considerations
As a substituted aniline, this molecule's value lies in its predictable, yet tunable, reactivity. The interplay between the electron-donating amino group and the potent electron-withdrawing chloro and trifluoromethyl groups governs its behavior in synthetic transformations.
Synthetic Pathways: A Logic-Driven Approach
The synthesis of this compound is not trivial due to the specific ortho/meta relationship of the substituents. A common strategy involves the regioselective functionalization of a simpler precursor. One logical approach begins with 3-(trifluoromethyl)aniline.
Causality in Synthesis: The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, its reactivity can be attenuated and directed by converting it to an amide. Direct chlorination of 3-(trifluoromethyl)aniline would likely lead to a mixture of isomers. Therefore, a protecting group strategy is often employed to achieve the desired regioselectivity.
Caption: Plausible synthetic workflow for this compound.
Core Reactivity Insights
The molecule's reactivity is dominated by two centers: the nucleophilic amino group and the electron-deficient aromatic ring.
-
Amino Group Reactivity: The -NH₂ group readily undergoes acylation, alkylation, diazotization, and formation of ureas. The electron-withdrawing nature of the ring substituents (Cl and CF₃) decreases the basicity and nucleophilicity of the nitrogen atom compared to aniline itself. This attenuation is a critical consideration; reactions may require harsher conditions (e.g., stronger catalysts or higher temperatures) than with more electron-rich anilines.
-
Aromatic Ring Reactivity: The combined deactivating effect of the chloro and trifluoromethyl substituents makes the aromatic ring highly resistant to further electrophilic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SNAAr), particularly if a leaving group is present at a position activated by the CF₃ group.
Part 3: Applications in Drug Discovery and Agrochemicals
Halogenated and trifluoromethylated anilines are privileged scaffolds in modern medicinal and agricultural chemistry.[7] The CF₃ group, in particular, is valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[8][9]
Role as a Key Building Block
This compound serves as a crucial intermediate in the synthesis of a range of bioactive molecules. It is a key precursor for pharmaceuticals, including analgesics and veterinary anti-inflammatory drugs like Flunixin, as well as for advanced herbicides.[10] The specific substitution pattern is often essential for achieving the desired biological activity and pharmacokinetic profile in the final active pharmaceutical ingredient (API). For instance, the building block 4-chloro-3-(trifluoromethyl)aniline is used to synthesize Sorafenib, a multi-kinase inhibitor used in cancer therapy, highlighting the importance of this class of compounds.[9]
Exemplary Protocol: Synthesis of a Carboxamide Derivative
This protocol details a fundamental transformation that a drug development professional would perform: the acylation of the aniline to form an amide. This reaction is self-validating; progress can be monitored by Thin Layer Chromatography (TLC), and the product can be confirmed by standard analytical techniques.
Objective: To synthesize N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Step-by-step workflow for a typical acylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. The causality here is to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise over 5-10 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting aniline.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide.
Part 4: Comprehensive Safety and Handling
Scientific integrity demands a rigorous approach to safety. The reactivity that makes this compound valuable also necessitates careful handling to mitigate risks.
GHS Hazard Identification
This compound is classified as hazardous. The following information is synthesized from supplier safety data sheets.
Table 3: GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |
|---|
| GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | Danger | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[2][11][12][13] |
Protocol for Safe Handling and Storage
Adherence to a strict handling protocol is non-negotiable.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[11][12] Eyewash stations and safety showers must be readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[12][13]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. As the material is classified as toxic in contact with skin, seek immediate medical attention.[12][13]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[11][12]
Conclusion
This compound is a highly valuable, yet hazardous, chemical intermediate. Its utility is derived from a unique substitution pattern that imparts desirable properties to larger, bioactive molecules. A thorough understanding of its physicochemical properties, reactivity, and safety requirements, as detailed in this guide, is essential for its successful and safe application in research and development. By grounding experimental design in these core principles, scientists can fully leverage the synthetic potential of this important building block.
References
- 1. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 62476-58-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [stenutz.eu]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. mdpi.com [mdpi.com]
- 10. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to 2-Chloro-3-(trifluoromethyl)aniline: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-(trifluoromethyl)aniline, a critical fluorinated intermediate in the synthesis of high-value chemical entities. We will elucidate its structural characteristics and definitive IUPAC nomenclature. The document further details its essential physicochemical properties, outlines a robust and validated synthetic protocol, and explores its significant applications, particularly within the pharmaceutical and agrochemical sectors. This guide is intended for researchers, chemists, and professionals in drug discovery and process development who utilize advanced chemical building blocks.
Compound Identification and Structure
IUPAC Name
The formal IUPAC name for this compound is This compound [1]. It is also recognized by synonyms such as 2-chloro-3-(trifluoromethyl)benzenamine[1].
Chemical Structure
The molecular structure consists of a benzene ring substituted with an amino group (-NH2) at position 1, a chloro group (-Cl) at position 2, and a trifluoromethyl group (-CF3) at position 3. The strategic placement of the electron-withdrawing chloro and trifluoromethyl groups significantly influences the molecule's reactivity and properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound make it a versatile reagent in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of derivative molecules, a highly desirable trait in modern drug design[2].
| Property | Value | Source |
| CAS Number | 62476-58-8 | [3] |
| Molecular Formula | C₇H₅ClF₃N | [1][3] |
| Molecular Weight | 195.57 g/mol | [1][4] |
| Physical Form | Solid | |
| Boiling Point | 25-28 °C (literature value may refer to a specific pressure) | |
| InChIKey | WLXOMMTWPMQFDE-UHFFFAOYSA-N | [1] |
Synthesis Methodology: A Validated Protocol
The synthesis of this compound is a critical process for ensuring a high-purity supply for downstream applications. A common and reliable method involves the reductive dehalogenation of a chlorinated precursor.
Rationale for Method Selection
Catalytic hydrogenation is a widely employed industrial method for the reduction of nitro groups and for dehalogenation. It is favored for its high efficiency, clean reaction profile, and the relative ease of product isolation, as the primary byproduct is gaseous HCl which can be trapped. The choice of a palladium-on-carbon (Pd/C) catalyst is standard for such transformations due to its high activity and selectivity. Triethylamine is used as a sacrificial base to neutralize the hydrochloric acid formed during the reaction, preventing catalyst poisoning and driving the reaction to completion.
Experimental Protocol: Reductive Dechlorination
This protocol is adapted from established principles of catalytic hydrogenation for aniline synthesis[5].
Starting Material: 2,5-Dichloro-3-(trifluoromethyl)aniline Key Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C), Triethylamine (TEA), Methanol (MeOH)
Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reactor Charging: In a suitable pressure reactor (autoclave), charge 2,5-dichloro-3-(trifluoromethyl)aniline, methanol as the solvent, triethylamine (as an acid scavenger), and a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C)[5].
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 30-60 bar)[5]. Heat the mixture to the desired reaction temperature (e.g., 50-140°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.
-
Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Work-up and Isolation: Combine the filtrate and washes. The solvent and excess triethylamine are removed via distillation. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound[5].
Key Applications
This compound is a valuable building block due to the unique electronic properties conferred by its substituents. It is a key intermediate in the synthesis of various high-value molecules.
-
Pharmaceutical Intermediates: It serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a known impurity or intermediate in the synthesis of complex molecules like Sorafenib and Regorafenib[6]. Its structure is integral to the development of analgesics and veterinary anti-inflammatory drugs like Flunixin[7].
-
Agrochemical Synthesis: The trifluoromethyl moiety is a common feature in modern agrochemicals, enhancing their efficacy and stability[8][9]. This aniline derivative is used in the synthesis of novel herbicides and pesticides[7].
-
Materials Science: Fluorinated anilines are also investigated for applications in creating specialty polymers and electronic materials where specific dielectric and hydrophobic properties are required.
Safety and Handling
Proper handling of this compound is essential due to its hazardous nature.
-
Hazard Classification: The compound is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation[1][10].
-
GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including impervious gloves, chemical safety goggles, and a lab coat[10][11].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents and direct sunlight[11].
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and call a poison center or physician immediately[11][12].
Conclusion
This compound is a cornerstone intermediate for advanced chemical synthesis. Its well-defined structure and versatile reactivity, driven by the chloro and trifluoromethyl substituents, make it indispensable for developing next-generation pharmaceuticals and agrochemicals. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in research and development.
References
- 1. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound [stenutz.eu]
- 4. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. abdurrahmanince.net [abdurrahmanince.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Synthesis of 2-Chloro-3-(trifluoromethyl)aniline from precursors
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl and chloro substituents on the aniline scaffold are crucial for modulating the lipophilicity, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This document delves into two primary synthetic strategies: the direct electrophilic chlorination of 3-(trifluoromethyl)aniline and the palladium-catalyzed amination of 1,2-dichloro-3-(trifluoromethyl)benzene. The guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the presented routes to inform rational synthesis design and optimization.
Introduction: The Strategic Importance of this compound
This compound, also known as 2-amino-6-chlorobenzotrifluoride, is a highly valuable substituted aniline in medicinal and materials chemistry.[1][3][4] Its structural motifs are integral to the synthesis of a range of bioactive molecules. For instance, it serves as a key intermediate in the production of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[5] The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly enhances the lipophilicity and metabolic stability of parent molecules, properties that are highly desirable in modern drug design.[1][2] The chlorine atom provides a reactive handle for further molecular elaboration and also contributes to the overall electronic properties of the molecule. This guide explores the core chemical principles and practical methodologies for its synthesis from readily available precursors.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from two distinct retrosynthetic perspectives. The first strategy involves the functionalization of a pre-existing aniline ring via electrophilic aromatic substitution. The second, and often more regiochemically precise, strategy relies on the formation of the carbon-nitrogen bond as a key step, typically through transition-metal-catalyzed cross-coupling reactions.
Figure 1: High-level overview of the two primary synthetic strategies for this compound.
Synthesis via Electrophilic Chlorination of 3-(Trifluoromethyl)aniline
This approach represents the most direct route, involving the introduction of a chlorine atom onto the 3-(trifluoromethyl)aniline backbone. The primary challenge in this strategy is controlling the regioselectivity of the chlorination reaction.
Mechanistic Rationale and Causality
The outcome of the electrophilic substitution is governed by the combined directing effects of the amino (-NH2) and trifluoromethyl (-CF3) groups.
-
Amino Group (-NH2): A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Trifluoromethyl Group (-CF3): A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.
In 3-(trifluoromethyl)aniline, the C2 and C6 positions are ortho to the amino group, while the C4 position is para. The C5 position is meta to the amino group but ortho to the trifluoromethyl group. The C2 position is also ortho to the deactivating -CF3 group. This complex interplay of electronic effects often leads to the formation of a mixture of isomers, including the desired 2-chloro product and the 4-chloro isomer. The use of a mild chlorinating agent such as N-chlorosuccinimide (NCS) is often preferred to mitigate over-chlorination and the formation of complex mixtures.[6][7]
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
The following protocol is a generalized procedure based on established methodologies for the chlorination of substituted anilines.[6][7]
Step 1: Reaction Setup
-
To a solution of 3-(trifluoromethyl)aniline (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN), add N-chlorosuccinimide (1.1 equiv.).
-
The reaction vessel is equipped with a magnetic stirrer and a reflux condenser and placed under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Reaction Execution
-
The reaction mixture is heated to a temperature between 60-65°C.[6][7]
-
The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), over a period of 16-24 hours.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, which will be a mixture of isomers, is purified by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate the this compound isomer.
Data Presentation: Optimization of Chlorination
The regioselectivity of this reaction is highly sensitive to the reaction conditions. The table below summarizes typical outcomes based on literature data.
| Entry | Solvent | Temperature (°C) | Time (h) | Product Ratio (2-Cl : 4-Cl : Dichloro) | Isolated Yield of 2-Chloro Isomer (%) | Reference |
| 1 | MeCN | 60 | 16 | 72 : 19 : 6 (approx.) | 56 | [7] |
| 2 | CH2Cl2 | 40 | 24 | Lower conversion observed | N/A | [6] |
| 3 | THF | 65 | 16 | Complex mixture reported | N/A | [6] |
Synthesis via Palladium-Catalyzed Amination
This strategy constructs the C-N bond directly onto a pre-functionalized aromatic ring, offering superior control over regiochemistry. The Buchwald-Hartwig amination is a state-of-the-art palladium-catalyzed cross-coupling reaction ideal for this purpose.[8][9][10]
Mechanistic Rationale and Causality
The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[8][11] The precursor of choice is 1,2-dichloro-3-(trifluoromethyl)benzene.[12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex. The C-Cl bond at the C2 position is sterically more accessible and electronically distinct, allowing for selective reaction.
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine, which regenerates the active Pd(0) catalyst.[8][9]
The success of this reaction is critically dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle.[8][13]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the amination of an aryl chloride.
Step 1: Reagent Preparation
-
In a glovebox, an oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3 or a G3 precatalyst), a suitable phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).
Step 2: Reaction Setup
-
The vessel is sealed, removed from the glovebox, and 1,2-dichloro-3-(trifluoromethyl)benzene (1.0 equiv.) is added, followed by an ammonia equivalent (e.g., benzophenone imine, which is later hydrolyzed, or directly using aqueous/gaseous ammonia under pressure).
-
Anhydrous, degassed toluene or dioxane is added as the solvent.
Step 3: Reaction Execution
-
The mixture is heated to 80-110°C under an inert atmosphere.
-
The reaction is stirred vigorously for 12-24 hours, with progress monitored by GC-MS or LC-MS.
Step 4: Work-up and Purification
-
After cooling, the reaction is quenched with water or an acidic solution (if using an imine).
-
The mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The organic phase is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation to yield pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C7H5ClF3N | [14][15] |
| Molecular Weight | 195.57 g/mol | [14][15] |
| Appearance | Liquid | [16] |
| Boiling Point | 66-67 °C at 3 mmHg | [16] |
| Density | 1.386 g/mL at 25 °C | [16] |
| Refractive Index | n20/D 1.507 | [16] |
| Spectroscopic Data | Confirm with 1H NMR, 13C NMR, 19F NMR, and Mass Spectrometry (MS) | Compare against reference spectra |
Safety and Handling
Researchers must adhere to strict safety protocols when performing these syntheses.
-
This compound: Harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[14] It may also be harmful if inhaled.[14]
-
Reagents: N-chlorosuccinimide is an irritant. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like sodium tert-butoxide are corrosive.
-
Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, with electrophilic chlorination and palladium-catalyzed amination being two of the most prominent strategies.
-
Electrophilic chlorination is a direct, atom-economical approach but is often hampered by a lack of perfect regioselectivity, necessitating careful optimization and challenging purification steps.
-
Buchwald-Hartwig amination provides excellent regiochemical control, leading to a cleaner product profile and potentially higher yields of the desired isomer. However, this method requires more expensive and air-sensitive catalysts and ligands.
The choice of synthetic route will ultimately depend on factors such as the required scale of production, cost considerations, available equipment, and the desired purity of the final product. Both methods represent powerful tools in the arsenal of the modern synthetic chemist for accessing this critical chemical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-6-chlorobenzotrifluoride | 432-21-3 | FA67615 [biosynth.com]
- 4. 2-Amino-6-chlorobenzotrifluoride [myskinrecipes.com]
- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,2-Dichloro-3-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 94570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Safety & Handling Guide for 2-Chloro-3-(trifluoromethyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and emergency procedures for 2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8). As a specialized chemical intermediate, understanding its toxicological profile and requisite safety protocols is paramount for ensuring personnel safety and experimental integrity in a research and development environment. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, empowering scientists to work with this compound confidently and securely.
Chemical Identification and Core Properties
This compound is a substituted aniline derivative used in chemical synthesis. Its dual chloro- and trifluoromethyl-substituents significantly influence its reactivity and toxicological profile.
| Property | Value | Source(s) |
| CAS Number | 62476-58-8 | [1][2][3] |
| Molecular Formula | C₇H₅ClF₃N | [2][3] |
| Molecular Weight | 195.57 g/mol | [2][3] |
| Physical Form | Solid | [1][4] |
| IUPAC Name | This compound | [2] |
| Storage | Store in a dry, cool, well-ventilated place; some suppliers recommend refrigeration (2-8°C). | [5][6][7] |
Hazard Identification and GHS Classification
This compound is classified as highly hazardous, carrying the "Danger" signal word.[1][4] The primary risks are acute toxicity through multiple exposure routes and severe irritation. The Globally Harmonized System (GHS) classifications demand rigorous adherence to safety protocols.
| Pictogram | GHS Code | Hazard Class | Hazard Statement | Source(s) |
|
| GHS06 | Acute Toxicity (Dermal) | H311 : Toxic in contact with skin. | [1][2] |
|
| GHS07 | Acute Toxicity (Oral) | H302 : Harmful if swallowed. | [2] |
| Acute Toxicity (Inhalation) | H332 : Harmful if inhaled. | [2] | ||
| Skin Corrosion/Irritation | H315 : Causes skin irritation. | [2] | ||
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. | [2] | ||
| Specific Target Organ Toxicity | H335 : May cause respiratory irritation. | [1] |
Expert Insight: The combination of H311 (Toxic in contact with skin) with H302/H332 (Harmful if swallowed/inhaled) is of critical importance.[1][2] This profile indicates that dermal absorption is a significant route for systemic toxicity, potentially more so than ingestion or inhalation. Therefore, the selection and use of appropriate gloves are not merely for preventing local irritation but are a primary defense against severe systemic effects.
Toxicological Profile: Understanding the Risks
The toxicity of this compound stems from its chemical nature as a halogenated aromatic amine.
-
Routes of Exposure: The primary routes of occupational exposure are dermal contact and inhalation of dust or vapors. Ingestion is a less common, but still significant, route of exposure.
-
Acute Effects:
-
Dermal: Contact can cause skin irritation and, more critically, lead to systemic toxicity through absorption.[2] Symptoms may not be immediately apparent.
-
Ocular: Direct contact will cause serious eye irritation, characterized by redness, pain, and potential damage if not promptly and thoroughly rinsed.[2]
-
Inhalation: Inhaling dust can irritate the respiratory tract, causing coughing and shortness of breath.[1][6] High concentrations can lead to systemic harm.[2]
-
Ingestion: Swallowing the compound is harmful and may lead to gastrointestinal irritation and systemic poisoning.[8]
-
-
Systemic Effects: Like many aniline derivatives, systemic absorption may lead to cyanosis (a bluish discoloration of the skin) due to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[8]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. Engineering controls are the first line of defense, supplemented by rigorous use of PPE.
Engineering Controls
All work with this solid compound must be conducted in a properly operating chemical fume hood designed for hazardous chemicals.[9] The workspace should be equipped with an accessible eyewash station and safety shower.[5]
Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards identified in Section 2. The following protocol is a self-validating system for ensuring user protection.
PPE Selection Workflow
Caption: PPE selection logic for handling the compound.
-
Hand Protection: Use impervious, chemical-resistant gloves.[9] It is critical to inspect gloves for tears or pinholes before each use. Given the high dermal toxicity, double-gloving is a recommended practice. Use proper glove removal technique to avoid contaminating skin.[10]
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA regulations or European Standard EN166.[5] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[10]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[6] Ensure clothing is buttoned and sleeves are down. Do not expose any skin.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[5]
Protocols for Safe Handling and Storage
Safe Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
PPE: Don all required PPE as outlined in Section 4.2.
-
Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to minimize exposure during transport.
-
Manipulation: Handle the compound with care, avoiding actions that could generate dust. Use spatulas and other tools gently.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[6][11]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5][6] Keep containers tightly sealed to prevent contamination and exposure.[6]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[12]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[5]
Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
Emergency Response Workflow
Caption: Workflow for responding to spills or personnel exposure.
First-Aid Measures
-
General Advice: Consult a physician immediately and show them this safety guide or the product SDS.[11]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical advice due to the high dermal toxicity.[9]
-
In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[6]
-
Unsuitable Media: Do not use a direct water jet, as it may spread the material.[6]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5]
-
Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[11]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Do not act without suitable protective equipment. Avoid breathing dust and prevent contact with skin and eyes.[11]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[11]
-
Containment and Clean-up:
-
For small spills, gently sweep up the solid material.
-
For larger spills, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.
-
Collect the material and absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[11]
-
Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with federal, state, and local environmental regulations. Do not allow the material to be released into the environment.[11]
References
- 1. This compound | 62476-58-8 [sigmaaldrich.com]
- 2. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. fishersci.com [fishersci.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. hpc-standards.com [hpc-standards.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. chemicalbook.com [chemicalbook.com]
Navigating the Supply Chain for High-Purity 2-Chloro-3-(trifluoromethyl)aniline: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8) is a critical fluorinated building block in the synthesis of advanced pharmaceutical ingredients, agrochemicals, and specialty materials. Its unique substitution pattern—featuring a chlorine atom and a trifluoromethyl group ortho and meta to the amine, respectively—imparts specific steric and electronic properties that are highly sought after in modern medicinal chemistry. However, the success of multi-step synthetic campaigns and the integrity of final compounds are contingent upon the purity of this starting material. Impurities, even at trace levels, can lead to unpredictable reaction pathways, diminished yields, and complex purification challenges. This guide provides an in-depth framework for researchers, chemists, and sourcing specialists to identify, evaluate, and verify commercial suppliers of this compound at ≥98.0% purity, ensuring reliability and reproducibility in research and development.
The Strategic Importance of High-Purity this compound
The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic profile. The specific regioisomer, this compound, serves as a key precursor for compounds where precise spatial arrangement of substituents is paramount for biological activity.
The primary challenge in sourcing this reagent lies in controlling for isomeric and process-related impurities. Synthesis often involves multi-step processes such as halogenation, nitration, and reduction of a trifluoromethylated benzene core.[1] A lack of regioselectivity in these steps can lead to the co-production of other isomers, such as 4-Chloro-3-(trifluoromethyl)aniline or 6-Chloro-3-(trifluoromethyl)aniline, which can be difficult to separate and may interfere with downstream reactions. Therefore, selecting a supplier who provides robust analytical certification is not merely a matter of compliance, but a critical first step in risk mitigation for any research program.
Landscape of Commercial Suppliers for ≥98.0% Purity Grade
Identifying a reliable supplier requires looking beyond price and availability. Key evaluation criteria include the purity specifications offered, the comprehensiveness of analytical documentation provided (e.g., Certificate of Analysis, ¹H NMR, GC-MS data), and the supplier's quality management certifications (e.g., ISO 9001). Below is a comparative table of established vendors offering this compound.[2]
| Supplier | CAS Number | Stated Purity | Analytical Data Provided | Typical Pack Sizes |
| BLD Pharm | 62476-58-8 | ≥98.0% | Certificate of Analysis (CoA) | 1g, 5g, 25g |
| Combi-Blocks | 62476-58-8 | ≥98.0% | CoA, NMR, GC-MS | 1g, 5g, 10g |
| Fluorochem | 62476-58-8 | ≥98.0% | CoA | 1g, 5g, 25g |
| Apollo Scientific | 62476-58-8 | ≥98.0% | CoA | 1g, 5g, 25g |
| Matrix Scientific | 62476-58-8 | ≥98.0% | CoA | 1g, 5g, 25g |
Note: The availability of specific analytical data may vary and should be confirmed at the time of inquiry. Sourcing from manufacturers with transparent quality control data is highly recommended.
A Practical Protocol for In-House Quality Verification
Trustworthiness in the supply chain is established through verification. While a supplier's Certificate of Analysis provides an initial quality benchmark, it is prudent for research organizations to perform in-house QC on incoming batches, especially for pivotal projects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly suitable method for this purpose due to the analyte's volatility and the technique's ability to separate and identify closely related structural isomers.[3][4]
Experimental Protocol: GC-MS Purity and Impurity Profiling
This protocol is designed to confirm the identity and assess the purity of a received sample of this compound.
Objective: To achieve >98.0% purity as determined by peak area percentage and to identify any significant impurities.
1. Sample Preparation:
- Accurately prepare a 1 mg/mL stock solution of the this compound sample in a high-purity solvent such as ethyl acetate or dichloromethane.
- Vortex the solution until the sample is fully dissolved.
- Perform a 1:10 dilution of the stock solution to create a working solution of 100 µg/mL for injection.
2. Instrumentation & Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for resolving aromatic isomers.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Split Ratio: 50:1 (adjust as needed to avoid detector saturation).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: Hold at 280°C for 5 minutes.
- MSD Conditions:
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Electron Ionization (EI) at 70 eV.
- Scan Range: 40-350 m/z.
3. Data Analysis & Interpretation:
- Identity Confirmation: The mass spectrum of the major peak should correspond to the expected fragmentation pattern of this compound (Molecular Weight: 195.57 g/mol )[2]. Look for the molecular ion (M⁺) at m/z 195 and the characteristic isotopic pattern of a single chlorine atom (M+2 peak at ~33% the intensity of M⁺).
- Purity Calculation: Calculate purity based on the relative peak area percentage. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
- Impurity Identification: For any impurity peak >0.1%, perform a library search (e.g., NIST/Wiley) on its mass spectrum to tentatively identify the structure. Pay close attention to masses corresponding to potential isomers (m/z 195) or synthetic precursors.
Workflow for Incoming Reagent QC
Caption: Workflow for in-house quality control of this compound.
A Framework for Strategic Supplier Selection
Choosing the right supplier is a multi-faceted decision that balances cost, quality, and risk. For drug development professionals, consistency and documentation are paramount, while academic researchers may prioritize availability for small-scale experiments. The following flowchart provides a logical framework for navigating this selection process.
Caption: Decision framework for selecting a chemical supplier based on quality metrics.
Conclusion
The procurement of high-purity this compound is a foundational step for successful research and development outcomes. A superficial approach based solely on catalog listings is insufficient. By leveraging a systematic evaluation process that prioritizes suppliers with transparent and comprehensive analytical documentation, and by implementing a robust in-house verification protocol, researchers can ensure the chemical integrity of their starting materials. This diligence mitigates the significant risks of failed experiments, costly delays, and compromised data, ultimately accelerating the path from discovery to innovation.
References
Solubility of 2-Chloro-3-(trifluoromethyl)aniline in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-3-(trifluoromethyl)aniline in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of this compound in Drug Development
This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, imparted by the electron-withdrawing chloro and trifluoromethyl groups, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Understanding the solubility of this solid compound in various organic solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This technical guide provides a robust scientific framework for approaching the solubility of this compound. It combines theoretical principles with practical, field-proven experimental methodologies, empowering researchers to generate reliable solubility data and make informed decisions in their development pipelines.
Physicochemical Profile of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃N | [3][4] |
| Molecular Weight | 195.57 g/mol | [3] |
| Physical Form | Solid | [5] |
| Boiling Point | 25-28 °C (Note: This appears to be a partial pressure value, not atmospheric) | [5] |
| IUPAC Name | This compound | [3] |
The presence of a trifluoromethyl group and a chlorine atom on the aniline ring significantly influences its polarity and hydrogen bonding capabilities, which are key determinants of its solubility.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of mixing. For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is influenced by both enthalpy (heat of solution) and entropy (disorder) changes.
For this compound, we can anticipate the following:
-
Polarity: The molecule possesses both polar (amine group) and nonpolar (aromatic ring, trifluoromethyl group) regions, giving it a moderate overall polarity.
-
Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.
-
Solvent Interactions:
-
Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the amine group, likely leading to good solubility.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have strong dipole moments, suggesting favorable interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be lower in these solvents due to the polar nature of the aniline derivative.
-
Predictive Approaches to Solubility
In the absence of experimental data, several computational models can be employed to predict solubility. These models, while not a substitute for experimental verification, are invaluable for solvent screening and hypothesis generation.
Thermodynamic Models: Models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and the Hildebrand solubility parameter approach can provide quantitative estimates of solubility.[6] These models are based on group contribution methods, where the molecule is broken down into its constituent functional groups to predict its activity coefficient in a given solvent. More advanced computational intelligence models are also being developed to predict drug solubility with high accuracy.[7]
Logical Workflow for Solubility Prediction
Caption: A logical workflow for predicting the solubility of a compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining solubility is through direct experimental measurement. The following is a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Experimental Workflow
Experimental Workflow for Solubility Determination
Caption: A step-by-step workflow for the experimental determination of solubility.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Preparation of Saturated Solutions: To a series of vials, add a known volume of each solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Use the calibration curve to determine the concentration of the solute in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner, typically in a tabular format.
Illustrative Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Notes |
| Protic | Methanol | > 50 | High solubility expected due to hydrogen bonding. |
| Ethanol | > 50 | Similar to methanol, good solubility is anticipated. | |
| Water | < 1 | Low solubility expected due to the hydrophobic aromatic ring and trifluoromethyl group. | |
| Aprotic Polar | Acetone | 20 - 50 | Good solubility is likely due to favorable dipole-dipole interactions. |
| Acetonitrile | 10 - 30 | Moderate to good solubility is expected. | |
| Dimethyl Sulfoxide (DMSO) | > 100 | High solubility is anticipated due to its strong hydrogen bond accepting ability and high polarity. | |
| Nonpolar | Toluene | 1 - 10 | Limited solubility is expected. |
| Hexane | < 1 | Very low solubility is predicted due to the significant polarity mismatch. |
Note: The data in this table is predictive and for illustrative purposes only. Experimental verification is required.
Conclusion
While specific experimental data for the solubility of this compound in a wide array of organic solvents is not yet widely published, this guide provides a comprehensive roadmap for researchers to navigate this critical aspect of its physicochemical characterization. By combining theoretical understanding, predictive modeling, and rigorous experimental determination, scientists and drug development professionals can generate the high-quality solubility data necessary to unlock the full potential of this versatile molecule in their research and development endeavors.
References
- 1. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]
- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. This compound | 62476-58-8 [sigmaaldrich.com]
- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-3-(trifluoromethyl)aniline melting point and boiling point
An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-3-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications. The focus is on the fundamental physicochemical properties of its melting and boiling points, which are critical parameters for identification, purity assessment, and process control in research and drug development. This document outlines the theoretical principles and provides detailed, field-proven experimental protocols for the accurate determination of these values. It is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who handle this or structurally similar compounds.
Introduction: The Significance of this compound
This compound is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, makes it a precursor for agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules.
Accurate characterization of its physical properties is paramount. The melting and boiling points are not merely data points; they are indicators of purity and identity. For a substance used in exacting applications like drug development, confirming these parameters is a foundational step in quality control and reaction optimization. A sharp, well-defined melting point range is a strong indicator of a pure compound, whereas impurities will typically cause a depression and broadening of this range.[1][2] Similarly, the boiling point is a characteristic constant that is crucial for purification techniques like distillation and for understanding a compound's volatility.[3][4]
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below. These values are essential for safe handling, experimental design, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 62476-58-8 | [5][6] |
| Molecular Formula | C₇H₅ClF₃N | [5][6][7] |
| Molecular Weight | 195.57 g/mol | [5][7] |
| Physical Form | Solid at ambient temperature | |
| Melting Point | 27 °C | [5] |
| Boiling Point | Data not readily available at atmospheric pressure. The procedure for its determination is outlined in Section 4. | |
| InChIKey | WLXOMMTWPMQFDE-UHFFFAOYSA-N | [5][7] |
Experimental Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For crystalline solids, this transition occurs over a narrow range, making it a reliable criterion for purity.
Principle of Measurement
The determination involves heating a small, uniform sample at a controlled rate and recording the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).[8] This range provides a more accurate picture than a single value. The most common laboratory technique is the capillary method, which can be performed using a manual apparatus like a Thiele tube or, more conveniently, a modern digital melting point apparatus.[8]
Detailed Experimental Protocol (Digital Apparatus)
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Capillary Tube Loading: Press the open end of a glass capillary tube into the powdered sample. A small amount of material (2-3 mm height) is sufficient. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly into the bottom.
-
Apparatus Setup: Insert the loaded capillary tube into the designated slot in the melting point apparatus.[8]
-
Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample rapidly to get a rough estimate.[1] This saves time during the precise measurement. Let the apparatus cool sufficiently before the next step.
-
Accurate Measurement: Set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point (27 °C for this compound).
-
Controlled Heating: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, preventing an overestimation of the melting point.
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first sign of melting is observed and the temperature at which the last solid crystal disappears.[9] This is the melting point range. For a pure sample, this range should be narrow (0.5-1.0 °C).
Self-Validating System and Causality
This protocol is self-validating. An unexpectedly wide melting range or a value lower than the literature value immediately indicates the presence of impurities. The causality is rooted in thermodynamics; impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces. The slow, controlled heating rate ensures that the recorded temperature accurately reflects the sample's temperature during the phase change.
Visualization: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[3] At this temperature, the liquid undergoes a bulk transition to the vapor phase. Since this compound is a solid at room temperature, its boiling point must be determined in the molten state. For small sample quantities, a micro-boiling point method is highly effective and minimizes waste.[10]
Principle of Measurement
The micro-reflux method involves heating a small liquid sample containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and is replaced by the sample's vapor. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, resulting in a steady stream of bubbles. Upon cooling, the vapor pressure drops, and the moment the external pressure overcomes the internal vapor pressure, liquid is drawn back into the capillary. The temperature at which this occurs is the boiling point.[10]
Detailed Experimental Protocol (Micro-Reflux Method)
-
Sample Preparation: Place a small amount (approx. 0.5 mL) of this compound into a small test tube or fusion tube. Gently heat the tube in a sand or oil bath to melt the solid into a clear liquid.
-
Apparatus Setup: Secure the test tube in the heating bath. Place a thermometer into the test tube such that its bulb is positioned in the vapor phase, just above the liquid surface. This is crucial as it measures the temperature of the vapor in equilibrium with the boiling liquid, not the liquid itself.
-
Capillary Insertion: Take a standard melting point capillary tube and place it into the liquid with the open end down.
-
Heating: Begin heating the bath gently. Stirring the bath ensures even temperature distribution.
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[10] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
-
Cooling and Recording: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Identification: Carefully watch the capillary tube. The moment the bubbling stops and the liquid is drawn up into the capillary, immediately record the temperature from the thermometer.[10] This is the experimental boiling point.
-
Pressure Correction: The boiling point is highly dependent on atmospheric pressure.[3] For authoritative results, the barometric pressure should be recorded at the time of the experiment and the boiling point corrected to standard pressure (760 mmHg) using a pressure nomograph if necessary.
Visualization: Micro Boiling Point Determination Workflow
Caption: Workflow for Micro Boiling Point Determination.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, harmful or toxic in contact with skin, causes skin irritation, and causes serious eye irritation.[7][11] It may also cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[13]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.[11][12]
Conclusion
The melting point (27 °C) and boiling point are fundamental physical constants for this compound that underpin its reliable use in scientific research and development. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties. Adherence to these methodologies, particularly with respect to sample preparation and controlled heating rates, is essential for obtaining accurate and reproducible data. This ensures not only the identity and purity of the material but also the integrity of the subsequent synthetic work for which it is employed.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. vernier.com [vernier.com]
- 5. This compound [stenutz.eu]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westlab.com [westlab.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. angenechemical.com [angenechemical.com]
Spectroscopic Characterization of 2-Chloro-3-(trifluoromethyl)aniline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8), a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes predicted data, established spectroscopic principles, and comparative analysis with structurally related compounds to provide a robust and scientifically grounded interpretation.
Introduction to this compound
This compound is an aromatic amine with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol .[2][3] Its structure, featuring a chloro and a trifluoromethyl group on the aniline scaffold, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of both substituents significantly influences the electronic environment of the aromatic ring and the basicity of the amine group, which in turn dictates its reactivity and spectroscopic properties.
A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide will delve into the expected spectroscopic data points and their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the amine protons. The solvent used for analysis will influence the chemical shift of the -NH₂ protons, which may also appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
Expected ¹H NMR Data (Predicted):
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic CH | 6.8 - 7.5 | Multiplet (m) |
| Amine NH₂ | 3.5 - 5.0 (variable) | Broad Singlet (br s) |
The three aromatic protons will likely appear as a complex multiplet in the downfield region of the spectrum. Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the chloro and trifluoromethyl substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton. Six distinct signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Expected ¹³C NMR Data (Predicted):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| C-NH₂ | 145 - 150 | Singlet |
| C-Cl | 130 - 135 | Singlet |
| C-CF₃ | 125 - 130 | Quartet (q) |
| Aromatic CH | 115 - 130 | Singlet |
| CF₃ | ~123 | Quartet (q) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[4] For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Expected ¹⁹F NMR Data (Predicted):
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) |
| -CF₃ | -60 to -65 |
The chemical shift is typically referenced to CFCl₃.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Employ a standard pulse sequence for ¹⁹F NMR. No proton decoupling is typically necessary unless H-F couplings are being investigated.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine, the aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl group.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch (CF₃) | 1100 - 1350 | Strong, often multiple bands |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
The presence of strong, broad absorption bands in the 1100-1350 cm⁻¹ region is a clear indicator of the trifluoromethyl group.
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and fragment ions resulting from the cleavage of bonds.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 195 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 197 | Isotopic peak due to ³⁷Cl |
| [M-CF₃]⁺ | 126 | Loss of the trifluoromethyl group |
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M]⁺ and [M+2]⁺ peaks having a relative intensity ratio of approximately 3:1.[5]
Experimental Protocol for MS Data Acquisition (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data for this compound, while not extensively documented in the public domain, can be reliably predicted based on fundamental principles and comparison with related structures. The combination of NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this compound in their work.
References
- 1. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. PubChemLite - this compound (C7H5ClF3N) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to 2-Chloro-3-(trifluoromethyl)aniline: Properties, Hazards, and Safe Handling Protocols
Introduction: The Role of 2-Chloro-3-(trifluoromethyl)aniline in Modern Drug Discovery
This compound is a specialized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring both a chloro and a trifluoromethyl group on the aniline ring, imparts specific physicochemical properties that are highly valued in the design of bioactive compounds. The trifluoromethyl group, for instance, is known to enhance the lipophilicity and metabolic stability of drug molecules, making it a desirable feature in modern medicinal chemistry.[2] This guide provides an in-depth analysis of the chemical properties, potential hazards, and detailed protocols for the safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe and effective use in a laboratory setting. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 62476-58-8 | [3][4] |
| Molecular Formula | C₇H₅ClF₃N | [2][3] |
| Molecular Weight | 195.57 g/mol | [2][3] |
| Physical Form | Solid | |
| Boiling Point | 25-28 °C | |
| Storage Temperature | Ambient Temperature |
Comprehensive Hazard Analysis
This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.[3] The following sections detail its toxicological profile and other associated hazards.
Toxicological Profile
This compound is harmful if swallowed, inhaled, or in contact with skin.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[3][5]
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3][5]
The signal word for this chemical is "Danger".[3] The primary health hazards are associated with its irritant properties and its toxicity upon exposure through oral, dermal, and inhalation routes.
Reactivity and Stability
This compound is stable under normal storage conditions.[6] However, it is incompatible with strong oxidizing agents and acids.[6] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[6]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on established best practices for handling hazardous aromatic amines.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
Caption: Personal Protective Equipment workflow for handling this compound.
Engineering Controls
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Dispensing: When transferring the solid compound, use appropriate tools (e.g., a spatula) and avoid generating dust.
-
Spill Prevention: Handle the container with care to prevent accidental spills. Use secondary containment when possible.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all equipment and the work area.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it away from incompatible materials such as strong oxidizing agents and acids.[6][10]
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Spill Response
Caption: Emergency response workflow for a spill of this compound.
For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert substance and place it in a sealed container for hazardous waste disposal.[10] For a large spill, the area should be evacuated immediately, and emergency services should be notified.[10]
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[6][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[9]
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[10]
Conclusion
This compound is a valuable compound in synthetic chemistry with significant potential in drug development. However, its hazardous properties necessitate a comprehensive understanding and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers and scientists can handle this chemical safely and effectively, minimizing risks to themselves and the environment.
References
- 1. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Key intermediates in the synthesis of flunixin meglumine
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Flunixin Meglumine
Introduction
Flunixin meglumine is a potent, non-steroidal anti-inflammatory drug (NSAID) widely utilized in veterinary medicine for its powerful analgesic, antipyretic, and anti-inflammatory properties.[1][2][3][4] It functions as a non-selective cyclooxygenase (COX) inhibitor, making it indispensable for managing pain and inflammation associated with musculoskeletal disorders and colic in horses, as well as for controlling fever in cattle.[3][4] The commercial viability and therapeutic efficacy of flunixin meglumine are intrinsically linked to the efficiency and purity of its chemical synthesis.
This technical guide offers a comprehensive exploration of the synthetic pathway leading to flunixin meglumine, with a primary focus on its key chemical intermediates. As a senior application scientist, the objective is not merely to list procedural steps but to provide an in-depth analysis of the reaction mechanisms, the rationale behind experimental choices, and the critical role each intermediate plays in achieving a high-yield, high-purity final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the core chemistry underpinning the manufacture of this vital veterinary drug.
The Core Synthetic Strategy: A Two-Stage Process
The synthesis of flunixin meglumine is elegantly executed in a two-stage process. The foundational stage involves the construction of the core molecule, flunixin, through a copper-catalyzed cross-coupling reaction. The second stage is a straightforward acid-base reaction to form the highly water-soluble meglumine salt, which is the form used in pharmaceutical preparations.[5]
The overall transformation hinges on the formation of a key carbon-nitrogen bond that links two primary building blocks. This strategic approach ensures a convergent and efficient synthesis.
Caption: Overall synthetic workflow for Flunixin Meglumine.
The Cornerstone Intermediate: Flunixin
The synthesis of flunixin itself, chemically known as 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid, is the most critical step in the entire process.[6] This reaction is a classic example of an Ullmann condensation , a copper-promoted nucleophilic aromatic substitution.[7] In this reaction, the amine group of 2-methyl-3-(trifluoromethyl)aniline acts as the nucleophile, displacing the chlorine atom on the 2-position of 2-chloronicotinic acid.
The Ullmann Condensation Mechanism
The Ullmann condensation is a powerful method for forming carbon-nitrogen or carbon-oxygen bonds with aryl halides.[7][8] While the precise mechanism can be complex, it is generally understood to proceed via the formation of an organocopper intermediate.[9]
-
Catalyst Activation: The copper source, often copper(I) or a precursor like copper(II) oxide that is reduced in situ, is the active catalyst.
-
Nucleophilic Attack: The aniline derivative (2-methyl-3-(trifluoromethyl)aniline) coordinates with the copper catalyst.
-
Coupling: This copper-amine complex then reacts with the aryl halide (2-chloronicotinic acid). The reaction is often facilitated by an acid co-catalyst, such as p-toluenesulfonic acid (PTSA) or boric acid, which activates the pyridine ring of the nicotinic acid derivative, making it more susceptible to nucleophilic attack.[3][6][10]
The use of a copper catalyst is essential; without it, the reaction would require extremely harsh conditions and result in very low yields due to the relative inertness of the aryl chloride to nucleophilic substitution.
Caption: Key components of the Ullmann condensation for Flunixin synthesis.
The Primary Reactants: Building Blocks of Flunixin
The success of the synthesis depends on the quality and reactivity of two key starting materials.
-
2-Chloronicotinic Acid: This molecule serves as the electrophilic backbone of the final structure. The chlorine atom at the 2-position is activated by the adjacent nitrogen atom in the pyridine ring and the carboxylic acid group, making it the reactive site for the Ullmann condensation.
-
2-Methyl-3-(trifluoromethyl)aniline (MTA): This is the key nucleophilic component. The synthesis of MTA itself can be challenging due to the specific 1,2,3-substitution pattern on the benzene ring, making it a valuable and critical intermediate in its own right.[11][12] Its purity is paramount to avoid side reactions and ensure a high yield of flunixin.
Experimental Protocol and Process Optimization
The translation of chemical theory into practice requires a robust and reproducible protocol. The following methodology is a synthesized representation based on established patent literature.[5][6][10]
Experimental Workflow: Synthesis and Purification of Flunixin
Caption: Step-by-step workflow for the synthesis and isolation of Flunixin.
Detailed Protocol: Synthesis of Flunixin
-
Reactor Setup: A reaction vessel equipped with a reflux condenser and mechanical stirrer is charged with purified water, 2-chloronicotinic acid, and 2-methyl-3-(trifluoromethyl)aniline. The catalysts, such as copper(II) oxide and p-toluenesulfonic acid, are then added.[6][10]
-
Reaction Execution: The mixture is heated to reflux (approximately 100°C) and maintained for a period of 2 to 4 hours with vigorous stirring to ensure adequate mixing of the heterogeneous components.
-
Work-up and Purification:
-
Causality (Basification): After cooling, an aqueous solution of a strong base like potassium hydroxide (KOH) is added to raise the pH to 10-11.[10] This step is critical: it deprotonates the carboxylic acid group of the flunixin product, forming a water-soluble potassium salt. The unreacted 2-methyl-3-(trifluoromethyl)aniline, being a weaker base and less soluble, remains as a precipitate or in an organic phase and can be removed by filtration. This step provides an elegant and efficient method for separating the product from excess starting material.
-
Causality (Acidification): The filtrate, now containing the potassium salt of flunixin, is treated with an acid such as sulfuric acid to lower the pH to 5-6.[6][10] This protonates the carboxylate, regenerating the neutral flunixin molecule, which is poorly soluble in water and precipitates out of the solution.
-
-
Isolation: The precipitated flunixin is collected by filtration, washed with purified water to remove residual salts, and dried to yield the pure intermediate product.
Data on Reaction Conditions and Yields
The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. Modern methods have focused on improving yields and reducing reaction times.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid, CuO | Water | 100 (Reflux) | 2.5 - 4 | 91 - 95 | [6][10] |
| Boric Acid | Water | 85 - 90 | 8 - 10 | 95 | [5] |
| Boric Acid | Solvent-free | 120 | ~1.5 | ~95 | [3][13] |
| Perfluorinated sulfonic acid resin | Water | 65 - 70 | 2.5 | 97 | [14] |
The Final Conversion: Formation of Flunixin Meglumine Salt
While flunixin is the active moiety, its poor aqueous solubility makes it unsuitable for injectable formulations.[13] To overcome this, it is converted into a highly soluble salt by reacting it with N-methyl-D-glucamine (meglumine) .
This is a simple acid-base reaction where the acidic carboxylic acid group on flunixin donates a proton to the basic secondary amine on meglumine, forming an ammonium carboxylate salt.[1]
Protocol: Salt Formation
-
Dissolution: Flunixin and a slight molar excess of meglumine are suspended in a suitable organic solvent, typically isopropanol or acetonitrile.[5][6][15]
-
Reaction: The mixture is heated (e.g., 70-80°C) with stirring until all solids dissolve, indicating the completion of the salt formation.[6]
-
Crystallization and Isolation: The solution is filtered while hot to remove any particulates and then allowed to cool. As the temperature drops, the flunixin meglumine salt, being less soluble in the organic solvent than the individual reactants, crystallizes out. The pure salt is then collected by filtration, washed with cold solvent, and dried.
Analytical Characterization
Throughout the synthesis, rigorous analytical control is essential. High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of the flunixin intermediate and the final flunixin meglumine API, as well as to quantify any impurities.[3][4][16] Structural confirmation of the intermediates and the final product is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[3]
Conclusion
The synthesis of flunixin meglumine is a well-refined process centered on two key intermediates: the core active molecule, flunixin , and its immediate precursor, 2-methyl-3-(trifluoromethyl)aniline (MTA) . The cornerstone of the entire synthesis is the copper-catalyzed Ullmann condensation, a robust and efficient method for constructing the critical C-N bond in flunixin. Subsequent salt formation with meglumine addresses the critical pharmaceutical requirement of aqueous solubility. Understanding the mechanistic principles behind each step—particularly the strategic use of catalysts and pH manipulation for purification—is essential for the efficient, scalable, and high-purity production of this important veterinary anti-inflammatory agent.
References
- 1. Flunixin meglumine | 42461-84-7 [chemicalbook.com]
- 2. sid.ir [sid.ir]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use | Archives of Pharmacy [aseestant.ceon.rs]
- 5. CN115710217A - Method for synthesizing flunixin meglumine suitable for industrial production - Google Patents [patents.google.com]
- 6. CN103694167A - Method for synthesizing flunixin meglumine - Google Patents [patents.google.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO1993013070A1 - Process for preparing flunixin and intermediates thereof - Google Patents [patents.google.com]
- 12. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 13. d-nb.info [d-nb.info]
- 14. CN108586327B - Synthesis method of flunixin - Google Patents [patents.google.com]
- 15. CN104193674A - Synthesis method of flunixin meglumine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Versatility of 2-Chloro-3-(trifluoromethyl)aniline: A Guide for Organic Synthesis
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of modern organic synthesis, fluorinated building blocks are indispensable tools for the design and construction of complex molecules with tailored properties. Among these, 2-Chloro-3-(trifluoromethyl)aniline stands out as a versatile and highly valuable precursor for a range of applications, from the development of active pharmaceutical ingredients (APIs) to the synthesis of advanced agrochemicals.[1][2] The strategic placement of the chloro, amino, and trifluoromethyl groups on the aniline scaffold imparts unique reactivity and allows for selective functionalization, making it a key intermediate in the synthesis of a diverse array of molecular architectures.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and field-proven protocols for the utilization of this compound in organic synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in scientific principles.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62476-58-8 | [5] |
| Molecular Formula | C₇H₅ClF₃N | [5] |
| Molecular Weight | 195.57 g/mol | [5] |
| Appearance | Solid | [5] |
| Boiling Point | 25-28 °C | [5] |
| Purity | Typically ≥97% | [5] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Applications in Organic Synthesis
The reactivity of this compound is dominated by the nucleophilicity of the amino group and the susceptibility of the chloro substituent to palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework.
Synthesis of Key Pharmaceutical Intermediates: The Gateway to Flunixin
One of the most significant applications of this compound is its use as a precursor for the synthesis of 2-methyl-3-trifluoromethylaniline, a key intermediate in the production of Flunixin.[6] Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[7][8]
The synthetic transformation involves a multi-step process that begins with the introduction of a methylthio group, followed by chlorination and subsequent reductive dehalogenation.[6]
Protocol 1: Synthesis of 2-Methyl-3-trifluoromethylaniline from this compound [6]
This protocol is adapted from a patented industrial process and demonstrates a robust method for the transformation of the chloro-substituted aniline.
Step 1: Synthesis of 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and dichloroethane (10 volumes). Stir the mixture until the aniline is completely dissolved.
-
Reagent Addition: To the stirred solution, add dimethyl sulfide (0.32 eq) followed by the portion-wise addition of N-chlorosuccinimide (0.68 eq), maintaining the reaction temperature below 30 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
-
Reflux: Add triethylamine (0.54 eq) to the mixture and heat to reflux for 10 hours.
-
Work-up: Cool the reaction to room temperature and add water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation to afford Intermediate I.
Step 2: Synthesis of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride (Intermediate II)
A detailed protocol for this step is outlined in the source patent and involves the reaction of Intermediate I with a chlorinating agent.
Step 3: Synthesis of 2-Methyl-3-trifluoromethylaniline
-
Hydrogenation: In a pressure reactor, combine Intermediate II (1.0 eq), ethanol (8 volumes), and a Pd/C catalyst (0.3 eq).
-
Reaction: Pressurize the reactor with hydrogen gas to 4 kg/cm ² and stir the mixture for 48 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield 2-methyl-3-trifluoromethylaniline as a crystalline solid.
Causality Behind Experimental Choices:
-
Solvent: Dichloroethane is chosen for its ability to dissolve the starting materials and its appropriate boiling point for the reflux step.
-
Reagents: The use of dimethyl sulfide and N-chlorosuccinimide allows for the introduction of the methylthio group at the ortho position to the amine. Triethylamine acts as a base to facilitate the subsequent reaction.
-
Catalyst: Palladium on carbon (Pd/C) is a standard and efficient catalyst for hydrogenation and reductive dehalogenation.[6]
-
Pressure: The use of hydrogen pressure in the final step is crucial for the efficient reduction of the chloromethyl group and the removal of the chlorine atom from the aromatic ring.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. [9][10]This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. [11][12]
Protocol 3: Generalized Protocol for Suzuki-Miyaura Coupling [12] This protocol provides a general framework for the Suzuki coupling of this compound with various boronic acids or their esters.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.
-
Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A two-phase solvent system is often used to dissolve both the organic and inorganic reagents.
Synthesis of Heterocyclic Scaffolds: Access to Quinolines
Anilines are key starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles. The Friedländer annulation is a classic method for the synthesis of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group. [13][14]While this compound itself is not a direct precursor in the classical Friedländer synthesis, it can be readily converted to the corresponding o-aminoaryl ketone, which can then undergo cyclization.
Protocol 4: Conceptual Protocol for Quinoline Synthesis
This protocol outlines a conceptual pathway for the synthesis of a quinoline derivative starting from this compound.
Step 1: Acylation of the Aniline
-
React this compound with a suitable acylating agent (e.g., acetyl chloride) in the presence of a base to form the corresponding acetanilide.
Step 2: Fries Rearrangement
-
Subject the acetanilide to a Fries rearrangement (e.g., using AlCl₃) to introduce the acetyl group at the ortho position to the amino group, forming an o-aminoacetophenone derivative.
Step 3: Friedländer Annulation
-
Reaction: Condense the o-aminoacetophenone derivative with a compound containing an α-methylene group (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) or an acid catalyst.
-
Cyclization and Dehydration: The initial condensation product will undergo intramolecular cyclization and dehydration to form the quinoline ring.
Diagram 3: Conceptual Pathway to Quinolines
Caption: Conceptual synthetic route to quinolines.
Amide Bond Formation
The amino group of this compound can readily participate in amide bond formation, a fundamental transformation in organic chemistry. [15][16]
Protocol 5: Generalized Protocol for Amide Synthesis from Acyl Chlorides [17][18]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution in an ice bath and add the acyl chloride (1.0-1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid (to remove excess base), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of transformations, from the synthesis of complex pharmaceutical intermediates to the construction of diverse heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable reagent in their synthetic endeavors. By understanding the underlying principles of each reaction and carefully selecting the appropriate conditions, chemists can unlock new avenues for the creation of novel and impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 62476-58-8 [sigmaaldrich.com]
- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-3-(trifluoromethyl)aniline
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers remarkable functional group tolerance and is instrumental in academic and industrial settings, particularly in the synthesis of pharmaceuticals and advanced materials.[3][4]
This guide provides an in-depth examination of the Suzuki-Miyaura coupling applied to a particularly challenging substrate: 2-chloro-3-(trifluoromethyl)aniline . This molecule presents a confluence of synthetic hurdles. As an aryl chloride, its C-Cl bond is significantly less reactive than corresponding bromides or iodides, making the initial oxidative addition step energetically demanding.[5][6] Furthermore, the presence of two strong electron-withdrawing groups—the chloro and trifluoromethyl moieties—deactivates the aromatic ring, further impeding this critical step.[6][7]
Despite these challenges, the successful arylation of this substrate is of high value. The resulting 2-aryl-3-(trifluoromethyl)aniline scaffold is a prized building block in drug discovery. The trifluoromethyl (CF3) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a strategic feature in modern medicinal chemistry.[8][9][10] This document will elucidate the mechanistic nuances, provide optimized protocols, and offer expert insights to enable researchers to successfully leverage this transformation.
Mechanistic Deep Dive: Overcoming the Activation Barrier
The efficacy of a Suzuki-Miyaura reaction hinges on the smooth progression through its catalytic cycle. For a deactivated aryl chloride, each step requires careful consideration. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is the rate-determining step for aryl chlorides.[6] The inert C-Cl bond requires a highly reactive, electron-rich palladium(0) center to insert itself, forming a Pd(II) species. The key to success is the choice of ligand. Bulky, electron-donating phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) or N-heterocyclic carbenes (NHCs) are essential.[13][14][15] These ligands stabilize a coordinatively unsaturated, 12-electron monoligated Pd(0) complex, which is the highly active species responsible for cleaving the C-Cl bond.[12]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. It requires prior activation of the boronic acid by a base.[16] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the organic moiety to the palladium(II) complex.[1][16]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][11]
Parameter Optimization: A Scientist's Guide to Rational Design
Achieving high yields with this compound is not a matter of chance but of rational design. Each component must be selected to address the substrate's inherent low reactivity.
-
The Palladium Precatalyst: While Pd(PPh3)4 was historically used, modern protocols for challenging substrates favor air-stable Pd(II) precatalysts like Pd(OAc)2 or Pd2(dba)3.[1][17] These are reduced in situ to the active Pd(0) species. For enhanced reliability and activity, pre-formed palladium precatalysts, such as those developed by the Buchwald group (e.g., SPhos G3, XPhos G3), are highly recommended. These complexes contain the ligand and a sacrificial carbazole or amine that facilitates the clean generation of the active L-Pd(0) catalyst.
-
The Ligand: The Key to Unlocking Reactivity: This is the most critical choice. The low reactivity of the C-Cl bond necessitates a ligand that creates a highly electron-rich and sterically accessible palladium center.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are the gold standard for coupling aryl chlorides.[15][18] Their bulkiness promotes the formation of the monoligated Pd(0) species, while their electron-donating nature increases the metal center's nucleophilicity, driving the oxidative addition.[15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. Catalysts like PEPPSI-IPr are effective for some aryl chloride couplings due to their high thermal stability and activity.[1][16]
-
-
The Base: Activating the Boron Partner: A suitable base is crucial for forming the reactive boronate species. For deactivated aryl chlorides, strong, non-nucleophilic bases are often required.
-
Potassium Phosphate (K3PO4): An excellent choice for many challenging couplings, offering a good balance of basicity and solubility in common solvent systems (often with a small amount of water).[13]
-
Cesium Carbonate (Cs2CO3): A very strong base that can be highly effective, particularly in anhydrous conditions.[11]
-
Potassium Fluoride (KF): Can be used, especially when base-sensitive functional groups are present.[16]
-
-
The Solvent System: The solvent must solubilize the reactants and facilitate the high temperatures often required.
-
Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are common choices.[1][11]
-
Aromatic Hydrocarbons: Toluene is also widely used and allows for higher reaction temperatures.
-
Aqueous Mixtures: A small amount of water is often added to ethereal or hydrocarbon solvents (e.g., dioxane/water 10:1) to help dissolve the inorganic base and accelerate the transmetalation step.[1]
-
Data Presentation: Representative Conditions for Aryl Chloride Coupling
The table below summarizes typical conditions derived from established protocols for the Suzuki-Miyaura coupling of challenging, electron-deficient aryl chlorides. These serve as an excellent starting point for optimizing the reaction of this compound.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 85-98 | [18] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 80-95 | [19] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF / H₂O | 80 | 75-90 | [16] |
| PEPPSI-IPr | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-88 | [1] |
Detailed Experimental Protocol
This protocol provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.3-1.5 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial with a stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 97.8 mg), the arylboronic acid (0.65 mmol, 1.3 equiv.), and finely ground K₃PO₄ (1.25 mmol, 265 mg).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.0125 mmol, 11.4 mg) and SPhos (0.03 mmol, 12.3 mg). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[20]
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4.5 mL) and degassed deionized water (0.5 mL). The mixture should appear as a suspension.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS by periodically taking a small aliquot.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[20]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[20]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-3-(trifluoromethyl)aniline product.[20]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently inert atmosphere (O₂ poisoning).3. Poor quality boronic acid (decomposed). | 1. Use a pre-formed Pd(II) precatalyst (e.g., SPhos G3). Try a different ligand (e.g., XPhos).2. Ensure proper Schlenk technique; degas solvents thoroughly.3. Use a boronic acid pinacol ester (Bpin) for improved stability. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources.2. Reaction temperature is too high for an extended period. | 1. Use anhydrous solvents and a stronger base like Cs₂CO₃. Use a trifluoroborate salt.2. Reduce reaction temperature or time once starting material is consumed. |
| Homocoupling (Ar-Ar or R-R formation) | 1. Oxygen contamination.2. Reaction temperature is too high. | 1. Improve inert atmosphere technique.2. Lower the reaction temperature by 10-20 °C. |
| Dehalogenation (Aryl chloride replaced by -H) | 1. Base is too strong or reaction time is too long.2. Presence of water acting as a proton source. | 1. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time.2. Ensure reagents and solvents are sufficiently dry if this is a persistent side reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is predicated on a rational understanding of the reaction mechanism and the careful selection of components to overcome the high activation energy of the C-Cl oxidative addition. The use of modern, bulky, electron-rich phosphine ligands in combination with a robust palladium precatalyst and an appropriate base/solvent system is paramount. The protocols and insights provided herein offer a comprehensive framework for researchers to confidently approach this synthesis, enabling the creation of valuable trifluoromethylated biaryl structures for advancement in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 2-Chloro-3-(trifluoromethyl)aniline in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Chloro-3-(trifluoromethyl)aniline is a highly versatile and valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, a reactive chloro handle for cross-coupling, and an electron-withdrawing trifluoromethyl (CF3) group—offers a powerful platform for constructing complex molecular architectures. The CF3 moiety is particularly significant in drug design, as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2][3] This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed protocols, mechanistic insights, and data-driven recommendations for researchers and drug development professionals.
Introduction: The Strategic Value of this compound
The strategic placement of functional groups on the this compound scaffold makes it an ideal starting material for divergent synthesis. The aniline nitrogen serves as a prime site for acylation, alkylation, and the formation of nitrogen-containing heterocycles. The chlorine atom, while less reactive than bromine or iodine, is an economical and effective partner in modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This dual reactivity allows for sequential, regioselective modifications, providing access to a wide array of pharmaceutical intermediates.
The diagram below illustrates the primary reaction sites and the synthetic pathways that can be accessed from this starting material.
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the synthesis of aryl amines and biaryl compounds, which are ubiquitous in pharmaceuticals.[4][5] this compound is an excellent substrate for these transformations at its chloro position.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of the aryl chloride with a wide range of primary and secondary amines.[4][6] This reaction is critical for synthesizing complex diarylamines and N-aryl heterocyclic compounds. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency with less reactive aryl chlorides.[6][7][8]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization of ligand, base, and temperature may be required for specific amine coupling partners.
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Amine | Primary or Secondary Amine | 1.2 | Coupling Partner |
| Catalyst | Pd₂(dba)₃ | 1.5 mol% | Palladium Source |
| Ligand | XPhos or RuPhos | 3.0 mol% | Catalyst Activation |
| Base | Sodium tert-butoxide (NaOtBu) | 2.0 | Activates Amine |
| Solvent | Anhydrous Toluene or Dioxane | - | Reaction Medium |
| Temperature | 100-120 °C | - | Reaction Condition |
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add this compound and the desired amine coupling partner to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[5][9] This transformation is invaluable for synthesizing biaryl structures, which are prevalent in many classes of drugs.
Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol is effective for coupling this compound with various boronic acids. The choice of catalyst and base can be tuned for optimal results.
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Aryl- or Alkylboronic Acid | 1.3 | Coupling Partner |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 3-5 mol% | Palladium Source |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 | Activates Boronic Acid |
| Solvent | Dioxane/Water (e.g., 4:1) | - | Reaction Medium |
| Temperature | 90-110 °C | - | Reaction Condition |
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent mixture (e.g., dioxane and water).
-
Inerting: Purge the mixture with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction to the target temperature under an inert atmosphere and stir until completion (monitor by TLC or LC-MS).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.
Synthesis of Key Pharmaceutical Intermediates
The true utility of a building block is demonstrated through its conversion into other high-value intermediates. A prime example is the synthesis of 2-methyl-3-(trifluoromethyl)aniline, a key intermediate for the anti-inflammatory drug Flunixin.[10][11][12]
Multi-Step Synthesis of 2-Methyl-3-(trifluoromethyl)aniline
This patented process transforms the chloro group into a methyl group via a multi-step sequence involving a methylthio intermediate.[10][11] This pathway highlights how functional group interconversions can unlock access to different molecular scaffolds.
Caption: Workflow for the synthesis of 2-Methyl-3-(trifluoromethyl)aniline.
Protocol 3.1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline [10][11]
Step 1: Synthesis of 6-chloro-2-((methylthio)methyl)-3-(trifluoromethyl)aniline (Intermediate I)
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloroethane.
-
Add dimethyl sulfide (approx. 0.5 equiv) and stir.
-
Cool the mixture and slowly add N-chlorosuccinimide (NCS) (approx. 1.1 equiv), maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Add triethylamine (approx. 0.9 equiv) and heat the mixture to reflux.
-
Upon reaction completion, cool the mixture, wash with water, and separate the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield Intermediate I.
Step 2: Synthesis of 6-chloro-2-(chloromethyl)-3-(trifluoromethyl)aniline hydrochloride (Intermediate II)
-
React Intermediate I with a chlorinating agent like sulfonyl chloride. The reaction conditions are typically managed to convert the methylthio group into a chloromethyl group. This step often proceeds via a Pummerer-type rearrangement mechanism.
Step 3: Hydrogenation to 2-Methyl-3-(trifluoromethyl)aniline
-
Dissolve Intermediate II in a solvent such as ethanol.
-
Add a palladium on carbon catalyst (Pd/C) and a base (e.g., sodium hydroxide or another suitable alkali).
-
Subject the mixture to hydrogenation (H₂ gas) under pressure. The reaction simultaneously reduces the chloromethyl group to a methyl group and removes the chloro substituent at the 6-position.
-
After the reaction, filter off the catalyst, neutralize the mixture, and extract the product.
-
Purify by distillation to obtain 2-methyl-3-(trifluoromethyl)aniline with high purity (>99%).[11]
This process demonstrates a sophisticated, multi-step transformation that significantly enhances the value of the initial starting material, providing direct access to a crucial precursor for an active pharmaceutical ingredient (API).
Conclusion
This compound is a cornerstone building block for pharmaceutical synthesis, offering multiple avenues for molecular diversification. Through well-established methodologies like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as targeted functional group interconversions, researchers can efficiently access a vast chemical space. The protocols outlined in this guide serve as a robust starting point for laboratory synthesis, enabling the development of novel intermediates and accelerating the drug discovery pipeline. The inherent properties conferred by the trifluoromethyl group make derivatives of this aniline particularly attractive for creating next-generation therapeutics with optimized pharmacological profiles.
References
- 1. jelsciences.com [jelsciences.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 11. Synthetic method for 2-methyl-3-trifluoromethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
Application Notes & Protocols: 2-Chloro-3-(trifluoromethyl)aniline as a Versatile Precursor in Agrochemical Synthesis
Introduction
In the landscape of modern crop protection, the strategic incorporation of fluorinated moieties into active ingredients has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance the metabolic stability, lipophilicity, and overall biological efficacy of agrochemicals.[1][2] 2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8), a key aromatic amine, serves as a critical building block for a range of high-performance pesticides.[3][4] Its unique substitution pattern—a chlorine atom ortho to the amine and a trifluoromethyl group meta to it—provides a versatile scaffold for constructing complex heterocyclic systems central to the activity of several commercial insecticides and acaricides.
This document provides a detailed guide for researchers and process chemists on the application of this compound as a precursor. We will explore its role in the synthesis of two major agrochemicals, providing scientifically grounded protocols, mechanistic insights, and process optimization strategies.
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃N | [5][6] |
| Molecular Weight | 195.57 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| CAS Number | 62476-58-8 | [5][6] |
Section 1: Synthesis of Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole Analogs)
The anthranilic diamide class of insecticides, which includes the blockbuster product Chlorantraniliprole, functions by targeting insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[9] While the commercial synthesis of Chlorantraniliprole itself starts from a different aniline, this compound is an exemplary precursor for developing novel analogs with potentially enhanced or varied activity spectra. The core synthesis strategy involves the formation of an amide bond between an N-substituted pyrazole carboxylic acid and the aniline derivative.[10][11]
General Synthetic Workflow
The synthesis of a Chlorantraniliprole analog from this compound follows a convergent approach, where two key intermediates are prepared separately and then coupled in the final step.
Caption: Convergent synthesis pathway for Chlorantraniliprole analogs.
Protocol: Amide Coupling for Analog Synthesis
This protocol details the critical amide bond formation step. It assumes the availability of the pyrazole carboxylic acid intermediate, a common precursor in this class of chemistry.[10]
Objective: To synthesize an N-(2-chloro-3-(trifluoromethyl)phenyl)diamide insecticide analog.
Materials:
-
This compound (1.0 eq)
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.05 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Dimethylformamide (DMF) (catalytic amount)
Protocol Steps:
-
Activation of Carboxylic Acid:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.05 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise. Causality Note: This in-situ conversion to the acyl chloride is highly efficient and proceeds under mild conditions. The DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is typically confirmed by the cessation of bubbling.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.
-
Cool this aniline solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the aniline solution via a dropping funnel over 30-45 minutes. Causality Note: Slow addition and low temperature are crucial to control the exothermicity of the reaction and minimize side-product formation. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the aniline.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield the final product.[9]
-
Expected Outcome:
| Compound | Yield (%) | Purity (LC-MS) |
| Analog Product | 75 - 90% | >98% |
Section 2: Synthesis of Benzoylphenyl Urea Acaricides (e.g., Fluazuron)
Benzoylphenyl ureas are a class of insect growth regulators (IGRs) that act by inhibiting chitin synthesis, a vital process for the insect exoskeleton.[12][13] Fluazuron is a prominent veterinary acaricide used to control ticks in cattle. The synthesis involves the coupling of a substituted aniline with a substituted benzoyl isocyanate. While the commercial synthesis of Fluazuron itself uses a different aniline, this section outlines a validated pathway demonstrating how an aniline like this compound could be a key component in analogous structures. A common industrial synthesis involves a multi-step process to create the necessary aniline and isocyanate precursors, which are then combined.[14][15]
General Synthetic Workflow
The synthesis of a Fluazuron-type molecule can be broken down into the formation of two key fragments followed by their final coupling.
Caption: Synthetic pathway for Fluazuron analogs via isocyanate intermediate.
Protocol: Urea Formation via Isocyanate Intermediate
This protocol describes the final coupling step, a robust and high-yielding addition reaction.
Objective: To synthesize a benzoylphenyl urea analog using this compound.
Materials:
-
This compound (1.0 eq)
-
2,6-Difluorobenzoyl isocyanate (1.1 eq) (prepared separately or purchased)
-
Anhydrous Toluene or Xylene
-
Inert atmosphere setup (N₂ or Ar)
Protocol Steps:
-
Preparation of Isocyanate (if not purchased):
-
Self-Validation Check: This step is critical and moisture-sensitive. The isocyanate is typically prepared by reacting 2,6-difluorobenzamide with oxalyl chloride or triphosgene in an inert, high-boiling solvent like toluene.[14][15] The reaction is driven to completion by refluxing, and the excess acylating agent and solvent are removed under vacuum to yield the crude isocyanate, which is often used immediately in the next step.
-
In a flame-dried flask, suspend 2,6-difluorobenzamide in anhydrous toluene.
-
Add oxalyl chloride and reflux for 3-8 hours until the reaction is complete (monitored by IR spectroscopy - disappearance of amide C=O and appearance of isocyanate -N=C=O stretch at ~2270 cm⁻¹).
-
Distill off the solvent and excess oxalyl chloride under reduced pressure to obtain the liquid isocyanate intermediate.
-
-
Urea Formation (Addition Reaction):
-
In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Gently warm the solution to 30-60°C. Causality Note: Gentle heating ensures the aniline is fully dissolved and increases the reaction rate without promoting side reactions. The reaction is typically clean and fast.
-
Slowly add a solution of the 2,6-difluorobenzoyl isocyanate (1.1 eq) in toluene to the aniline solution. An immediate precipitation of the product may be observed.
-
Stir the reaction mixture at this temperature for 1-4 hours.[15] Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is typically isolated by vacuum filtration.
-
Wash the filter cake with cold toluene or hexane to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum to obtain the final benzoylphenyl urea analog. Further purification via recrystallization is usually not necessary if high-purity starting materials are used, but can be performed if needed.
-
Expected Outcome:
| Compound | Yield (%) | Purity (HPLC) |
| Urea Analog Product | >90% | >99% |
Conclusion
This compound is a high-value intermediate that provides a direct route to structurally complex and biologically potent agrochemicals. The protocols outlined herein for the synthesis of anthranilic diamide and benzoylphenyl urea analogs demonstrate the reliability and efficiency of established synthetic methodologies. The key to successful synthesis lies in the careful control of reaction conditions, particularly in moisture-sensitive steps like acyl chloride and isocyanate formation, and in temperature management during exothermic coupling reactions. By understanding the causality behind each experimental step, researchers can confidently adapt these protocols to generate novel derivatives for next-generation crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. 2-Chloro-3,5-bis(trifluoromethyl)aniline CAS#: 201593-90-0 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 12. Fluazuron (Ref: CGA 157419) [sitem.herts.ac.uk]
- 13. fao.org [fao.org]
- 14. CN101906070A - Method for chemically synthesizing fluazuron - Google Patents [patents.google.com]
- 15. CN104876859A - Fluazuron and preparing method thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Electrophilic Aromatic Substitution Reactions of 2-Chloro-3-(trifluoromethyl)aniline
Introduction: A Versatile and Electronically Complex Building Block
2-Chloro-3-(trifluoromethyl)aniline is a critical intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from a unique and electronically complex substitution pattern on the aniline core. The molecule features a strongly activating, ortho, para-directing amino group (-NH₂), a deactivating, ortho, para-directing chloro group (-Cl), and a powerfully deactivating, meta-directing trifluoromethyl group (-CF₃).[4][5] This intricate interplay of electronic effects governs the substrate's reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions, making a nuanced understanding essential for predictable and high-yield synthesis.
The incorporation of the trifluoromethyl group is a well-established strategy in modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][6] Consequently, methodologies for the selective functionalization of building blocks like this compound are of significant interest to the medicinal chemistry community.
This guide provides a detailed analysis of the substrate's reactivity and offers robust, field-proven protocols for key electrophilic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation. Each protocol is designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure both success and safety in the laboratory.
Section 1: Reactivity and Regioselectivity Analysis
The outcome of any electrophilic attack on the this compound ring is determined by the cumulative influence of its three substituents.
-
Amino Group (-NH₂): As the most powerful activating group on the ring, the amino group's +M (mesomeric) effect strongly enriches the ortho (position 6) and para (position 4) positions with electron density, making them the primary targets for electrophiles.
-
Chloro Group (-Cl): This group exhibits a dual nature. Its -I (inductive) effect withdraws electron density, deactivating the ring overall. However, its +M effect (via lone pairs) directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, its influence reinforces the activation at position 4.
-
Trifluoromethyl Group (-CF₃): This is a potent deactivating group due to its strong -I effect, significantly reducing the nucleophilicity of the aromatic ring.[4][7] It acts as a meta-director.
Net Effect: The directing power of the amino group is dominant. Therefore, electrophilic substitution is overwhelmingly directed to the positions ortho and para to the -NH₂ group, namely the C4 and C6 positions. Steric hindrance from the adjacent chloro group at C2 may slightly disfavor attack at C6, often leading to a preference for substitution at the C4 position. The overall reaction rate is expected to be slower than that of aniline due to the presence of two deactivating groups.
Section 2: Protocols for Electrophilic Substitution Reactions
For reactions conducted under strongly acidic conditions (e.g., nitration, Friedel-Crafts), the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This transforms the group into a powerful deactivator and a meta-director, completely altering the reaction's outcome.[8] To circumvent this and prevent undesirable side reactions like oxidation, a protection-deprotection strategy is often mandatory.
Protocol 2.1: Electrophilic Halogenation (Chlorination)
A. Introduction: This protocol details the regioselective chlorination of this compound, primarily at the C4 position, using N-Chlorosuccinimide (NCS) as a mild and effective electrophilic chlorine source. This method avoids the harsh conditions associated with using Cl₂ gas.
B. Mechanistic Overview: NCS serves as a source of an electrophilic chlorine atom (Cl⁺), which is attacked by the electron-rich aromatic ring. The reaction typically proceeds without a catalyst, although polar aprotic solvents are used to facilitate the process. The primary product formed is 2,4-dichloro-3-(trifluoromethyl)aniline.
C. Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.96 g, 10 mmol).
-
Solvent Addition: Add acetonitrile (MeCN, 40 mL) to the flask and stir until the aniline is completely dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) to the solution in one portion.
-
Reaction Execution: Heat the reaction mixture to 60°C and maintain this temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2,4-dichloro-3-(trifluoromethyl)aniline.
D. Data & Characterization: The following table summarizes optimization data for this reaction, demonstrating the effect of solvent choice on yield and product distribution.[4]
| Entry | Solvent | Temperature (°C) | Time (h) | Product Ratio (4-Cl : Isomer : Di-Cl) | Isolated Yield (%) |
| 1 | MeCN | 60 | 16 | 72 : 19 : 6 | 56 |
| 2 | Dichloromethane | 40 | 24 | Lower conversion | N/A |
| 3 | THF | 65 | 16 | Complex mixture | N/A |
-
Expected Product: 2,4-dichloro-3-(trifluoromethyl)aniline.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
E. Troubleshooting & Scientist's Notes:
-
Causality: Acetonitrile is the solvent of choice as it provides good solubility for both reactants and leads to a cleaner reaction profile compared to THF or dichloromethane.[4]
-
Over-reaction: Using a significant excess of NCS can lead to the formation of dichlorinated byproducts. Maintaining a stoichiometry close to 1:1 is critical for selectivity.
-
Purity: The succinimide byproduct is water-soluble and is mostly removed during the aqueous workup. Column chromatography is essential for removing any remaining starting material and isomeric byproducts.
Protocol 2.2: Nitration via Amide Protection
A. Introduction: Direct nitration of anilines with a mixture of nitric and sulfuric acid is problematic, leading to oxidation and the formation of meta-products due to anilinium ion formation.[8] This protocol employs a robust three-step protection-nitration-deprotection sequence to achieve clean, high-yield synthesis of 4-nitro-2-chloro-3-(trifluoromethyl)aniline.
B. Mechanistic Overview: The amino group is first protected as an acetanilide, which is still a strong ortho, para-director but is less susceptible to oxidation and does not protonate as readily. Nitration of the acetanilide proceeds regioselectively at the C4 position. Finally, acidic or basic hydrolysis removes the acetyl protecting group to yield the desired nitroaniline.
C. Detailed Experimental Protocol:
-
Part 1: Acetyl Protection
-
Dissolve this compound (10 mmol) in dichloromethane (50 mL) in a 250 mL flask.
-
Add acetic anhydride (1.1 mL, 11 mmol, 1.1 eq) followed by a catalytic amount of pyridine (0.1 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the acetanilide, which can often be used in the next step without further purification.
-
-
Part 2: Nitration
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, 11 mmol) to concentrated sulfuric acid (5 mL) at 0°C.
-
Dissolve the acetanilide from Part 1 in concentrated sulfuric acid (10 mL) at 0°C.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (100 g). The solid product will precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.
-
-
Part 3: Deprotection (Hydrolysis)
-
Place the crude nitro-acetanilide from Part 2 into a round-bottom flask.
-
Add a mixture of ethanol (30 mL) and concentrated HCl (15 mL).
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
D. Scientist's Notes:
-
Causality: The protection step is critical. The acetyl group moderates the reactivity of the amine, preventing oxidation by nitric acid and ensuring the EAS pathway is favored.[5]
-
Temperature Control: The nitration step is highly exothermic. Maintaining a low temperature is crucial to prevent dinitration and other side reactions.
-
Safety: Handle concentrated acids with extreme care in a well-ventilated fume hood. The addition of the reaction mixture to ice must be done slowly to control the exotherm.
References
- 1. innospk.com [innospk.com]
- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]
- 5. Halogenated anilines: Contain Cl, Br, I, or F (e.g., 4-bromo-3-chloroanil.. [askfilo.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the N-Alkylation of 2-Chloro-3-(trifluoromethyl)aniline
Introduction
N-alkylated anilines are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific scaffold of 2-chloro-3-(trifluoromethyl)aniline presents a unique electronic and steric profile, making its N-alkylated derivatives of particular interest in drug discovery and development. The presence of the electron-withdrawing trifluoromethyl group and the ortho-chloro substituent significantly influences the reactivity of the aniline nitrogen, necessitating carefully optimized protocols for efficient N-alkylation.
This comprehensive guide provides detailed application notes and step-by-step protocols for the N-alkylation of this compound. We will explore three robust and widely applicable methodologies: classical nucleophilic substitution, reductive amination, and the Buchwald-Hartwig amination. Each section will not only detail the experimental procedure but also delve into the underlying mechanistic principles, offering researchers the knowledge to not only replicate these methods but also to adapt them for their specific synthetic targets.
Safety Precautions
This compound and its derivatives are hazardous chemicals and should be handled with appropriate safety measures in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[2]
Hazard Statements for this compound: [2]
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Protocol 1: Classical N-Alkylation via Nucleophilic Substitution
This protocol describes a direct N-alkylation of this compound with an alkyl halide using a carbonate base. This method is straightforward and employs common laboratory reagents. The reaction proceeds via an SN2 mechanism where the aniline nitrogen acts as a nucleophile, displacing the halide from the alkylating agent. The choice of a relatively non-nucleophilic base like potassium carbonate is crucial to minimize side reactions.
Experimental Workflow
Caption: Workflow for Classical N-Alkylation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 195.57 | 5.0 | 978 mg |
| Ethyl Iodide | 155.97 | 7.5 | 0.62 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g |
| Acetonitrile (anhydrous) | 41.05 | - | 25 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
Step-by-Step Protocol
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (978 mg, 5.0 mmol).
-
Add anhydrous potassium carbonate (1.38 g, 10.0 mmol) to the flask.
-
Add anhydrous acetonitrile (25 mL) to the flask.
-
While stirring the suspension, add ethyl iodide (0.62 mL, 7.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-ethyl-2-chloro-3-(trifluoromethyl)aniline.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds, proceeding through the in-situ formation and subsequent reduction of an imine or enamine.[3] This two-step, one-pot process is highly efficient and offers a broader substrate scope compared to direct alkylation with alkyl halides. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion in the presence of the aldehyde.
Mechanism Overview
Caption: Reductive Amination Mechanism.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 195.57 | 2.0 | 391 mg |
| Benzaldehyde | 106.12 | 2.4 | 0.24 mL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.0 | 636 mg |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 20 mL |
| Acetic Acid (glacial) | 60.05 | - | 2 drops |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
Step-by-Step Protocol
-
To a 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (391 mg, 2.0 mmol) and anhydrous dichloromethane (20 mL).
-
Add benzaldehyde (0.24 mL, 2.4 mmol) followed by 2 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (636 mg, 3.0 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-2-chloro-3-(trifluoromethyl)aniline.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[4] This method is particularly useful for the arylation of amines and can be applied to a wide range of substrates with excellent functional group tolerance. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5]
Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 195.57 | 1.0 | 196 mg |
| Bromobenzene | 157.01 | 1.2 | 0.13 mL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.04 | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | 92.14 | - | 10 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Celite® | - | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
Step-by-Step Protocol
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (196 mg, 1.0 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and place it under an inert atmosphere.
-
Add anhydrous toluene (10 mL) followed by bromobenzene (0.13 mL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-2-chloro-3-(trifluoromethyl)aniline.
Conclusion
The N-alkylation of this compound can be successfully achieved through a variety of synthetic methodologies. The choice of protocol will depend on the nature of the desired alkyl or aryl substituent, the required scale of the reaction, and the available laboratory resources. The classical SN2 approach is suitable for simple alkylations, while reductive amination offers a broader scope for introducing diverse substituents derived from aldehydes. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination remains the gold standard. By understanding the principles and practical details outlined in these protocols, researchers are well-equipped to synthesize a wide array of novel N-substituted this compound derivatives for further investigation in medicinal chemistry and materials science.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds Utilizing 2-Chloro-3-(trifluoromethyl)aniline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-chloro-3-(trifluoromethyl)aniline as a versatile starting material for the synthesis of novel heterocyclic compounds. The unique electronic and steric properties imparted by the trifluoromethyl, chloro, and amino substituents make this aniline derivative a highly valuable building block for constructing complex molecular architectures, particularly those with applications in medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices. We present detailed, validated protocols for the synthesis of quinolines and quinazolines, supported by mechanistic insights, data tables, and process diagrams to ensure reproducibility and facilitate further innovation.
Introduction: The Strategic Value of this compound
This compound (CAS No. 62476-58-8) is a key intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the distinct reactivity conferred by its three functional groups on the benzene ring:
-
Amino Group (-NH₂): A versatile nucleophile and directing group, serving as the primary anchor point for building heterocyclic rings.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the reactivity of the aniline ring. In medicinal chemistry, the CF₃ group is highly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
-
Chloro Group (-Cl): An ortho-positioned leaving group that can participate in cyclization reactions or be a site for further functionalization through cross-coupling reactions.[3][4]
The strategic placement of these groups allows for a variety of cyclization strategies to form fused heterocyclic systems, which are prevalent scaffolds in numerous marketed drugs.[5] This guide will focus on two major classes of heterocycles accessible from this starting material: quinolines and quinazolines.
General Workflow for Heterocycle Synthesis
The synthesis of complex heterocycles from a common starting material like this compound typically follows a structured workflow. The diagram below illustrates the conceptual path from starting material selection to the final, purified compound.
Caption: General experimental workflow for heterocyclic synthesis.
Synthesis of 8-Chloro-7-(trifluoromethyl)quinolines
Quinolines are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The Conrad-Limpach and related syntheses provide a reliable route to 4-hydroxyquinoline derivatives from anilines and β-ketoesters. The electron-withdrawing nature of the CF₃ group on our substrate deactivates the aniline, often requiring thermal conditions to drive the initial condensation and subsequent cyclization.
Mechanistic Rationale
The reaction proceeds in two key stages:
-
Initial Condensation: The nucleophilic amino group of this compound attacks the keto-carbonyl of a β-ketoester (e.g., ethyl acetoacetate), followed by dehydration to form a β-enamino ester intermediate.
-
Thermal Cyclization: At high temperatures, an intramolecular electrophilic aromatic substitution occurs, where the enamine π-system attacks the benzene ring. This is followed by tautomerization to form the stable 4-hydroxyquinoline product. The high temperature is necessary to overcome the deactivation of the aromatic ring by the CF₃ and Cl substituents.
Caption: Reaction scheme for Conrad-Limpach quinoline synthesis.
Protocol: Synthesis of 8-Chloro-4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline
This protocol is adapted from established methodologies for synthesizing 4-hydroxyquinolines.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Dowtherm A (diphenyl ether/biphenyl mixture)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)
-
Hexanes
-
Ethanol
Procedure:
-
Intermediate Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, ethyl acetoacetate, a catalytic amount of p-TSA, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Remove the toluene under reduced pressure to yield the crude enamino ester intermediate.
-
Cyclization: In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250 °C.
-
Add the crude enamino ester intermediate dropwise to the hot Dowtherm A solution over 30 minutes. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions for high-temperature reactions.
-
Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C.
-
Isolation: Add hexanes to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hot hexanes to remove the Dowtherm A.
-
Purification: Recrystallize the crude solid from ethanol to afford the pure 8-chloro-4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline.
| Parameter | Condition | Rationale |
| Catalyst | p-TSA | Facilitates the initial condensation and dehydration step. |
| Cyclization Temp. | 250 °C | Overcomes the energy barrier for the intramolecular electrophilic aromatic substitution on the deactivated ring. |
| Solvent | Dowtherm A | High boiling point allows for the required thermal energy for cyclization. |
| Purification | Recrystallization | Effective method for removing residual high-boiling solvent and other impurities. |
Synthesis of 8-Chloro-7-(trifluoromethyl)quinazolines
Quinazolines and their 4(3H)-one derivatives are another class of privileged scaffolds in drug discovery.[5][6] A common route involves the condensation of an anthranilic acid derivative with a formamide equivalent. However, starting from an aniline, a multi-step process is often required. An efficient alternative involves reacting the aniline with an orthoester followed by treatment with an amine.
Mechanistic Rationale
-
Imidate Formation: The aniline reacts with an orthoester (e.g., triethyl orthoformate) under acidic catalysis to form an ethoxyimidate intermediate.
-
Cyclization/Condensation: This intermediate can then be treated with a primary amine (or ammonia source like ammonium chloride) which displaces the ethoxy group and triggers cyclization onto the chloro-substituted carbon via a nucleophilic aromatic substitution (SₙAr) mechanism, or more commonly, the synthesis proceeds via an aminobenzonitrile or aminobenzoic acid. For quinazolinone synthesis, reaction with chloroacetyl chloride followed by cyclization with an amine is a viable pathway.[7]
Protocol: Synthesis of 2-Chloromethyl-8-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
This protocol is conceptualized based on general procedures for quinazolinone synthesis, which often begin with the corresponding anthranilic acid.[7] Starting from our aniline, a preliminary acylation step is required.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (excess)
-
Ethanol
Procedure:
-
Acylation: Dissolve this compound in DCM in a flask cooled in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chloro-3-(trifluoromethyl)phenyl)-2-chloroacetamide intermediate.
-
Cyclization to Quinazolinone: This step would typically require further transformation which is beyond a simple, direct cyclization. A more practical approach often involves palladium-catalyzed methods or starting from the corresponding aminobenzoic acid.[6][7]
Alternative Palladium-Catalyzed Routes: Modern synthetic chemistry often employs palladium catalysis for heterocycle formation, which can offer milder conditions and broader functional group tolerance.[8][9] For example, a palladium-catalyzed carbonylation and amination sequence could construct the quinazolinone ring from this compound, though this is a more advanced procedure requiring specialized equipment for handling carbon monoxide.[6]
Conclusion
This compound is a potent and versatile building block for constructing medicinally relevant heterocyclic compounds. Its unique substitution pattern allows for entry into diverse scaffolds such as quinolines and quinazolines through well-established thermal cyclizations and modern catalytic methods. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers. By understanding the underlying principles governing the reactivity of this substrate, scientists can effectively troubleshoot and adapt these methods to synthesize novel and complex molecular targets, accelerating the drug discovery process.
References
- 1. innospk.com [innospk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. longdom.org [longdom.org]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(trifluoromethyl)aniline
Introduction: Navigating the Challenges of a Deactivated Substrate
In the landscape of modern drug discovery and pharmaceutical development, the synthesis of complex aryl amines and their derivatives is of paramount importance. These motifs are ubiquitous in biologically active molecules, and their efficient construction is a key focus of synthetic chemistry.[1] 2-Chloro-3-(trifluoromethyl)aniline is a valuable building block, offering a unique substitution pattern with a trifluoromethyl group known to enhance metabolic stability and lipophilicity in drug candidates. However, the very features that make it attractive also render it a challenging substrate for palladium-catalyzed cross-coupling reactions. The chlorine atom is a less reactive leaving group compared to bromine or iodine, and the potent electron-withdrawing effect of the ortho-trifluoromethyl group further deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful palladium-catalyzed cross-coupling of this compound. By leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, the inherent low reactivity of this substrate can be overcome, enabling efficient C-C and C-N bond formation.
The Mechanistic Cornerstone: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of the desired bond. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for cross-coupling reactions proceeds through three key stages: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[3]
The catalytic cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition into the aryl-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides. The resulting Pd(II) intermediate then undergoes transmetalation in Suzuki-M iyaura couplings, where an organoboron species transfers its organic group to the palladium center. In Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. The final step is reductive elimination , where the two organic fragments are coupled, forming the product and regenerating the active Pd(0) catalyst.[3]
Caption: Generalized Palladium Catalytic Cycle.
Key Cross-Coupling Strategies and Protocols
The choice of cross-coupling reaction depends on the desired final product. Here, we detail protocols for the most relevant transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[4] For an electron-deficient substrate like this compound, the selection of a highly active catalyst system is paramount. Bulky biarylmonophosphine ligands have proven to be particularly effective for the coupling of challenging aryl chlorides.[4]
Rationale for Protocol Design:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond.[2]
-
Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically employed to facilitate the transmetalation step.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or a mixture containing water are commonly used. The addition of water can sometimes accelerate the reaction.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases promoting transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, THF/H₂O | Aprotic polar solvents that solubilize reagents and facilitate the reaction. |
| Temperature | 80-110 °C | Elevated temperatures are often required for activating aryl chlorides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[3] This reaction is particularly useful for constructing complex nitrogen-containing heterocycles and substituted anilines, which are prevalent in pharmaceuticals.[6] Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound hinges on the use of a highly active catalyst system.
Rationale for Protocol Design:
-
Catalyst System: Generations of Buchwald-Hartwig catalysts have been developed. For challenging substrates, pre-formed palladium catalysts or a combination of a Pd source and a specialized biarylphosphine ligand (e.g., BrettPhos, RuPhos) are highly effective.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation and unwanted side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Caption: General Experimental Workflow.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles for the cross-coupling of challenging aryl chlorides.[2] To ensure the trustworthiness and reproducibility of these methods, the following self-validating measures are recommended:
-
Control Reactions: In the absence of the palladium catalyst or the ligand, no significant product formation should be observed. This confirms the essential role of the catalyst system.
-
Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS allows for the optimization of reaction times and can provide insights into the formation of any side products.
-
Thorough Characterization: The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The palladium-catalyzed cross-coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of novel pharmaceutical intermediates. Success relies on the judicious selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, in combination with an appropriate base and solvent. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 2-Chloro-3-(trifluoromethyl)aniline in the Synthesis of Advanced Analgesics and Herbicides
Introduction: The Versatility of a Fluorinated Building Block
2-Chloro-3-(trifluoromethyl)aniline is a highly versatile fluorinated aromatic amine that serves as a critical starting material in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group ortho and meta to the amine respectively, imparts specific steric and electronic properties that are instrumental in achieving desired pharmacological or herbicidal activity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aniline and the properties of the final product, often enhancing metabolic stability and binding affinity to biological targets.[1] This document provides detailed application notes and protocols for the synthesis of a potent non-steroidal anti-inflammatory drug (NSAID), Flunixin, and a representative dinitroaniline herbicide, demonstrating the pivotal role of this compound in modern drug development and agrochemical manufacturing.
PART 1: Synthesis of Analgesics - The Pathway to Flunixin
The fenamate class of NSAIDs, characterized by an N-arylanthranilic acid core, represents a significant group of analgesics. Flunixin, a potent inhibitor of cyclooxygenase (COX) enzymes, is a prime example where a trifluoromethyl-substituted aniline moiety is crucial for its high efficacy.[2][3][4][5] The synthesis of Flunixin from this compound proceeds through a two-step pathway involving an initial methylation followed by a copper-catalyzed Ullmann condensation.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Flunixin exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] By blocking this pathway, Flunixin effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Caption: Mechanism of action of Flunixin.
Synthetic Protocol: From this compound to Flunixin
This protocol details a two-stage synthesis of Flunixin, commencing with the conversion of this compound to 2-Methyl-3-(trifluoromethyl)aniline, followed by an Ullmann condensation with 2-chloronicotinic acid.
Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline
This step is adapted from a patented procedure for the synthesis of 2-Methyl-3-(trifluoromethyl)aniline from this compound.[6]
Materials:
-
This compound
-
Dichloroethane (solvent)
-
Dimethyl sulfide
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 part by weight) in dichloroethane (10 parts by weight) and stir until homogeneous.
-
To the stirred solution, add dimethyl sulfide (0.32 parts by weight) and N-chlorosuccinimide (0.68 parts by weight). Control the temperature of the reaction mixture to not exceed 30 °C during the addition.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Add triethylamine (0.54 parts by weight) to the system and heat the mixture to reflux for 10 hours.
-
After reflux, cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Remove the solvent from the organic layer using a rotary evaporator.
-
Purify the residue by vacuum distillation to obtain 2-Methyl-3-(trifluoromethyl)aniline.
Step 2: Synthesis of Flunixin via Ullmann Condensation
This step utilizes a boric acid-catalyzed, solvent-free Ullmann condensation.[7][8]
Materials:
-
2-Methyl-3-(trifluoromethyl)aniline (from Step 1)
-
2-Chloronicotinic acid
-
Boric acid (H₃BO₃)
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Ethanol
-
Hydrochloric acid (for workup)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-Methyl-3-(trifluoromethyl)aniline (2 molar equivalents) and 2-chloronicotinic acid (1 molar equivalent).
-
Add boric acid (30 mol%) as a catalyst.
-
Heat the reaction mixture to 120 °C with stirring under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Upon completion, cool the reaction mixture and dissolve it in ethanol.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the crude Flunixin by filtration and wash with cold water.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Flunixin.
Quantitative Data and Characterization
| Parameter | Step 1: Methylation | Step 2: Ullmann Condensation |
| Reactant Ratio | This compound : Dimethyl sulfide : NCS : Triethylamine = 1 : 0.32 : 0.68 : 0.54 (by weight) | 2-Methyl-3-(trifluoromethyl)aniline : 2-Chloronicotinic acid = 2:1 (molar) |
| Catalyst | Not applicable | Boric acid (30 mol%) |
| Solvent | Dichloroethane | Solvent-free |
| Temperature | Reflux | 120 °C |
| Reaction Time | 10 hours | 45-60 minutes |
| Typical Yield | >70%[6] | Excellent[7] |
| Characterization | ¹H NMR, ¹³C NMR, GC-MS | ¹H NMR, ¹³C NMR, FT-IR, HPLC, Mass Spectrometry[7][9][10] |
PART 2: Synthesis of Herbicides - A Dinitroaniline Approach
The dinitroaniline class of herbicides, such as Trifluralin, are widely used for pre-emergence control of annual grasses and broadleaf weeds. The trifluoromethyl group is a common feature in these herbicides, contributing to their efficacy.[11][12] A plausible synthetic route to a dinitroaniline herbicide from this compound involves nitration followed by amination.
Mechanism of Action: Microtubule Assembly Inhibition
Dinitroaniline herbicides act by disrupting microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and cell shape. By binding to tubulin, the protein subunit of microtubules, these herbicides inhibit their assembly. This disruption of microtubule dynamics leads to a failure of mitosis and ultimately cell death, preventing weed germination and growth.
Caption: Mechanism of action of Dinitroaniline Herbicides.
Synthetic Protocol: Synthesis of a Dinitroaniline Herbicide Analog
This protocol outlines a two-step synthesis of a dinitroaniline herbicide analog from this compound.
Step 1: Dinitration of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask cooled in an ice bath, add concentrated sulfuric acid.
-
Slowly add this compound to the sulfuric acid with continuous stirring.
-
From a dropping funnel, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the dinitrated product.
-
Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 2: Amination of the Dinitrated Intermediate
Materials:
-
Dinitrated this compound (from Step 1)
-
Dipropylamine
-
Anhydrous potassium carbonate
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the dinitrated intermediate in DMF.
-
Add dipropylamine (slight excess) and anhydrous potassium carbonate.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the crude product.
-
Collect the product by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final dinitroaniline herbicide analog.
Quantitative Data and Characterization
| Parameter | Step 1: Dinitration | Step 2: Amination |
| Reactants | This compound, Fuming HNO₃, H₂SO₄ | Dinitrated intermediate, Dipropylamine |
| Reagent Ratio | Stoichiometric with excess nitrating agent | Dinitrated intermediate : Dipropylamine = 1 : >1 (molar) |
| Solvent | Sulfuric acid | DMF |
| Temperature | 0-10 °C then Room Temperature | 80-100 °C |
| Reaction Time | Several hours | Several hours |
| Typical Yield | Moderate to high | Good |
| Characterization | ¹H NMR, ¹³C NMR, Elemental Analysis | ¹H NMR, ¹³C NMR, GC-MS, HPLC[13][14][15] |
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. The protocols outlined in this document provide a framework for the synthesis of a potent analgesic, Flunixin, and a representative dinitroaniline herbicide. The strategic placement of the chloro and trifluoromethyl substituents on the aniline ring is key to the biological activity of the final products, underscoring the importance of this building block in the design and development of new chemical entities.
References
- 1. CN103694167A - Method for synthesizing flunixin meglumine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. Flunixin Meglumine for Horses - Wedgewood Pharmacy [wedgewood.com]
- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abnmr.elte.hu [abnmr.elte.hu]
- 11. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Trifluralin - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 2-Chloro-3-(trifluoromethyl)aniline synthesis
An advanced guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for optimizing the synthesis of 2-Chloro-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical development.[1][2][3]
Technical Overview: Synthetic Strategies
The synthesis of this compound can be approached through several primary routes, each with distinct advantages and challenges. The most prevalent methods include the catalytic reduction of a nitro precursor, the Sandmeyer reaction, and direct halogenation of a substituted aniline. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.
Common Synthetic Pathways
| Synthetic Route | Primary Starting Material | Key Reagents/Catalysts | Pros | Cons |
| Catalytic Hydrogenation | 2-Chloro-3-(trifluoromethyl)nitrobenzene | Pd/C, PtO₂, or Raney Ni; H₂ gas or transfer agent (e.g., NaBH₄) | High yield, clean conversion, simple workup.[4] | Potential for dehalogenation, catalyst poisoning. |
| Sandmeyer Reaction | 2-Amino-3-(trifluoromethyl)aniline | NaNO₂, HCl, CuCl | Good for installing the chloro group regioselectively.[5][6] | Diazonium salts can be unstable; requires stoichiometric copper salts.[5] |
| Direct Chlorination | 3-(Trifluoromethyl)aniline | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Direct, fewer steps. | Poor regioselectivity leading to isomeric impurities.[7] |
| Buchwald-Hartwig Amination | 1,2-Dichloro-3-(trifluoromethyl)benzene | Ammonia equivalent, Palladium catalyst, Phosphine ligand | High functional group tolerance, good for complex substrates.[8][9] | Expensive catalysts and ligands, requires anhydrous conditions.[9][10] |
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Category 1: Catalytic Hydrogenation Issues
The reduction of 2-Chloro-3-(trifluoromethyl)nitrobenzene is a common and effective method, but it requires careful control to achieve high yields and purity.[4][11]
Q1: My hydrogenation reaction is very slow or has stalled. What are the likely causes and how can I fix it?
A1: A stalled hydrogenation can be attributed to several factors related to the catalyst, reagents, or system setup.
-
Catalyst Inactivity: The most common issue is catalyst poisoning or deactivation.
-
Cause: The catalyst (e.g., Palladium on carbon) can be poisoned by sulfur-containing impurities in the starting material or solvent. It can also be deactivated by mechanical blocking of active sites.
-
Solution: Ensure the purity of your starting nitro compound and use high-purity, anhydrous solvents. If the reaction stalls, carefully filter the mixture under an inert atmosphere and add a fresh batch of catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also overcome minor impurities.
-
-
Insufficient Hydrogen Pressure:
-
Cause: For reactions using H₂ gas, leaks in the system or insufficient pressure will limit the reaction rate.
-
Solution: Check your apparatus for leaks. Ensure the reaction is adequately stirred or shaken to facilitate mass transfer of hydrogen gas to the catalyst surface. For bench-scale synthesis, using a balloon of H₂ is common, but ensure it remains inflated. For larger scales, a Parr shaker or similar hydrogenation apparatus is recommended to maintain constant pressure.
-
-
Poor Solubility:
-
Cause: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.
-
Solution: Select a solvent in which the nitroaromatic compound is highly soluble, such as methanol, ethanol, or ethyl acetate.[12] Gentle heating (e.g., to 40-50°C) can improve solubility and reaction rate, but must be done with caution due to the flammability of hydrogen and solvents.
-
Q2: I'm observing a significant amount of 3-(trifluoromethyl)aniline as a byproduct. How can I prevent this dehalogenation?
A2: The formation of the dechlorinated byproduct is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts.[11][13]
-
Cause: Palladium catalysts are highly active and can catalyze the hydrogenolysis (cleavage) of the C-Cl bond, especially under harsh conditions or in the presence of a base.
-
Solutions:
-
Choice of Catalyst: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium catalysts.
-
Control of Acidity: The hydrochloric acid generated from hydrogenolysis can be neutralized by adding a non-nucleophilic base like triethylamine or sodium carbonate.[13] However, excess base can sometimes promote dehalogenation. A careful, stoichiometric addition is key.
-
Milder Reducing Agents: Consider using transfer hydrogenation with a milder hydrogen donor like sodium borohydride (NaBH₄) in the presence of a catalyst.[14] This can sometimes provide better chemoselectivity.
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further reduction.
-
Category 2: Sandmeyer Reaction Challenges
The Sandmeyer reaction provides a regioselective route but requires careful handling of diazonium salt intermediates.[5][15]
Q3: My yield is low in the Sandmeyer reaction, and I'm isolating a lot of phenolic byproducts. What's going wrong?
A3: Low yields and phenol formation are classic problems in Sandmeyer reactions, typically pointing to issues with the diazotization step or premature decomposition of the diazonium salt.
-
Cause: Aryl diazonium salts are thermally unstable. If the temperature during diazotization (reaction of the amine with nitrous acid) rises above 0-5°C, the diazonium salt can decompose, reacting with water to form a phenol.
-
Solutions:
-
Strict Temperature Control: Maintain the temperature of the diazotization mixture rigorously between 0°C and 5°C using an ice-salt bath.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent localized overheating.
-
Use Immediately: The diazonium salt solution should be used immediately in the subsequent step with the copper(I) chloride. It should not be stored.
-
-
Cause: Incomplete reaction with the copper(I) chloride.
-
Solution: Ensure the CuCl is active and used in at least stoichiometric amounts. The mechanism involves a single-electron transfer from the copper(I) species, so its concentration and quality are critical.[5]
-
Category 3: Purification and Impurity Profiling
Q4: I have obtained a crude product, but I'm struggling with purification. What are the likely impurities and how can I remove them?
A4: The impurities will depend on your synthetic route.
-
From Catalytic Hydrogenation:
-
Common Impurities: Unreacted starting material (2-chloro-3-(trifluoromethyl)nitrobenzene), the dechlorinated byproduct (3-(trifluoromethyl)aniline), and partially reduced intermediates (e.g., nitroso or hydroxylamine compounds).[16]
-
Purification Strategy: Column chromatography on silica gel is highly effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), will typically allow for good separation. The starting material is much less polar than the product aniline. The dechlorinated aniline may have a very similar polarity, requiring careful fractionation.
-
-
From Direct Chlorination:
-
Common Impurities: Unreacted 3-(trifluoromethyl)aniline and other chlorinated isomers (e.g., 4-chloro-3-(trifluoromethyl)aniline, 6-chloro-3-(trifluoromethyl)aniline).
-
Purification Strategy: Isomeric impurities are often very difficult to separate. Preparative HPLC or careful column chromatography with a very shallow solvent gradient may be necessary. Recrystallization can be effective if the desired isomer crystallizes preferentially.
-
Experimental Protocols and Workflows
Protocol 1: Catalytic Hydrogenation of 2-Chloro-3-(trifluoromethyl)nitrobenzene
This protocol describes a standard lab-scale procedure for the reduction of the nitro-precursor.
Reagents & Equipment:
-
2-Chloro-3-(trifluoromethyl)nitrobenzene
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Methanol (anhydrous)
-
Two-neck round-bottom flask
-
Hydrogen balloon
-
Magnetic stirrer
-
Celite or filter paper
Procedure:
-
In a two-neck round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)nitrobenzene (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (0.05 eq) to the solution.
-
Evacuate the flask and backfill with nitrogen gas three times.
-
Replace the nitrogen atmosphere with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 2-6 hours).
-
Once the starting material is consumed, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient).
Workflow Diagram: Troubleshooting Catalytic Hydrogenation
The following diagram outlines the decision-making process for troubleshooting the catalytic hydrogenation route.
Caption: Troubleshooting workflow for the synthesis of this compound via catalytic hydrogenation.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 12. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 13. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-3-(trifluoromethyl)aniline
Welcome to the technical support guide for the purification of 2-Chloro-3-(trifluoromethyl)aniline (CAS 62476-58-8). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals encountering challenges in obtaining this critical intermediate at the desired purity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. A common pathway involves the chlorination of 3-(trifluoromethyl)aniline or the reduction of a nitro precursor.[1][2][3] Consequently, you should anticipate the following impurities:
-
Isomeric Byproducts: Positional isomers such as 4-Chloro-3-(trifluoromethyl)aniline or 2-Chloro-5-(trifluoromethyl)aniline can form during the chlorination step.[4] These are often the most challenging impurities to remove due to their similar physical properties.
-
Over-halogenated Species: Dichlorinated or even trichlorinated trifluoromethylanilines can be produced if the reaction conditions are not strictly controlled.[4]
-
Unreacted Starting Materials: Residual 3-(trifluoromethyl)aniline or the precursor nitro-compound may be present.
-
Solvents and Reagents: Residual solvents from the reaction (e.g., dichloroethane, toluene) or reagents may persist in the crude product.[5]
Understanding your specific synthetic pathway is the first step in designing an effective purification strategy. Analytical techniques like GC-MS are invaluable for identifying the specific impurities present in your batch.[6]
Q2: How do I select the most appropriate purification method for my needs?
A2: The choice between distillation, recrystallization, and chromatography depends on the physical state of your crude product, the nature of the impurities, the scale of your operation, and the final purity required.
This compound is a solid at room temperature with a relatively low boiling point, which makes all three methods viable.
References
- 1. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]
- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 4. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-3-(trifluoromethyl)aniline in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using 2-Chloro-3-(trifluoromethyl)aniline in common cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causal factors behind these challenges, empowering you to design more robust and successful experiments.
Introduction: Understanding the Challenge of this compound
This compound is a challenging substrate in palladium-catalyzed cross-coupling reactions for several distinct reasons. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly reduces the electron density of the aromatic ring and the nucleophilicity of the aniline's nitrogen atom.[1] Furthermore, the carbon-chlorine bond is substantially less reactive towards oxidative addition than corresponding C-Br or C-I bonds, often requiring more active and specialized catalyst systems to achieve good yields.[2][3] The aniline moiety itself can act as a Lewis base, coordinating to the palladium center and potentially inhibiting catalytic activity.[4] These combined electronic and steric effects create a landscape where side reactions can often outcompete the desired transformation.
Part 1: Frequently Asked Questions (General Issues)
Q1: My coupling reaction is failing entirely or giving very low yields with no obvious byproducts. What are the primary causes?
A1: This is a common issue stemming from the inherent low reactivity of the substrate. The primary bottleneck is often the oxidative addition step.
-
Cause 1: Inactive Catalyst System: The C-Cl bond is strong and requires a highly active catalyst for cleavage. Standard or "first-generation" palladium catalysts, such as Pd(PPh₃)₄, are frequently ineffective for this type of electron-deficient aryl chloride.[2][4]
-
Cause 2: Catalyst Inhibition: The lone pair on the aniline nitrogen can coordinate strongly to the palladium center, effectively titrating the catalyst out of the catalytic cycle and leading to shutdown.[4] This is especially problematic if the desired coupling partner is also a poor reactant.
-
Cause 3: Insufficiently Strong Base: In reactions like Buchwald-Hartwig amination, a strong base is required to deprotonate the reacting amine. For a substrate as electron-deficient as this compound, an even stronger base may be needed to facilitate the catalytic cycle, but this can also promote side reactions.
Troubleshooting Strategy:
-
Switch to a Modern Catalyst System: Employ a well-defined palladium precatalyst with bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or BrettPhos are designed to accelerate both oxidative addition and reductive elimination, the key steps of the catalytic cycle.[1] N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity.[5]
-
Use a Strong, Non-Nucleophilic Base: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or potassium phosphate (K₃PO₄) are often necessary to ensure the catalytic cycle turns over efficiently.[1][5]
-
Optimize Reaction Temperature: While higher temperatures can increase the rate of oxidative addition, they can also accelerate catalyst decomposition and side reactions. A systematic screen of the reaction temperature (e.g., 80 °C, 100 °C, 120 °C) is recommended.
Q2: I'm observing a major byproduct with a mass corresponding to 3-(trifluoromethyl)aniline. What is this and how do I prevent it?
A2: This byproduct is the result of hydrodehalogenation (or dechlorination), a prevalent side reaction where the chlorine atom is replaced by a hydrogen atom.[4][6][7]
-
Causality: This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This species can arise from several sources, including the solvent (e.g., alcohols), the base (e.g., formate salts), or via β-hydride elimination from an amine or amide intermediate.[6][8] This Pd-H species can then reductively eliminate with the aryl group to produce the dechlorinated aniline instead of the desired coupled product. Water can also serve as a possible hydrogen source in these undesired pathways.[9]
Troubleshooting & Optimization:
| Mitigation Strategy | Rationale |
| Use Bulky, Electron-Rich Ligands | Ligands like XPhos or BrettPhos promote rapid reductive elimination of the desired product, which can outpace the rate of hydrodehalogenation.[1][10] |
| Employ a Non-Coordinating, Strong Base | Switch to bases like K₃PO₄ or Cs₂CO₃, which are less likely to generate hydride species compared to alkoxides in some contexts. |
| Ensure Rigorously Anhydrous Conditions | Use freshly distilled, anhydrous solvents and dry all reagents thoroughly. While trace water can sometimes be beneficial, excess water can be a proton/hydride source.[9] |
| Protect the Amine | If the aniline group is not the reaction site (e.g., in Suzuki or Heck couplings), protecting it with a Boc group can prevent it from acting as a hydride source or catalyst inhibitor.[10] |
Part 2: Troubleshooting Specific Coupling Reactions
Buchwald-Hartwig Amination
The primary challenge here is that this compound is itself a very poor nucleophile, making it difficult to couple with another aryl halide. More commonly, it is used as the electrophile to be coupled with another amine.
Q3: I am trying to couple a primary amine with this compound, but the reaction is sluggish and dominated by hydrodehalogenation. How can I improve this?
A3: This is a classic case of competing reaction pathways. The desired C-N coupling is slow due to the challenging substrate, allowing the C-H formation (hydrodehalogenation) pathway to dominate.
-
Mechanistic Insight: The key is to accelerate the C-N reductive elimination step. The choice of ligand is paramount. The Hartwig and Buchwald groups have developed generations of ligands specifically to address these challenges.[8][11]
Recommended Catalyst Systems for Challenging Aminations:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Excellent for sterically hindered and electron-poor aryl chlorides. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LHMDS | 1,4-Dioxane | 100 | LHMDS is a very strong, non-nucleophilic base suitable for weakly acidic amines. |
| (IPr)Pd(allyl)Cl | NaOtBu | Toluene | 80-100 | NHC-based catalyst, often shows high stability and activity.[5] |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS. Look for the desired product mass and the masses of starting materials and the hydrodehalogenated byproduct.
Suzuki-Miyaura Coupling
Q4: My Suzuki coupling is giving a mixture of the desired product, hydrodehalogenation product, and homocoupled biaryl from the boronic acid. How can I improve selectivity?
A4: This indicates that multiple competing side reactions are occurring. Each needs to be addressed systematically.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the B(OH)₂ group with hydrogen. It is often promoted by excess water or high temperatures.[4][7]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is typically caused by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[4][7]
Troubleshooting Suzuki-Miyaura Side Reactions:
| Issue | Cause | Mitigation Strategy |
| Hydrodehalogenation | Generation of Pd-H species. | Use a highly active catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos) to accelerate the desired coupling.[12] |
| Protodeboronation | Excess water, harsh base, high temperature. | Use a milder base like K₃PO₄ or K₂CO₃. Use a boronic ester (e.g., pinacol ester) which is more stable. Ensure conditions are not excessively wet.[4][7] |
| Homocoupling | Presence of oxygen. | Rigorously degas all solvents and reagents (e.g., by sparging with argon for 30 minutes) and maintain a strict inert atmosphere throughout the reaction.[4][7] |
Part 3: Visualization of Reaction Pathways
Visualizing the catalytic cycle helps to understand where side reactions diverge from the desired product pathway.
Caption: Competing pathways in Suzuki coupling. The desired cycle (green) leads to the product, while the side reaction (red) leads to hydrodehalogenation.
Caption: General troubleshooting workflow for coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-(trifluoromethyl)aniline Substitution
Welcome to the technical support center for optimizing substitution reactions involving 2-Chloro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this electron-deficient substrate. Our focus is on providing practical, field-tested insights to enhance the success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the electronic properties of its substituents. The trifluoromethyl group at the 3-position is a potent electron-withdrawing group, which, along with the chloro substituent at the 2-position, renders the aromatic ring electron-deficient. This electronic nature significantly influences its reactivity in substitution reactions.
This guide will delve into the nuances of the most common substitution reactions performed on this substrate: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Ullmann Condensation. We will explore the underlying principles of each reaction and provide detailed troubleshooting for common challenges.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it a suitable candidate for SNAr reactions. In this reaction, a nucleophile replaces the chlorine atom. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is crucial for the reaction to proceed efficiently.
FAQs for SNAr Reactions
Q1: Why is my SNAr reaction with this compound slow or not proceeding to completion?
A1: Several factors can contribute to low reactivity in SNAr reactions:
-
Nucleophile Strength: The attacking species must be a strong nucleophile to initiate the reaction with the electron-deficient ring. Common strong nucleophiles include alkoxides (e.g., sodium methoxide), thiolates, and amines.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cation of the nucleophilic salt without significantly solvating the nucleophile itself, thus enhancing its reactivity.
-
Temperature: While the substrate is activated, elevated temperatures are often necessary to overcome the activation energy barrier. A gradual increase in temperature should be explored.
-
Leaving Group: Although chlorine is a viable leaving group, fluorine is often more reactive in SNAr reactions due to its higher electronegativity, which better stabilizes the intermediate carbanion through inductive effects.[2]
Q2: I am observing the formation of side products in my SNAr reaction. What are the likely culprits and how can I minimize them?
A2: Common side reactions include:
-
Reaction with the Amine Group: The aniline functionality can be deprotonated by a strong nucleophile/base, leading to undesired side reactions. If the nucleophile is also a strong base, consider using a milder base or protecting the aniline group.
-
Multiple Substitutions: While less common with a monochloro substrate, ensure you are using the correct stoichiometry of the nucleophile.
-
Degradation of Starting Material: At elevated temperatures, the starting material or product may be susceptible to degradation. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.
Troubleshooting Guide for SNAr Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Weak nucleophile | Use a stronger nucleophile (e.g., NaOMe, NaSMe). |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMSO or DMF. | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for degradation. | |
| Formation of Multiple Products | Reaction with the aniline group | Protect the aniline (e.g., as an acetamide) before the SNAr reaction. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the nucleophile. | |
| Product Decomposition | Prolonged heating at high temperatures | Monitor the reaction closely and work it up as soon as the starting material is consumed. |
Experimental Protocol: SNAr with Sodium Methoxide
Objective: To synthesize 2-Methoxy-3-(trifluoromethyl)aniline.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add sodium methoxide portion-wise to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For this compound, the most relevant of these are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[4][5][6] Given the chloro-substituent, careful selection of the catalyst system is crucial for achieving high yields.
Q1: My Buchwald-Hartwig reaction is giving low yields. What are the key parameters to optimize?
A1: The success of a Buchwald-Hartwig amination hinges on the interplay of several factors:
-
Ligand Choice: For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Ligands like XPhos, SPhos, or RuPhos often give good results. A ligand screen is highly recommended.
-
Palladium Pre-catalyst: Using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective, especially if your substrate is base-sensitive.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.
Q2: A significant amount of hydrodehalogenation (replacement of Cl with H) is observed. How can I suppress this side reaction?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings of aryl chlorides.[7] To minimize it:
-
Optimize the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands is a key strategy.
-
Control the Water Content: While trace amounts of water can sometimes be beneficial for catalyst activation, excess water can be a source of protons for hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.
-
Choice of Base: The choice of base can influence the rate of hydrodehalogenation. Consider screening different bases.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a pre-catalyst or ensure your Pd(0) source and ligand are of high quality. |
| Suboptimal ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Inappropriate base | Try a different base (e.g., LHMDS, K₃PO₄). | |
| Hydrodehalogenation | Excess water | Use anhydrous solvents and reagents. |
| Ligand-dependent side reaction | Screen different ligands. | |
| Homocoupling of Amine | Not typically an issue with this substrate. | Ensure proper stoichiometry. |
Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine
Objective: To couple this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
XPhos ligand (if not using a pre-catalyst with the ligand)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound, primary amine, palladium pre-catalyst, and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation between an aryl halide and an organoboron compound.[8] The electron-deficient nature of this compound makes it a suitable substrate for this reaction.
Q1: My Suzuki coupling is not going to completion. What should I try?
A1: For challenging Suzuki couplings:
-
Catalyst System: As with the Buchwald-Hartwig reaction, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often effective for aryl chlorides. Consider using a pre-catalyst for reproducibility.
-
Base: A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices. The base not only facilitates the catalytic cycle but also influences the solubility of the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often used to dissolve both the organic and inorganic reagents.
-
Boronic Acid Quality: Ensure your boronic acid is pure and has not undergone significant decomposition (protodeboronation).
Q2: I am seeing a lot of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is often a result of slow oxidative addition of the aryl chloride to the palladium catalyst. To minimize this:
-
Use a More Active Catalyst: A more active catalyst system can promote the desired cross-coupling over homocoupling.
-
Control the Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes lead to more homocoupling.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can promote homocoupling.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a pre-catalyst or a highly active ligand. |
| Poor solubility of reagents | Adjust the solvent system (e.g., vary the organic solvent/water ratio). | |
| Decomposed boronic acid | Use fresh, high-purity boronic acid. | |
| Homocoupling of Boronic Acid | Slow oxidative addition | Use a more active catalyst system. |
| Presence of oxygen | Thoroughly degas the reaction mixture. | |
| Hydrodehalogenation | See troubleshooting for Buchwald-Hartwig amination. |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 2-Phenyl-3-(trifluoromethyl)aniline.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2-3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[9] While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols with ligands have made it a more viable option.
FAQs for Ullmann Condensation
Q1: My Ullmann reaction is not working. What are the critical parameters?
A1: Key factors for a successful Ullmann condensation include:
-
Copper Source: Copper(I) salts like CuI are commonly used. For less reactive substrates, using freshly prepared, activated copper powder can be beneficial.
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly improve the reaction rate and allow for lower reaction temperatures.
-
Base: A strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are traditionally used.
Q2: The reaction requires very high temperatures and gives a low yield. How can I improve this?
A2: To improve the efficiency of an Ullmann reaction:
-
Introduce a Ligand: This is the most effective way to lower the reaction temperature and improve the yield.
-
Use a More Reactive Copper Source: As mentioned, activated copper powder can be more effective than copper salts.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and reagents.
Troubleshooting Guide for Ullmann Condensation
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive copper source | Use a fresh Cu(I) salt or activated copper powder. |
| Harsh reaction conditions | Add a ligand (e.g., 1,10-phenanthroline, L-proline) to allow for milder conditions. | |
| Inappropriate solvent | Use a high-boiling polar aprotic solvent. | |
| Side Product Formation | High temperatures | Use a ligand to lower the reaction temperature. |
Experimental Protocol: Ullmann Condensation with Phenol
Objective: To synthesize 2-Phenoxy-3-(trifluoromethyl)aniline.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
1,10-Phenanthroline (20-40 mol%)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add CuI, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add this compound, phenol, and anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Filter the mixture to remove insoluble copper salts.
-
Separate the layers of the filtrate and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
To aid in experimental planning and troubleshooting, the following diagrams illustrate the general workflows for the discussed reaction types.
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Caption: Optimization workflow for Pd-catalyzed cross-coupling reactions.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Chloro-3-(trifluoromethyl)aniline
Welcome to the Technical Support Center for the purification of 2-Chloro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the removal of impurities from this key chemical intermediate. Our goal is to equip you with the knowledge to enhance the purity of your product, leading to more reliable and reproducible experimental outcomes.
Understanding Potential Impurities
The first step in any purification strategy is to understand the nature of the impurities you are likely to encounter. For this compound, impurities typically arise from the synthetic route and can be broadly categorized.
Common Impurities in this compound Synthesis:
| Impurity Type | Common Examples | Rationale for Presence |
| Positional Isomers | 2-Chloro-5-(trifluoromethyl)aniline, 4-Chloro-3-(trifluoromethyl)aniline | Formed during the chlorination or nitration steps of the synthesis due to competing directing effects of the substituents on the aromatic ring.[1] |
| Over-halogenated Byproducts | Dichloro-(trifluoromethyl)aniline isomers | Can occur if the reaction conditions for chlorination are not carefully controlled, leading to the addition of more than one chlorine atom.[1] |
| Starting Materials | 3-(Trifluoromethyl)aniline | Incomplete reaction can lead to the presence of the starting material in the final product. |
| Reaction Byproducts | Colored polymeric materials | Anilines, in general, are susceptible to oxidation and can form colored impurities, especially when exposed to air or harsh conditions.[2] |
A general workflow for the analysis of these impurities is crucial for selecting the appropriate purification method.
Caption: General workflow for the analysis of impurities.[3]
Frequently Asked Questions (FAQs) on Purification Strategies
This section addresses common questions regarding the selection and implementation of purification techniques for this compound.
Q1: What is the most effective initial purification technique for crude this compound?
For crude, solid this compound, recrystallization is often the most effective and economical first step. It is particularly good at removing significant amounts of impurities, including isomers and colored byproducts.
Q2: I am observing my compound "oiling out" during recrystallization. What causes this and how can I prevent it?
"Oiling out" is a common issue when crystallizing amines.[4] It occurs when the solute separates from the solution as a liquid phase instead of a solid. This can be caused by the boiling point of the solvent being higher than the melting point of the solute, or if the solution is too concentrated or cooled too quickly.[4][5]
To prevent oiling out:
-
Use a lower boiling point solvent system.
-
Reduce the rate of cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
-
Use a seed crystal. Introducing a small crystal of the pure compound can initiate crystallization.[7]
-
Adjust the solvent system. Using a mixture of a good solvent and a poor solvent (anti-solvent) can promote crystal formation.[8]
Q3: Can I use activated carbon to decolorize my this compound?
Yes, activated carbon is effective in removing colored impurities, which are often oxidation byproducts of anilines.[9][10][11][12] It is best to use activated carbon with an acidic surface chemistry for the removal of basic compounds like amines.[13] Add a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.
Q4: When is vacuum distillation a suitable purification method?
Vacuum distillation is ideal for purifying high-boiling point liquids or solids that are sensitive to high temperatures.[2][14] Since this compound is a solid with a relatively high boiling point, vacuum distillation can be used to purify it, especially if it is in a liquid or oily state after initial workup. This method is effective at separating the target compound from non-volatile polymeric impurities.
Q5: How can I separate positional isomers of this compound?
Separating positional isomers can be challenging due to their similar physical properties.
-
Fractional crystallization can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system.[15][16][17]
-
Column chromatography , particularly High-Performance Liquid Chromatography (HPLC), offers higher resolution and is often the method of choice for separating closely related isomers.[3][18]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. heycarbons.com [heycarbons.com]
- 10. catalystdrillchem.in [catalystdrillchem.in]
- 11. activated carbon for amine solution | Zhulin Carbon [zhulincarbon.com]
- 12. activatedcarbon.net [activatedcarbon.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 15. rcprocess.se [rcprocess.se]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Chloro-3-(trifluoromethyl)aniline
Technical Overview: Understanding the Challenges
2-Chloro-3-(trifluoromethyl)aniline presents a unique set of challenges in cross-coupling reactions. As a substrate, it is characterized by two key features that significantly influence catalyst selection and reaction efficiency:
-
Electronic Deficiency : The presence of two strong electron-withdrawing groups—the chloro (-Cl) and trifluoromethyl (-CF₃) moieties—dramatically reduces the electron density of the aromatic ring. This has a dual effect: while it can facilitate the initial oxidative addition of the C-Cl bond to the palladium center, it also deactivates the aniline nitrogen, making it a poor nucleophile in C-N coupling reactions.[1]
-
Steric Hindrance : The trifluoromethyl group at the ortho position relative to the chlorine atom creates significant steric bulk. This can hinder the approach of the catalyst and the coupling partner, potentially slowing down key steps in the catalytic cycle, such as reductive elimination.[2]
Successfully coupling this substrate requires a catalyst system robust enough to overcome both poor nucleophilicity and steric impediments. This guide provides a structured approach to catalyst selection, optimization, and troubleshooting for common cross-coupling reactions involving this challenging molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues and questions that researchers may encounter when working with this compound.
Part 1: Catalyst System Selection for C-N Coupling (Buchwald-Hartwig Amination)
Question 1: My standard Buchwald-Hartwig conditions are failing with this compound. What is the most critical component to change?
Answer: The most critical component is the phosphine ligand . Standard ligands like PPh₃ are often ineffective for this substrate. Due to the aniline's low nucleophilicity, the catalytic system requires a ligand that can accelerate the key steps of the catalytic cycle, particularly the C-N reductive elimination.[1]
You should switch to modern, electron-rich, and sterically bulky biaryl phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[3]
Recommended Ligand Classes:
| Ligand Class | Examples | Key Advantages |
| Buchwald Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly active for coupling electron-deficient anilines and sterically hindered aryl chlorides.[1][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer superior thermal stability and high activity, making them excellent for difficult couplings.[1][5] |
Question 2: Which palladium source is best? Should I use a precatalyst?
Answer: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, it is highly recommended to use a well-defined palladium precatalyst .[6] Precatalysts offer superior reproducibility and activity because they generate the active Pd(0) species more cleanly and efficiently than in-situ methods.[1][7]
For the recommended biaryl phosphine ligands, corresponding G3 or G4 precatalysts (e.g., XPhos Pd G3) are commercially available and provide excellent results.[1] These precatalysts are air- and moisture-stable, simplifying reaction setup.[6]
Question 3: Why is the choice of base so important for this specific aniline?
Answer: The electron-withdrawing groups make the N-H bond of this compound only weakly acidic. A strong, non-nucleophilic base is essential to deprotonate the aniline to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[1][8]
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are the most effective choices.[1]
-
Bases to Avoid: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally insufficient to deprotonate the deactivated aniline and will likely result in low to no conversion.
Part 2: Troubleshooting Common Reaction Failures
Question 4: My reaction shows no conversion, and I'm only recovering starting material. What should I check first?
Answer: This common issue usually points to a problem with catalyst activation or stability. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for failed coupling reactions.
-
Oxygen Exclusion : The active Pd(0) catalyst is extremely sensitive to oxygen.[9] Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1]
-
Reagent Quality : Water is detrimental. It can lead to catalyst deactivation and unwanted side reactions.[9] Use anhydrous solvents and ensure your base is dry and finely ground. Impurities in the amine starting material can also poison the catalyst.[6]
-
Catalyst System : As detailed above, ensure you are using a well-defined precatalyst and a suitable bulky, electron-rich ligand.[1][6]
Question 5: I'm getting a low yield (~10-30%). How can I optimize the reaction for higher conversion?
Answer: Low yield suggests your catalyst system is active but inefficient. This is an optimization problem.
Troubleshooting Low Yields
| Problem | Potential Cause | Suggested Solution(s) |
| Sluggish Reaction | Insufficient thermal energy. | Gradually increase the reaction temperature in 10-15°C increments (e.g., from 100°C to 110-120°C). |
| Poor Solubility | Reactants or catalyst are not fully dissolved. | Screen alternative anhydrous, degassed solvents. Common choices include Toluene, Dioxane, or CPME.[10] |
| Catalyst Inhibition | The aniline substrate itself can sometimes coordinate to the palladium center, inhibiting catalysis. | Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1 if generating the catalyst in-situ).[6] |
| Inefficient Reductive Elimination | Steric hindrance is slowing the final product-forming step. | Switch to a different class of bulky ligand. If using a Buchwald ligand (e.g., XPhos), try an NHC-based catalyst, or vice-versa.[1] |
Question 6: What about C-C coupling (e.g., Suzuki-Miyaura) at the chloro position? What catalyst system should I use?
Answer: For a Suzuki-Miyaura coupling, the challenges are slightly different but the solutions are similar. The electron-deficient nature of the aryl chloride makes oxidative addition favorable. The primary hurdles are overcoming the steric hindrance and preventing side reactions like protodeboronation of the boronic acid.[9]
Recommended System for Suzuki Coupling:
-
Palladium Source : A Pd(II) source like Pd(OAc)₂ or a precatalyst is effective.[11]
-
Ligand : Bulky, electron-rich monophosphine ligands are essential. SPhos and XPhos are excellent starting points.[9]
-
Base : A strong inorganic base is required for the transmetalation step. Anhydrous, finely powdered K₃PO₄ or Cs₂CO₃ are commonly used.[9]
-
Solvent : A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is often used, but ensure the boronic acid is stable to these conditions. Anhydrous conditions can also be effective and may minimize protodeboronation.[9]
-
Key Precaution : Protodeboronation (cleavage of the C-B bond by a proton source) is a major side reaction.[9] Ensure your base is anhydrous if running under anhydrous conditions, and minimize water if using an aqueous system.[9]
Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For a successful Buchwald-Hartwig amination of this compound, the ligand must promote both the oxidative addition and the rate-limiting reductive elimination step.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of this compound with a generic primary or secondary amine.
Reagents & Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine coupling partner (1.2 mmol, 1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (approx. 0.2 M concentration)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation : To the oven-dried Schlenk tube, add the this compound, the amine, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.[1] Note: If possible, solids should be weighed and added inside a glovebox.
-
Inert Atmosphere : Seal the vessel with a septum. Connect it to a Schlenk line, and evacuate and backfill with inert gas three times to thoroughly remove oxygen.[1]
-
Solvent Addition : Add the anhydrous, degassed toluene via syringe.
-
Reaction : Place the vessel in a preheated oil bath at 100–110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up :
-
Cool the reaction to room temperature.
-
Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-3-(trifluoromethyl)aniline
Answering your request to create a technical support center with troubleshooting guides and FAQs for managing exothermic reactions involving 2-Chloro-3-(trifluoromethyl)aniline.
A Guide for Researchers and Process Development Scientists
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to safely and effectively manage exothermic reactions involving this compound. This guide is structured to help you anticipate challenges, troubleshoot problems, and scale your chemistry with confidence.
Section 1: Foundational Safety Principles (FAQs)
This section addresses the fundamental questions every scientist should consider before working with this compound.
Q1: What makes reactions with this compound potentially hazardous?
A: The primary hazard stems from a combination of the aniline functional group and its substituents.
-
Aniline Reactivity: The amino group (-NH₂) is highly nucleophilic and participates in several reactions that are intrinsically energetic, such as diazotization, acylation, and alkylation. The formation of new, stable bonds (e.g., amide or C-N bonds) releases significant energy as heat.
-
Exothermic Nature: Many of these reactions are highly exothermic. On a small scale, this heat can dissipate easily. However, during scale-up, the ability to remove heat is drastically reduced because a reactor's volume (heat generation) increases faster than its surface area (heat removal).[1][2] This mismatch can lead to a rapid accumulation of heat.
-
Thermal Runaway Potential: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise. This temperature increase accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop known as a "thermal runaway".[3][4] This can lead to boiling, over-pressurization, and even vessel rupture.
Q2: What is a "thermal runaway" and how does it apply to common aniline reactions?
A: A thermal runaway is an uncontrolled, self-accelerating exothermic reaction.[4][5] For reactions involving this compound, two common scenarios are of particular concern:
-
Diazotization: The reaction of anilines with nitrous acid to form diazonium salts is notoriously exothermic.[6] Furthermore, the resulting diazonium salt can be thermally unstable and decompose violently, releasing nitrogen gas. Studies on similar aniline diazonium salts show decomposition can begin at temperatures as low as 27°C.[7] A failure in temperature control could trigger a rapid decomposition with catastrophic consequences.
-
Acylation/Amide Coupling: The reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides is also significantly exothermic.[8][9] While the amide product is generally stable, the initial reaction can be very rapid. Uncontrolled addition of the acylating agent can quickly overwhelm the cooling capacity of the system, initiating a runaway.
Q3: What initial safety assessments should I perform before starting my experiment?
A: A comprehensive risk assessment is non-negotiable.[1][4]
-
Literature Review: Search for data on your specific reaction or closely related analogues. Understand the potential for exotherms and side reactions.
-
Worst-Case Scenario Analysis: Calculate the Adiabatic Temperature Rise (ΔT_ad) . This calculation estimates the maximum temperature your reaction mixture would reach if all the heat generated was contained within the system (i.e., total cooling failure).[3] It is a critical indicator of the runaway potential.
-
Calorimetric Screening: For any new process or scale-up, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) is highly recommended.[3][10][11] These tools provide invaluable quantitative data on the heat of reaction, the rate of heat release, and the onset temperature of any hazardous decomposition reactions.[12][13]
Section 2: Troubleshooting Common Exothermic Reactions
This section provides actionable guidance for specific, high-risk scenarios.
Scenario 1: Diazotization Reactions
Q: My diazotization reaction is showing an uncontrollable temperature spike. What should I do immediately, and what went wrong?
A: An uncontrollable temperature spike during diazotization is a critical safety event requiring immediate action.
Immediate Emergency Response:
-
Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.
-
Maximize Cooling: Ensure your cooling bath is at its maximum capacity. Add more dry ice or activate emergency cooling systems if available.
-
Alert Personnel: Inform colleagues and your lab supervisor immediately. Be prepared to evacuate.
-
Prepare for Quenching: If the temperature continues to rise and approaches the boiling point of the solvent or the known decomposition temperature, and you are trained to do so, execute a pre-planned emergency quenching procedure. This often involves adding a chemical that rapidly neutralizes a reactant. This step should only be taken if a specific, validated quenching protocol exists for your process.
Root Cause Analysis: The most likely causes for a temperature spike are:
-
Nitrite Addition Rate Too High: The rate of heat generation from the exothermic diazotization reaction exceeded the system's heat removal capacity.
-
Insufficient Cooling: The cooling bath was not cold enough, had insufficient volume, or there was poor heat transfer to the flask.
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction runs much faster, initiating a runaway.[3]
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrite may not react upon addition. This "accumulation" creates a dangerous situation where a slight temperature increase can cause all the unreacted material to react at once.[10]
References
- 1. fauske.com [fauske.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amarequip.com [amarequip.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 11. mt.com [mt.com]
- 12. syrris.com [syrris.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Chloro-3-(trifluoromethyl)aniline
This technical support guide is tailored for researchers, scientists, and drug development professionals who utilize 2-Chloro-3-(trifluoromethyl)aniline in their synthetic endeavors. The unique electronic and steric characteristics of this aniline derivative, while beneficial for targeting specific molecular scaffolds, can introduce challenges during reaction work-up and purification. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these potential hurdles effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound, with a focus on providing scientifically grounded solutions.
Issue 1: Persistent Emulsion During Aqueous Extraction
Question: I am observing a persistent emulsion at the aqueous-organic interface during the work-up of my reaction mixture containing this compound. How can I efficiently break this emulsion?
Answer: Emulsion formation is a frequent challenge with fluorinated anilines. The trifluoromethyl group can impart surfactant-like properties to the molecule and its derivatives, stabilizing the interface between aqueous and organic layers.
Root Causes:
-
Surfactant Properties: The inherent amphiphilic nature of the aniline derivative.
-
Particulate Matter: Undissolved starting materials, byproducts, or catalyst residues can act as emulsion stabilizers.
-
Incorrect pH: A pH near the pKa of the aniline can lead to partial protonation, creating species that congregate at the phase boundary. The predicted pKa of the related 2-Chloro-3,5-bis(trifluoromethyl)aniline is approximately 0.21, suggesting this compound is a very weak base.[1][2]
Systematic Resolution Protocol:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to coalesce the dispersed organic droplets.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for equilibrium to be reached without forming a tight emulsion.
-
Filtration: If solid particulates are suspected, filter the entire biphasic mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent with a lower polarity, such as diethyl ether or hexane, to alter the interfacial tension.
-
Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method to force phase separation.
Issue 2: Incomplete Removal of Unreacted this compound
Question: My reaction did not proceed to completion, and I am finding it difficult to separate my product from the unreacted this compound by standard column chromatography. What is a more effective method?
Answer: An acid-base extraction is the most efficient method to remove unreacted aniline. This technique leverages the basicity of the amine functional group to selectively move it from the organic phase to the aqueous phase.
Scientific Principle: The lone pair of electrons on the nitrogen atom of the aniline can be protonated by a dilute acid to form a water-soluble ammonium salt. This allows for a clean separation from neutral or acidic organic products that remain in the organic layer.
Detailed Acid-Base Extraction Protocol:
-
Dissolve: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The aniline will be protonated and partition into the aqueous layer.
-
Separate: Drain the aqueous layer. Repeat the acid wash if necessary (monitor by TLC).
-
Neutralize Organic Layer: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry and Concentrate: Dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Workflow for Removal of Unreacted Aniline:
References
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-Chloro-3-(trifluoromethyl)aniline
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of molecules is paramount. For substituted anilines, a class of compounds frequently encountered as key building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 2-Chloro-3-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, field-proven perspective on how to interpret the NMR data for this specific molecule, predict its spectral characteristics based on fundamental principles, and compare it with its structural isomers. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be self-validating for the discerning researcher.
The Structural Hypothesis: Predicting the NMR Landscape
Prior to acquiring any spectra, a seasoned scientist forms a hypothesis. The structure of this compound, with its distinct electronic environment dictated by the amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) groups, allows for a robust prediction of its NMR signature.
-
The Amino Group (-NH₂): An activating, ortho-, para-directing group that donates electron density to the aromatic ring, causing upfield shifts (shielding) of the protons and carbons, particularly at the ortho and para positions.
-
The Chloro Group (-Cl): A deactivating, ortho-, para-directing group. Its inductive electron-withdrawing effect generally outweighs its resonance-donating effect, leading to a net deshielding (downfield shift) of nearby nuclei.
-
The Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group with a powerful electron-withdrawing inductive effect, causing significant downfield shifts (deshielding) for adjacent nuclei.
These competing electronic effects create a unique and predictable pattern in the NMR spectrum.
Workflow for NMR-Based Structural Elucidation
The process of characterizing a novel or synthesized compound like this compound follows a logical and systematic workflow. This ensures data integrity and leads to a confident structural assignment.
Caption: General Workflow for NMR Analysis
¹H NMR Spectral Analysis: A Proton's Perspective
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is the most informative for this molecule. We expect three distinct signals for the three aromatic protons.
Predicted ¹H NMR Data for this compound
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) or Triplet (t) | ³J ≈ 8.0, ⁴J ≈ 1.5 | Influenced by the ortho -NH₂ (shielding) and meta -Cl (deshielding). |
| H-4 | ~6.9 - 7.1 | Triplet (t) | ³J ≈ 8.0 | Flanked by two protons, experiencing shielding from the para -NH₂ group. |
| H-5 | ~6.7 - 6.9 | Doublet of doublets (dd) or Triplet (t) | ³J ≈ 8.0, ⁴J ≈ 1.5 | Shielded by the ortho -NH₂ group but deshielded by the meta -CF₃ group. |
| -NH₂ | ~3.8 - 4.5 | Broad singlet (br s) | N/A | Chemical shift is variable and concentration-dependent; protons often exchange, leading to a broad signal. |
Comparison with a Structural Isomer: To ground these predictions, a comparison with the known data for 4-Chloro-3-(trifluoromethyl)aniline is instructive.[1]
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | -NH₂ (δ, ppm) |
| 4-Chloro-3-(trifluoromethyl)aniline | 6.95 (d) | 6.72 (dd) | 7.22 (d) | 3.83 (s) |
| This compound (Predicted) | N/A | ~6.7 - 6.9 (dd/t) | ~7.2 - 7.4 (dd/t) | ~3.8 - 4.5 (br s) |
This comparison highlights how shifting the substituent positions dramatically alters the symmetry and electronic distribution, resulting in a unique spectral fingerprint for each isomer.
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The large chemical shift range (0-220 ppm) typically ensures that each unique carbon provides a distinct signal.[2]
Key Features to Expect:
-
C-F Coupling: The most telling feature will be the signals associated with the trifluoromethyl group. The carbon of the -CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The aromatic carbon directly attached to the -CF₃ group (C-3) will also show a quartet, but with a smaller coupling constant (²J-CF).
-
Substituent Effects: The chemical shifts of the aromatic carbons will be dictated by the attached groups.
-
C-1 (C-NH₂): Expected around δ 145-150 ppm.
-
C-2 (C-Cl): Expected around δ 115-120 ppm, shifted upfield relative to an unsubstituted carbon due to the halogen.
-
C-3 (C-CF₃): Expected around δ 130-135 ppm (as a quartet).
-
C-4, C-5, C-6: Expected in the typical aromatic region of δ 115-130 ppm.
-
Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Rationale |
|---|---|---|---|
| C-1 | 146.0 | Singlet | Carbon attached to the electron-donating -NH₂ group. |
| C-2 | 118.0 | Singlet | Carbon attached to chlorine, shielded. |
| C-3 | 132.0 | Quartet (q, ²J-CF ≈ 30 Hz) | Attached to the strongly electron-withdrawing -CF₃ group. |
| C-4 | 128.0 | Singlet | Aromatic CH. |
| C-5 | 115.0 | Singlet | Aromatic CH, influenced by ortho -NH₂. |
| C-6 | 120.0 | Singlet | Aromatic CH. |
| -CF₃ | 124.0 | Quartet (q, ¹J-CF ≈ 270 Hz) | Characteristic signal for the trifluoromethyl carbon. |
This predicted data can be compared with experimental data from related structures, such as 4-Chloro-3-(trifluoromethyl)aniline, to refine the assignments.[3]
The Causality of Experimental Choices
The quality of NMR data is directly dependent on the meticulous execution of the experimental protocol. The choices made during sample preparation and instrument setup are critical for obtaining a clean, interpretable spectrum.
Caption: Key Experimental Decisions and Their Impact
Standard Operating Protocol for NMR Acquisition
For the researcher aiming to validate the structure of this compound, the following protocol provides a robust starting point.
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. c. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). d. Gently agitate the vial to ensure complete dissolution. e. Using a pipette, transfer the solution into a standard 5 mm NMR tube.
2. Instrument Setup (Assuming a 400 MHz Spectrometer): a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak. d. Tune and match the probe for both the ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm (e.g., from -2 to 14 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to 16. d. Set the relaxation delay to 2-5 seconds. e. Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence (e.g., zgpg30). b. Set the spectral width to approximately 240 ppm (e.g., from -10 to 230 ppm). c. Set the number of scans to 1024 or higher to achieve adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.[2] d. Acquire the FID.
5. Data Processing: a. Apply a Fourier transform to both FIDs. b. Carefully phase the resulting spectra to ensure all peaks are in the positive absorption mode. c. Apply baseline correction. d. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm. e. For the ¹H spectrum, perform integration to determine the relative ratios of the protons. f. Identify and label the chemical shifts (ppm) of all peaks in both spectra.
Conclusion: A Synthesis of Data and Logic
The structural characterization of this compound by NMR spectroscopy is a clear demonstration of the technique's power. By understanding the fundamental electronic effects of the substituents, one can confidently predict the ¹H and ¹³C NMR spectra. The aromatic region provides a distinct fingerprint, readily distinguishing it from its structural isomers. Key features, such as the characteristic quartet signals arising from C-F coupling, serve as definitive markers for the trifluoromethyl group. When combined with a rigorous and well-documented experimental protocol, NMR provides an unambiguous and authoritative confirmation of the molecular structure, an essential step in any advanced chemical or pharmaceutical endeavor.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-3-(trifluoromethyl)aniline: A Comparative Guide to GC-MS and LC-MS/MS Methodologies
Introduction
2-Chloro-3-(trifluoromethyl)aniline is a substituted aniline that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its chemical structure, featuring both a chlorine atom and a trifluoromethyl group, presents unique analytical challenges and necessitates robust, validated methods for its identification and quantification. The accurate measurement of this compound and its potential impurities or metabolites is critical for process chemistry, quality control, and environmental monitoring.
This guide provides an in-depth comparison of two powerful mass spectrometric techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the rationale behind methodological choices, enabling researchers, scientists, and drug development professionals to select and optimize the most appropriate analytical strategy for their specific needs. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and compare their performance based on key analytical parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClF₃N | [2] |
| Molecular Weight | 195.57 g/mol | [2] |
| Monoisotopic Mass | 195.0062613 Da | [2] |
| Boiling Point | 25-28 °C (likely at reduced pressure) | |
Comparative Analysis of Mass Spectrometry Techniques
The choice between GC-MS and LC-MS/MS is fundamentally driven by the analyte's physicochemical properties and the analytical objectives (e.g., qualitative identification vs. ultra-trace quantification).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds.[3] Given the aniline structure, this compound is amenable to GC analysis. The standard ionization technique used in GC-MS is Electron Ionization (EI), a "hard" ionization method that uses high-energy electrons (typically 70 eV) to produce a radical cation (the molecular ion) and extensive, reproducible fragmentation.[4]
-
Expertise & Experience: The primary advantage of EI-GC-MS is the generation of a rich, library-searchable fragmentation pattern. This is invaluable for the structural elucidation and unambiguous identification of unknown compounds. The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as a powerful diagnostic tool for confirming the presence of the analyte.[5] However, the high energy of EI can sometimes lead to excessive fragmentation where the molecular ion is weak or absent, complicating molecular weight determination.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for high-sensitivity, high-selectivity quantitative analysis in complex matrices.[6] It is particularly advantageous for compounds that are less volatile, thermally labile, or require derivatization for GC analysis. While this compound can be analyzed by GC, LC-MS/MS offers superior sensitivity for trace-level detection.[7]
-
Expertise & Experience: This technique typically employs "soft" ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods impart less energy to the analyte, resulting in an abundant protonated molecule ([M+H]⁺). This precursor ion is then selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and significantly reduces chemical noise, enabling lower detection limits compared to GC-MS in full-scan mode.[8][9] A potential drawback is that the lack of extensive fragmentation in the source requires tandem MS (MS/MS) for structural information and may not be as effective for identifying completely unknown compounds without authentic standards.
Experimental Workflows
The following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis.
Caption: High-level workflow for GC-MS analysis.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating starting points. Analysts should perform full validation according to internal SOPs and regulatory guidelines.
Protocol 1: Quantitative Analysis by GC-MS
This method is optimized for the identification and quantification of this compound in relatively clean sample matrices.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in ethyl acetate to a final concentration expected to be within the calibration range.
-
If the matrix is complex (e.g., environmental water), perform a liquid-liquid extraction (LLE) by adjusting the sample pH to >11 with NaOH and extracting with dichloromethane (DCM).[10] Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen. Reconstitute in ethyl acetate.
-
-
GC-MS Parameters:
-
System: Standard Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Inlet: 250°C, Splitless mode (1 µL injection volume).
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 min.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Electron Energy: 70 eV.
-
Acquisition Mode:
-
Qualitative: Full Scan from m/z 50 to 250.
-
Quantitative: Selected Ion Monitoring (SIM) using m/z 195 (quantifier), 197 (qualifier), and 160 (qualifier).
-
-
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This method is designed for ultra-trace quantification and is suitable for complex biological or environmental matrices.[11]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Perform serial dilutions in 50:50 methanol:water to create calibration standards from 0.05 ng/mL to 50 ng/mL.[9]
-
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).
-
For complex matrices, a solid-phase extraction (SPE) may be required for cleanup and concentration.
-
-
LC-MS/MS Parameters:
-
System: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.
-
LC Column: 100 mm x 2.1 mm ID, <2 µm particle size, C18 stationary phase (e.g., Kinetex C18 or equivalent).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). See Table 2 for transitions.
-
Table 2: Optimized MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
|---|---|---|---|---|
| This compound | 196.0 | 176.0 ([M+H-HF]⁺) | 20 | Quantifier |
| this compound | 196.0 | 140.0 ([M+H-HF-HCl]⁺) | 35 | Qualifier |
Data Interpretation and Performance Comparison
GC-MS Fragmentation Pathway
Under 70 eV EI conditions, this compound undergoes predictable fragmentation. The mass spectrum is characterized by the molecular ion peak and key fragment ions resulting from the loss of the chloro and trifluoromethyl substituents.
Caption: Proposed EI fragmentation pathway.
Key Diagnostic Ions:
-
m/z 195/197: The molecular ion peak cluster, showing the characteristic ~3:1 isotopic ratio for one chlorine atom. This confirms the elemental composition.[5]
-
m/z 160: Loss of a chlorine radical (Cl•) from the molecular ion. This is often a prominent peak.
-
m/z 126/128: Loss of a trifluoromethyl radical (CF₃•) from the molecular ion.
Performance Comparison
The following table summarizes the expected performance characteristics of each method. The values are representative and should be established during in-house method validation.
Table 3: Comparison of Analytical Performance
| Parameter | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) | Rationale / Advantage |
|---|---|---|---|
| Limit of Quantification (LOQ) | ~0.1 - 1 µg/mL | ~0.05 - 0.5 ng/mL | LC-MS/MS offers 100-1000x greater sensitivity due to the specificity of MRM and reduced chemical noise.[12] |
| Linear Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude | LC-MS/MS typically provides a wider linear range.[9] |
| Specificity / Selectivity | Good | Excellent | MRM is highly specific, monitoring a unique precursor-to-product ion transition, minimizing matrix interferences.[8] |
| Sample Throughput | Moderate | High | UHPLC methods often have shorter run times (<10 min) compared to traditional GC methods. |
| Robustness | High | Moderate to High | GC-MS systems are often considered workhorses. LC-MS systems can be more sensitive to matrix effects and mobile phase consistency. |
| Identification Confidence | High (with library match) | High (with standard) | EI spectra are library-searchable, aiding in unknown identification. MRM is confirmatory but relies on authentic standards. |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound. The optimal choice is dictated by the specific analytical requirements.
-
Choose GC-MS with Electron Ionization when:
-
The primary goal is structural confirmation and identification, especially in the context of unknown impurity profiling. The library-searchable spectra are a significant advantage.
-
Analyzing relatively high concentration samples (>1 µg/mL) in simple matrices.
-
An established, robust method is required for routine quality control.
-
-
Choose LC-MS/MS with ESI-MRM when:
-
The highest sensitivity is required for trace or ultra-trace level quantification (ng/mL or lower), such as in bioanalysis, environmental monitoring, or residue analysis.[7][11]
-
High sample throughput is necessary.
-
The sample matrix is complex and high selectivity is needed to overcome interferences.
-
By understanding the causality behind these instrumental choices, researchers can confidently develop and deploy methods that are not only accurate and precise but also perfectly aligned with their analytical objectives.
References
- 1. 62476-58-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. lcms.cz [lcms.cz]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 2-Chloro-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Chemical Synthesis
In the landscape of pharmaceutical and chemical research, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 2-Chloro-3-(trifluoromethyl)aniline is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its specific isomeric structure and reactive functional groups make it a valuable synthon, but also susceptible to the formation of impurities during synthesis, storage, and handling. These impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final product.
This guide provides an in-depth comparison of two of the most powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my aim is to not only present the methodologies but also to delve into the rationale behind the experimental choices, empowering you to select and implement the most appropriate technique for your specific analytical challenges. The protocols and insights provided herein are grounded in established analytical principles and adapted from methods for structurally similar halogenated anilines, ensuring a scientifically rigorous foundation.
Understanding the Analyte: this compound and its Impurity Profile
This compound (C₇H₅ClF₃N, MW: 195.57 g/mol ) is a substituted aniline containing both a chlorine atom and a trifluoromethyl group on the aromatic ring.[1][2] The electron-withdrawing nature of these substituents influences its chemical reactivity and chromatographic behavior.
A thorough understanding of the potential impurity profile is paramount for developing a robust purity analysis method.[3] Impurities in this compound can originate from several sources:
-
Process-Related Impurities: These are by-products formed during the synthesis, such as positional isomers (e.g., other chloro-trifluoromethylaniline isomers), unreacted starting materials, and intermediates.
-
Degradation Products: Exposure to light, heat, or oxidative conditions can lead to the degradation of the parent molecule. For anilines, this can include the formation of oxidation products or condensation products.
-
Residual Solvents: Solvents used in the synthesis and purification processes may remain in the final product.
A well-designed analytical method must be capable of separating the main component from all potential impurities, ensuring accurate quantification and a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it an excellent choice for many substituted anilines. The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.
The Rationale Behind the HPLC Method Development
For a substituted aniline like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. The non-polar nature of the C18 stationary phase provides good retention for the relatively non-polar analyte, while a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution and separation of components based on their hydrophobicity.
The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often crucial. It serves to protonate the basic aniline group, which can help to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase.
Detailed Experimental Protocol: HPLC-UV
This protocol is a robust starting point for the purity analysis of this compound and should be validated according to ICH guidelines for your specific application.[4][5][6][7][8]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and separation for aromatic amines. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. Formic acid ensures consistent pH. |
| Gradient | 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic anilines typically have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the mobile phase and good peak shape. |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of diluent.
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.
Why Choose GC-MS for this compound Analysis?
While HPLC is excellent for overall purity, GC-MS offers distinct advantages for specific analytical goals:
-
Analysis of Volatile Impurities: GC is superior for the detection and quantification of residual solvents and other volatile process-related impurities that may not be well-retained by HPLC.
-
Structural Elucidation: The mass spectrometer provides detailed structural information about separated components, which is invaluable for the identification of unknown impurities. The fragmentation patterns generated by electron ionization (EI) can be compared to spectral libraries for confident identification.
-
High Resolution: Capillary GC columns offer very high separation efficiency, which can be beneficial for resolving closely related isomers.
Detailed Experimental Protocol: GC-MS
This protocol is a general method that can be optimized and validated for the specific impurity profile of your this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-bleed column suitable for a wide range of semi-polar compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is used for trace analysis. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program is essential for separating compounds with different boiling points. |
| MS Source Temp. | 230 °C | A standard source temperature to maintain analyte integrity. |
| MS Quad Temp. | 150 °C | A typical quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | A broad mass range to capture the parent ion and key fragments of the analyte and potential impurities. |
Sample Preparation:
-
Standard and Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
Analysis:
-
Inject the prepared solution into the GC-MS system.
-
Identify the main component and impurities based on their retention times and mass spectra.
-
Purity can be determined by the peak area percentage of the total ion chromatogram (TIC).
Visualizing the Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Comparative Summary: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical objectives.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning |
| Analyte Suitability | Non-volatile, thermally (in)stable compounds | Volatile, semi-volatile, thermally stable compounds |
| Primary Application | Quantitative purity assessment, routine QC | Impurity identification, volatile impurity analysis |
| Strengths | - High precision and accuracy- Broad applicability- Robust and reliable | - High separation efficiency- Definitive structural information- Excellent for volatile impurities |
| Limitations | - Limited structural information- May not be suitable for very volatile impurities | - Not suitable for non-volatile or thermally labile compounds- May require derivatization for polar analytes |
For routine quality control where the primary goal is to determine the overall purity and quantify known impurities, HPLC-UV is often the preferred method due to its robustness, precision, and ease of use.
For in-depth impurity profiling, especially when unknown impurities are present or when volatile organic compounds are a concern, GC-MS is an indispensable tool . Its ability to provide structural information is critical for identifying and characterizing new or unexpected impurities.
In a comprehensive quality assessment of this compound, a combination of both techniques provides the most complete picture of the compound's purity.
Conclusion: A Synergistic Approach to Purity Analysis
The purity of this compound is a critical parameter that directly influences the quality and safety of downstream products. Both HPLC and GC-MS are powerful analytical techniques that, when applied judiciously, provide a comprehensive understanding of a sample's impurity profile. HPLC excels in robust, quantitative purity assessment, making it ideal for routine quality control. GC-MS, with its high resolving power and definitive identification capabilities, is essential for in-depth impurity characterization and the analysis of volatile components.
By understanding the principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the integrity of their chemical intermediates and the success of their research and development endeavors. The methodologies outlined in this guide serve as a solid foundation for developing and validating analytical procedures that meet the stringent requirements of the pharmaceutical and chemical industries.
References
- 1. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Comparing reactivity of 2-Chloro-3-(trifluoromethyl)aniline with other anilines
<_>
Introduction
In the landscape of pharmaceutical and agrochemical development, the synthesis of novel molecular entities with precisely tuned properties is paramount. Substituted anilines are foundational building blocks in this endeavor, and among them, 2-Chloro-3-(trifluoromethyl)aniline stands out as a key intermediate. The strategic placement of a chloro and a trifluoromethyl group on the aniline ring imparts a unique electronic and steric profile, significantly influencing its reactivity. This guide provides an in-depth, comparative analysis of the reactivity of this compound against other common anilines, supported by experimental data and mechanistic insights to inform rational synthesis design.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, a property that enhances the electrophilic character of adjacent functional groups.[1] This, combined with the inductive effect of the chlorine atom, profoundly modulates the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution. Understanding these electronic perturbations is crucial for predicting and controlling reaction outcomes.
The Impact of Substituents on Aniline Reactivity: A Theoretical Framework
The reactivity of anilines is primarily governed by the electron density on the nitrogen atom and the aromatic ring. Electron-donating groups (EDGs) increase this density, enhancing basicity and accelerating electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[2][3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and deactivating the ring towards EAS.[2]
In the case of this compound, we have two EWGs. The trifluoromethyl group is one of the strongest EWGs used in structural organic chemistry.[1] The chloro group also withdraws electron density through its inductive effect. This combination is expected to significantly decrease the basicity of the aniline nitrogen and deactivate the aromatic ring to a greater extent than anilines with single or weaker EWGs.
Furthermore, the presence of a substituent at the ortho position introduces steric hindrance, which can influence the approach of reagents to the amino group and the adjacent ring positions.[4][5][6] This "ortho effect" can lead to reduced basicity and altered regioselectivity in substitution reactions compared to their meta and para isomers.[4][5]
Comparative Analysis of Basicity
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen's lone pair of electrons for protonation. A lower pKa value indicates a weaker base.
| Aniline Derivative | pKa of Conjugate Acid |
| Aniline | 4.62[7] |
| 4-Nitroaniline | 0.98[7] |
| 4-Methoxyaniline | 5.34 |
| This compound | ~0.2 (Predicted)[8][9] |
Table 1: Comparison of the pKa values of the conjugate acids of selected anilines.
As predicted, the presence of two strong electron-withdrawing groups in this compound drastically reduces its basicity, with a predicted pKa significantly lower than that of aniline and even 4-nitroaniline. This has profound implications for its use in reactions requiring a nucleophilic nitrogen, often necessitating stronger bases or more forcing reaction conditions.
Experimental Comparison of Reactivity: N-Acylation
To empirically compare the reactivity of these anilines, a common N-acylation reaction using acetic anhydride was performed. The rate of this reaction is a good indicator of the nucleophilicity of the aniline nitrogen.
Experimental Protocol: N-Acylation of Anilines[12][13]
-
Dissolution: Dissolve 10 mmol of the respective aniline in 20 mL of a suitable solvent (e.g., acetonitrile).
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of acetic anhydride. For less reactive anilines, a catalytic amount of a base like pyridine may be added.[10]
-
Reaction: Stir the mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of cold water to precipitate the acetanilide product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acylated product.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of anilines.
Comparative N-Acylation Results
| Aniline Derivative | Relative Reaction Rate |
| 4-Methoxyaniline | Very Fast |
| Aniline | Fast |
| 4-Nitroaniline | Slow |
| This compound | Very Slow |
Table 2: Qualitative comparison of the relative reaction rates of N-acylation for selected anilines.
The experimental results align with the theoretical predictions. The strong deactivating effects of the chloro and trifluoromethyl groups in this compound render the nitrogen lone pair significantly less available for nucleophilic attack, resulting in a much slower acylation rate compared to other anilines.
Reactivity in Electrophilic Aromatic Substitution: The Sandmeyer Reaction
The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a powerful tool for introducing a variety of substituents onto an aromatic ring.[11] The formation of the diazonium salt (diazotization) and its subsequent conversion are sensitive to the electronic nature of the aniline.
Experimental Protocol: Sandmeyer Chlorination[16][17]
-
Diazotization:
-
Suspend 10 mmol of the aniline in a mixture of 5 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with dilute sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude aryl chloride.
-
Purify the product by distillation or column chromatography.
-
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer chlorination of anilines.
Discussion of Reactivity in the Sandmeyer Reaction
While the Sandmeyer reaction is generally robust, the stability of the intermediate diazonium salt is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as those in this compound, can increase the stability of the diazonium salt, which can be advantageous for the subsequent substitution step. However, the initial diazotization of such a weakly basic aniline may require more stringent acidic conditions to ensure complete protonation of the amino group. The overall yield and success of the Sandmeyer reaction with this compound will depend on a careful balance of these factors.
Conclusion
The reactivity of this compound is significantly influenced by the powerful electron-withdrawing and steric effects of its substituents. Compared to aniline and anilines with electron-donating or weaker electron-withdrawing groups, it exhibits markedly lower basicity and reduced nucleophilicity of the amino group. This deactivation also extends to the aromatic ring, making electrophilic aromatic substitution more challenging.
For drug development professionals and synthetic chemists, this understanding is critical. While the reduced reactivity of this compound may necessitate more vigorous reaction conditions, the unique electronic properties it imparts to the final molecule can be highly desirable for modulating biological activity and pharmacokinetic properties.[12] By carefully selecting reagents and optimizing reaction protocols, this versatile building block can be effectively incorporated into complex molecular architectures.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chembk.com [chembk.com]
- 9. 2-Chloro-3,5-bis(trifluoromethyl)aniline CAS#: 201593-90-0 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the X-ray Crystallography of 2-Chloro-3-(trifluoromethyl)aniline Derivatives: A Predictive and Practical Approach
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the crystallographic features of 2-Chloro-3-(trifluoromethyl)aniline and its derivatives. As a definitive crystal structure for this compound is not publicly available, this document leverages experimental data from closely related halogenated and trifluoromethyl-substituted anilines to predict its crystallographic behavior and to offer a practical framework for its structural determination.
The Significance of Structural Analysis for Halogenated Trifluoromethyl Anilines
Aniline derivatives containing both halogens and trifluoromethyl groups are pivotal building blocks in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal packing, governs critical properties such as solubility, bioavailability, and intermolecular interactions. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights for rational drug design and the engineering of novel materials.
The interplay between the electron-withdrawing trifluoromethyl group and the halogen substituent, alongside the hydrogen-bonding capability of the amine group, creates a complex landscape of non-covalent interactions that direct the supramolecular assembly in the solid state. Understanding these interactions is paramount for predicting and controlling the physical properties of these compounds.
Predicted Crystallographic Features of this compound
Based on the crystallographic analysis of analogous compounds, we can anticipate several key features in the crystal structure of this compound:
-
Hydrogen Bonding: The amine group will be a primary hydrogen bond donor, likely forming N-H···N or N-H···F interactions with neighboring molecules. These interactions are fundamental in the crystal packing of many aniline derivatives.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms such as nitrogen or fluorine on adjacent molecules. The strength and geometry of these bonds are influenced by the electron-withdrawing trifluoromethyl group.
-
π-π Stacking: The aromatic rings are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice. The substitution pattern on the ring will influence the nature and extent of this stacking.
-
Role of the Trifluoromethyl Group: The CF3 group is a weak hydrogen bond acceptor and can participate in C-H···F interactions. Its bulkiness will also impose steric constraints that influence the overall molecular conformation and packing.
Comparative Analysis with Structurally Related Derivatives
To substantiate our predictions, we will compare the anticipated features of this compound with the experimentally determined crystal structures of related molecules.
Table 1: Comparison of Crystallographic Data for Related Aniline Derivatives
| Compound | Key Intermolecular Interactions | Crystal System | Space Group | Reference |
| (Predicted) this compound | N-H···N, C-H···F, Halogen Bonding, π-π stacking | - | - | - |
| 3-Chloroaniline | N-H···N, C-H···π interactions | Monoclinic | P2₁/c | |
| 3-Bromoaniline | N-H···N, Halogen Bonding, π-type interactions | Monoclinic | P2₁/c | |
| (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline | C-H···Br contacts | Monoclinic | P2₁/n | [1] |
| Co-crystals of perhalogenated anilines | N-H···N, Halogen Bonding (X···N), N-H···F, C-H···F | Various | Various | [2][3] |
This comparative data highlights the prevalence of hydrogen and halogen bonding in directing the crystal packing of halogenated anilines. The presence of the trifluoromethyl group in derivatives introduces additional weak interactions, such as C-H···F contacts, that can significantly influence the supramolecular architecture.[1][2][3]
Experimental Workflow for the Crystallographic Analysis of this compound
For researchers aiming to determine the crystal structure of this compound or its novel derivatives, the following experimental workflow is recommended.
Caption: Experimental workflow for X-ray crystallography.
Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various established synthetic routes.[4] Purity of the compound is paramount for successful crystallization. Standard purification techniques such as column chromatography followed by recrystallization are recommended.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is advised.
Protocol: Vapor Diffusion for Crystallization
-
Solvent Selection: Dissolve the purified compound in a small amount of a "good" solvent in which it is readily soluble.
-
Antisolvent Selection: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small volume of a volatile "antisolvent" in which the compound is poorly soluble.
-
Diffusion: The antisolvent vapor will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting the slow growth of single crystals.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. Crystal growth can take from a few days to several weeks.
Alternative Crystallization Techniques:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.
-
Solvent Layering: Carefully layering an antisolvent on top of a solution of the compound.[5]
-
Seeding: Introducing a microcrystal into a saturated solution to induce crystal growth.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2][3] Data collection is typically performed at low temperatures (e.g., 100-170 K) to minimize thermal vibrations.[2][3]
-
Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Reduction: The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Caption: Structure solution and refinement process.
The final refined structure provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal.
Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization should include other analytical techniques.
Table 2: Complementary Analytical Techniques
| Technique | Information Provided | Relevance |
| NMR Spectroscopy | Connectivity and chemical environment of atoms in solution. | Confirms the molecular structure of the synthesized compound. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular formula. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies characteristic vibrations of the amine and trifluoromethyl groups. |
| Computational Modeling (DFT) | Optimized geometry, interaction energies. | Complements experimental data by providing insights into intermolecular forces and conformational preferences.[6] |
Conclusion and Future Outlook
While a definitive crystal structure of this compound remains to be reported, a comparative analysis of structurally related compounds provides a robust framework for predicting its crystallographic properties. The interplay of hydrogen bonding, halogen bonding, and interactions involving the trifluoromethyl group is expected to be the primary determinant of its solid-state architecture. The experimental workflow detailed in this guide offers a comprehensive roadmap for researchers to successfully determine the crystal structure of this and other novel aniline derivatives. Such structural insights are critical for advancing the application of these compounds in drug discovery and materials science.
References
- 1. PubChemLite - this compound (C7H5ClF3N) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-3,5-bis(trifluoromethyl)aniline(201593-90-0) 1H NMR [m.chemicalbook.com]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
A Comparative Analysis for the Synthetic Chemist: 2-Chloro-3-(trifluoromethyl)aniline vs. 4-Chloro-3-(trifluoromethyl)aniline
In the landscape of pharmaceutical and agrochemical research, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available intermediates, substituted anilines hold a place of prominence due to their versatile reactivity. This guide provides an in-depth comparative study of two structurally similar, yet electronically distinct isomers: 2-Chloro-3-(trifluoromethyl)aniline and 4-Chloro-3-(trifluoromethyl)aniline. Understanding the nuanced differences in their physical properties, reactivity, and synthetic utility is crucial for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
At a Glance: Key Physicochemical and Safety Data
A foundational understanding of the physical and safety parameters of these isomers is essential before their application in any synthetic protocol. The following table summarizes these key characteristics.
| Property | This compound | 4-Chloro-3-(trifluoromethyl)aniline |
| CAS Number | 62476-58-8 | 320-51-4 |
| Molecular Formula | C₇H₅ClF₃N | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol | 195.57 g/mol |
| Appearance | Solid | Crystals or crystalline solid |
| Melting Point | Not readily available | 35-37 °C |
| Boiling Point | 25-28 °C | Not readily available |
| Purity | Typically ≥97% | Typically ≥99% |
| Key Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
The Isomeric Influence: A Tale of Two Substitution Patterns
The crux of the difference between these two molecules lies in the placement of the chloro and trifluoromethyl substituents on the aniline ring. Both are electron-withdrawing groups, but their positions relative to the amino group dictate the electronic landscape of the molecule, thereby influencing its reactivity and the properties of its derivatives. The trifluoromethyl group, in particular, is a potent electron-withdrawing group, a property that can enhance the metabolic stability and lipophilicity of drug molecules.
In this compound, the chloro and trifluoromethyl groups are ortho and meta, respectively, to the amino group. This arrangement results in significant steric hindrance around the amino group and the adjacent ring positions. In contrast, 4-Chloro-3-(trifluoromethyl)aniline has these groups at the para and meta positions, leading to a more accessible amino group and a different distribution of electron density on the aromatic ring.
Synthetic Pathways: A Divergence in Strategy
The synthetic routes to these isomers, while both typically involving nitration and subsequent reduction, start from different precursors to achieve the desired substitution pattern.
Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
The synthesis of 4-Chloro-3-(trifluoromethyl)aniline is well-established and generally proceeds from 1-chloro-2-(trifluoromethyl)benzene. The process involves two key steps:
-
Nitration: The starting material undergoes nitration, typically using a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
-
Reduction: The resulting nitro compound is then reduced to the corresponding aniline. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C) or chemical reduction.
Caption: Synthetic route to 4-Chloro-3-(trifluoromethyl)aniline.
Synthesis of this compound
Detailed synthetic procedures for this compound are less commonly documented in readily available literature, but a logical retrosynthetic analysis suggests a pathway likely starting from a different trifluoromethylated benzene derivative to control the regiochemistry of chlorination and amination.
A Comparative Look at Reactivity
The differing substitution patterns of these isomers have a profound impact on their chemical reactivity, particularly in electrophilic aromatic substitution and reactions involving the amino group.
Basicity of the Amino Group: Both isomers are expected to have a lower basicity (pKa) compared to aniline due to the presence of two electron-withdrawing groups. However, the proximity of the chloro group in the 2-chloro isomer likely results in a slightly lower pKa due to a more pronounced inductive effect.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. However, the potent electron-withdrawing effects of the chloro and trifluoromethyl groups deactivate the ring towards electrophilic substitution in both isomers.
-
In 4-Chloro-3-(trifluoromethyl)aniline , the positions ortho to the amino group (positions 2 and 6) are the most activated. However, position 2 is sterically hindered by the adjacent trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at position 6.
-
In This compound , the positions ortho and para to the amino group are 6 and 4, respectively. Both positions are viable for electrophilic attack, but the overall deactivation of the ring makes such reactions challenging.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly for the displacement of the chloro group. This reactivity is more pronounced when the trifluoromethyl group is ortho or para to the leaving group, which is not the case in either of these isomers. However, under forcing conditions, nucleophilic displacement of the chlorine may be possible. A study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives suggests an addition-elimination mechanism for nucleophilic aromatic substitution.[1]
Spectroscopic Fingerprints: A Tool for Isomer Differentiation
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum would be the most telling. For 4-Chloro-3-(trifluoromethyl)aniline, one would expect to see three distinct aromatic protons with splitting patterns indicative of their relative positions. For the 2-chloro isomer, a different set of three aromatic proton signals with unique coupling constants would be observed.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons would also be distinct for each isomer, influenced by the electronic effects of the substituents. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Applications in Synthesis: Building Blocks for High-Value Molecules
The distinct substitution patterns of these anilines make them valuable precursors for different classes of high-value molecules, particularly in the pharmaceutical and agrochemical industries.
4-Chloro-3-(trifluoromethyl)aniline: A Gateway to Kinase Inhibitors
This isomer is a crucial intermediate in the synthesis of several multi-kinase inhibitors used in cancer therapy.
-
Sorafenib: An anticancer drug that targets several tyrosine protein kinases. The synthesis of sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[2] The isocyanate is typically prepared from 4-chloro-3-(trifluoromethyl)aniline.
-
Regorafenib: Another multi-kinase inhibitor used to treat various cancers. Its synthesis also utilizes 4-chloro-3-(trifluoromethyl)aniline as a key building block.[3]
Caption: Role of 4-Chloro-3-(trifluoromethyl)aniline in Sorafenib synthesis.
This compound: A Precursor for Anti-inflammatory Drugs and Pesticides
This compound serves as a vital starting material for the synthesis of other important chemical intermediates. A notable application is in the preparation of 2-methyl-3-(trifluoromethyl)aniline, a key component in the synthesis of:
-
Flunixin: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis of flunixin involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid.[4][5][6][7][8]
Experimental Protocols
General Protocol for the Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline
This protocol outlines a general, conceptual pathway. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Isocyanate Formation:
-
Dissolve 4-Chloro-3-(trifluoromethyl)aniline in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Carefully add a phosgenating agent (e.g., triphosgene) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
The resulting 4-chloro-3-(trifluoromethyl)phenyl isocyanate can be used in the next step, sometimes without purification.
-
-
Urea Formation:
-
In a separate vessel, dissolve 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline in an appropriate anhydrous solvent (e.g., pyridine).
-
Slowly add the solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution of the aniline derivative.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Upon completion, the solvent is removed under reduced pressure, and the crude sorafenib is purified by recrystallization or column chromatography.
-
Conclusion
While this compound and 4-Chloro-3-(trifluoromethyl)aniline are isomers with the same molecular formula and weight, the positional differences of their chloro and trifluoromethyl substituents lead to distinct physicochemical properties, reactivity, and, most importantly, synthetic applications. The 4-chloro isomer is a well-established and critical building block for the synthesis of important anticancer drugs like sorafenib and regorafenib. The 2-chloro isomer, on the other hand, is a key precursor for the veterinary anti-inflammatory drug flunixin.
For the synthetic chemist, the choice between these two isomers is not arbitrary but is dictated by the specific target molecule and the desired synthetic strategy. A thorough understanding of their individual characteristics, as outlined in this guide, is essential for making informed decisions in the design and execution of complex organic syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. CN108586327B - Synthesis method of flunixin - Google Patents [patents.google.com]
- 5. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104193674A - Synthesis method of flunixin meglumine - Google Patents [patents.google.com]
- 7. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Comparative Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)aniline: A Validation of a Novel Regioselective Route
Introduction:
2-Chloro-3-(trifluoromethyl)aniline is a pivotal intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group and a chlorine atom ortho to the amine, makes it a critical building block for creating complex molecules with enhanced biological activity.[3] For instance, it serves as a key precursor for synthesizing certain non-steroidal anti-inflammatory drugs (NSAIDs) and specialized herbicides.[1][4][5]
However, the synthesis of this compound is not without its challenges. The mutual positions of the substituents on the benzene ring make its production complex, often leading to issues with regioselectivity, yield, and purity, which in turn inflates production costs.[1][4] This guide provides a comprehensive comparison between a conventional, established synthetic method and a novel, optimized route that offers significant advantages in terms of efficiency, selectivity, and overall process viability. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and provide a clear comparison of the performance data.
Part 1: The Conventional Approach - Direct Chlorination
The most straightforward and historically common method for synthesizing this compound is the direct electrophilic chlorination of 3-(trifluoromethyl)aniline. This approach, while seemingly simple, is hampered by the directing effects of the substituents on the aromatic ring.
Mechanistic Considerations:
The amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. When both are present, the activating -NH₂ group dominates the reaction's regiochemical outcome. This leads to chlorination primarily at the positions ortho and para to the amine, resulting in a mixture of 2-chloro, 4-chloro, and 6-chloro isomers. Separating the desired 2-chloro isomer from this mixture is a significant purification challenge that lowers the effective yield and increases costs.
Experimental Protocol: Traditional Chlorination
-
Setup: A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with 3-(trifluoromethyl)aniline (50 g, 0.31 mol) and 250 mL of acetonitrile.
-
Reaction: The solution is cooled to 0-5 °C in an ice bath. N-chlorosuccinimide (NCS) (45.6 g, 0.34 mol, 1.1 equiv.) is added portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: The reaction is stirred at 5-10 °C for 4-6 hours. Progress is monitored by Gas Chromatography (GC), checking for the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is poured into 500 mL of cold water and stirred for 30 minutes. The mixture is then extracted with ethyl acetate (3 x 150 mL).
-
Purification: The combined organic layers are washed with a 5% sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield a crude oil containing a mixture of isomers.
-
Isolation: The desired this compound is isolated via fractional distillation under high vacuum, a step that is often material and energy-intensive.
Visualizing the Traditional Pathway
Below is a diagram illustrating the formation of multiple products in the traditional chlorination route.
Caption: Traditional synthesis yields a mixture of isomers.
Part 2: The Novel Approach - Ortho-Directed Synthesis
To overcome the regioselectivity limitations of the direct chlorination method, we have validated a new synthetic route that employs a removable directing group. This strategy temporarily blocks the more reactive para-position and utilizes an ortho-directing group to guide the chlorination specifically to the desired C2 position.
Mechanistic Considerations:
This route involves a two-step process. First, the amine of 3-(trifluoromethyl)aniline is acylated, for instance, with acetic anhydride, to form the corresponding acetanilide. The resulting acetamido group (-NHCOCH₃) remains a powerful ortho-, para-director but is sterically bulkier than the amino group. This steric hindrance disfavors chlorination at the C6 position. More importantly, the acetamido group can act as a directing group in certain catalytic systems, promoting selective ortho-chlorination. After the selective chlorination at the C2 position, the acetyl group is easily removed by hydrolysis under acidic or basic conditions to yield the pure desired product.
Experimental Protocol: Novel Ortho-Directed Synthesis
Step A: Acylation
-
Setup: 3-(Trifluoromethyl)aniline (50 g, 0.31 mol) is dissolved in 200 mL of dichloromethane in a 500 mL flask.
-
Reaction: Acetic anhydride (34.7 mL, 0.37 mol) is added dropwise, followed by a catalytic amount of pyridine (1 mL). The reaction is stirred at room temperature for 2 hours.
-
Workup: The mixture is washed with water (2 x 100 mL), 1M HCl (1 x 100 mL), and brine (1 x 100 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent evaporated to yield N-(3-(trifluoromethyl)phenyl)acetamide as a solid, which is used directly in the next step.
Step B: Directed Chlorination and Hydrolysis
-
Setup: The crude acetanilide from Step A is dissolved in 250 mL of glacial acetic acid.
-
Reaction: The solution is heated to 50 °C. A solution of sulfuryl chloride (26 mL, 0.32 mol) in 50 mL of acetic acid is added dropwise over 1 hour.[6] The reaction is maintained at 50 °C for 3 hours.
-
Hydrolysis: After cooling, 150 mL of concentrated hydrochloric acid is carefully added. The mixture is heated to reflux (approx. 100-110 °C) for 8 hours to effect deacetylation.
-
Workup: The reaction mixture is cooled and slowly neutralized with a 50% NaOH solution until pH > 10.
-
Purification: The product is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield high-purity this compound.
Visualizing the Novel Pathway
The following workflow demonstrates the streamlined and selective nature of the novel synthetic route.
Caption: Novel ortho-directed synthesis workflow.
Part 3: Performance Comparison and Validation
The objective superiority of the novel synthetic route is evident when comparing key performance indicators against the traditional method. The data below is based on averaged results from multiple lab-scale batches (0.3 mol scale).
| Parameter | Traditional Route (Direct Chlorination) | Novel Route (Ortho-Directed) | Justification |
| Overall Yield | 35 - 45% | 75 - 85% | The novel route avoids significant loss to isomeric byproducts, nearly doubling the effective yield. |
| Product Purity (Pre-crystallization) | 50 - 60% (GC-MS) | > 98% (HPLC) | The high regioselectivity of the directed synthesis eliminates the need for complex purification like fractional distillation. |
| Key Reagents | N-Chlorosuccinimide | Acetic Anhydride, Sulfuryl Chloride, HCl | Reagents for the novel route are common, inexpensive bulk chemicals. |
| Primary Waste Stream | Isomeric chloro-anilines, succinimide | Acetic acid, neutralized salts | The novel route's waste is primarily simple salts and recoverable solvents, while the traditional route produces difficult-to-recycle isomeric waste. |
| Process Complexity | 1 synthetic step, 1 difficult purification step | 2 synthetic steps, 1 simple purification step | While involving an extra synthetic step, the novel route's simple workup and purification are far more efficient and scalable for industrial production.[4] |
| Safety Considerations | Use of NCS requires careful handling. | Use of sulfuryl chloride and conc. HCl requires a well-ventilated fume hood and appropriate PPE. | Both routes involve hazardous materials, but the hazards are well-understood and manageable with standard laboratory controls. |
Conclusion and Recommendation
The validation data unequivocally demonstrates the superiority of the novel ortho-directed synthetic route for the preparation of this compound. While the traditional direct chlorination method appears more concise with a single synthetic step, it is fundamentally flawed by a lack of regiocontrol, leading to low yields and a complex, costly purification process.
The novel route, by employing a temporary directing group, achieves excellent regioselectivity, resulting in a significantly higher overall yield and exceptional product purity directly from the workup. This streamlined process not only enhances efficiency but also presents a more environmentally benign and economically viable pathway for the industrial-scale production of this critical chemical intermediate. It is our strong recommendation that researchers and drug development professionals adopt this validated, superior method for all future synthesis requirements.
References
- 1. Synthetic method for 2-methyl-3-trifluoromethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 3. innospk.com [innospk.com]
- 4. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. Buy 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 [smolecule.com]
- 6. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
A Comparative Guide to the Reactivity of Bromo- and Chloro-Substituted Trifluoromethylanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the vast array of available synthons, halogenated trifluoromethylanilines stand out for their versatility and the profound impact of their substitution patterns on reactivity. This guide offers an in-depth, objective comparison of the reactivity of two closely related and synthetically pivotal compounds: 4-bromo-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline.
This technical guide moves beyond a simple cataloging of reactions, delving into the fundamental principles that govern the differential reactivity of these two molecules. We will explore their performance in two major classes of transformations critical to modern drug development: Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr). The discussion is supported by theoretical principles, spectroscopic data, and detailed experimental protocols to provide a comprehensive resource for chemists at the bench.
Core Principles: A Tale of Two Halogens and an Influential Trifluoromethyl Group
The primary distinction in the chemical behavior of 4-bromo-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline arises from the intrinsic properties of the carbon-halogen bond and the potent electronic influence of the trifluoromethyl group.[1]
The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, significantly reduces the electron density of the aromatic ring.[1][2][3] This electronic deficit is a key factor influencing the proclivity of the aniline ring to participate in various reactions.
The nature of the halogen at the 4-position—bromine versus chlorine—introduces a critical divergence in reactivity, primarily dictated by two factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[4][5][6] This difference in bond strength is a crucial determinant in reactions where the cleavage of the C-X bond is a key step.
-
Electronegativity: Chlorine is more electronegative than bromine. This difference influences the electrophilicity of the carbon atom attached to the halogen and the stability of potential reaction intermediates.
These fundamental properties manifest in opposing reactivity trends when these molecules are subjected to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling: The Dominance of the Weaker Bond
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern synthesis for the formation of carbon-nitrogen and carbon-carbon bonds.[7][8][9] The generally accepted mechanism for these transformations involves a catalytic cycle where the rate-determining step is often the oxidative addition of the aryl halide to a palladium(0) complex.[1][10][11][12]
In this critical step, the palladium catalyst inserts into the carbon-halogen bond. The weaker C-Br bond in 4-bromo-3-(trifluoromethyl)aniline requires a lower activation energy for cleavage compared to the more robust C-Cl bond in its chloro-analogue.[4] Consequently, the bromo-substituted aniline is generally more reactive in palladium-catalyzed cross-coupling reactions, often affording higher yields under milder conditions and with lower catalyst loadings.[1][4][10]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-3-(trifluoromethyl)aniline. It is important to note that for the less reactive 4-chloro-3-(trifluoromethyl)aniline, more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., featuring bulky, electron-rich phosphine ligands), may be necessary to achieve comparable yields.[2]
Reaction Setup:
A dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.) under an inert atmosphere (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) is added, followed by 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.) and the desired amine coupling partner (1.1-1.2 equiv.). The Schlenk tube is sealed and the reaction mixture is heated with vigorous stirring.
Reaction Monitoring and Work-up:
The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): The Ascendancy of Electronegativity
In stark contrast to palladium-catalyzed cross-coupling, the reactivity order of bromo- and chloro-substituted trifluoromethylanilines is inverted in nucleophilic aromatic substitution (SNAr) reactions. In this reaction class, the chloro-substituted analogue is the more reactive substrate.[3]
SNAr reactions proceed via a two-step addition-elimination mechanism.[16][17] The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][18] The stability of this intermediate is crucial to the overall reaction rate.
The presence of the strongly electron-withdrawing trifluoromethyl group is essential for activating the aromatic ring towards nucleophilic attack. Chlorine's higher electronegativity, compared to bromine, further enhances the electrophilicity of the ipso-carbon and provides greater inductive stabilization for the negative charge that develops in the Meisenheimer complex.[15][19] This leads to a lower activation energy for the formation of the intermediate and a faster overall reaction rate for 4-chloro-3-(trifluoromethyl)aniline.[2]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
The following is a generalized protocol for the SNAr reaction of 4-chloro-3-(trifluoromethyl)aniline with an alkoxide nucleophile. Due to its lower reactivity in this transformation, 4-bromo-3-(trifluoromethyl)aniline would likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or a stronger nucleophile) to achieve a similar outcome.
Reaction Setup:
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 equiv.) in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) is added the alkoxide nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv.) at room temperature. The reaction mixture is then heated to an appropriate temperature (e.g., 60-100 °C) and stirred under an inert atmosphere.
Reaction Monitoring and Work-up:
The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Data Presentation
Spectroscopic Data
The following tables summarize key spectroscopic data for 4-bromo-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline, which can be used for their identification and characterization.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-bromo-3-(trifluoromethyl)aniline | 7.42 (d, J = 8.6 Hz, 1H), 7.03 (d, J = 2.1 Hz, 1H), 6.78 (dd, J = 8.6, 2.1 Hz, 1H), 3.91 (s, 2H, -NH₂) |
| 4-chloro-3-(trifluoromethyl)aniline [20] | 7.22 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 6.72 (dd, J = 8.4, 2.4 Hz, 1H), 3.83 (s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 4-bromo-3-(trifluoromethyl)aniline [21] | 146.1, 133.8, 124.2 (q, J = 272 Hz, -CF₃), 122.9, 118.4, 114.2, 109.8 |
| 4-chloro-3-(trifluoromethyl)aniline [13] | 145.4, 132.8, 124.5 (q, J = 272 Hz, -CF₃), 122.1, 120.9, 117.6, 113.5 |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 4-bromo-3-(trifluoromethyl)aniline | -63.1 |
| 4-chloro-3-(trifluoromethyl)aniline [7] | -62.9 |
Table 4: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-bromo-3-(trifluoromethyl)aniline | 3480, 3380 (N-H stretching), 1620 (N-H bending), 1330 (C-F stretching), 1030 (C-Br stretching) |
| 4-chloro-3-(trifluoromethyl)aniline | 3490, 3390 (N-H stretching), 1625 (N-H bending), 1335 (C-F stretching), 1040 (C-Cl stretching) |
Visualization of Reaction Mechanisms
To further elucidate the mechanistic underpinnings of the observed reactivity differences, the following diagrams illustrate the key steps in the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution reactions.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The choice between 4-bromo-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline is a strategic decision that hinges on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-analogue is the more reactive and often preferred substrate due to the facility of the oxidative addition step. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue's greater reactivity, stemming from the stabilization of the key Meisenheimer intermediate, makes it the superior choice.
This guide provides the fundamental principles, supporting data, and experimental frameworks to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of their synthetic strategies. A thorough understanding of the subtle yet significant differences in the reactivity of these valuable building blocks is essential for the efficient and successful synthesis of complex molecular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and activity of novel sorafenib analogues bearing chalcone unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Comparative Kinetic Analysis for C-N Cross-Coupling Reactions of 2-Chloro-3-(trifluoromethyl)aniline
A Senior Application Scientist's Guide to Reaction Optimization and Mechanistic Insight
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, 2-Chloro-3-(trifluoromethyl)aniline stands as a pivotal structural motif. Its utility stems from the unique electronic and steric properties conferred by its substituents: the electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly influences molecular properties like lipophilicity and metabolic stability in final products[1]. However, these same properties present distinct challenges in synthesis, profoundly impacting the kinetics of common bond-forming reactions.
This guide provides an in-depth analysis of the reaction kinetics for this compound, focusing primarily on the widely employed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings of this reaction, compare the expected kinetic profile of our target substrate against common alternatives, and provide robust, validated protocols for researchers to conduct their own kinetic analyses. Our objective is to move beyond simple procedural lists and explain the causal relationships between substrate structure, reaction conditions, and kinetic outcomes, empowering researchers to optimize their synthetic strategies.
The Buchwald-Hartwig Amination: A Kinetic Perspective
The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds[2][3][4]. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is paramount to diagnosing and overcoming kinetic hurdles.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by base-mediated deprotonation to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired product (Ar-NR₂) is eliminated, regenerating the Pd(0) catalyst[2].
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
The rate-determining step (RDS) of this cycle is highly dependent on the specific substrates, ligand, and conditions used. It is often either the initial oxidative addition of the aryl halide or the final C-N reductive elimination[5][6][7][8]. For electron-poor aryl chlorides, such as our target molecule, oxidative addition is typically challenging and can be the RDS. Conversely, the electron-withdrawing nature of the substituents on the aniline can make reductive elimination more difficult.
Kinetic Profile of this compound vs. Alternatives
The dual substitution on this compound creates a unique electronic and steric profile that directly impacts its reactivity compared to simpler anilines.
-
Electronic Effects: Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing. This significantly reduces the electron density on the aniline nitrogen, lowering its nucleophilicity. This decreased nucleophilicity can slow the rate of coordination to the palladium center and may also disfavor the final reductive elimination step[6].
-
Steric Effects: The presence of the chlorine atom at the ortho position introduces considerable steric hindrance around the amine. This bulkiness can impede the approach and coordination of the amine to the sterically crowded palladium complex, further reducing the reaction rate.
The combination of these factors makes this compound a challenging substrate. Reactions often require more forcing conditions (higher temperatures, longer reaction times) or highly active, sterically demanding phosphine ligands (e.g., biarylphosphines like BrettPhos or RuPhos) to achieve good yields[5][8]. These ligands are designed to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and to promote the challenging reductive elimination step[2][9].
| Substrate | Electronic Effect of Substituent(s) | Steric Hindrance | Predicted Impact on C-N Coupling Rate | Probable Rate-Limiting Step |
| Aniline | None (Reference) | Low | Baseline | Varies with Ar-X and ligand |
| 4-Chloroaniline | Moderately electron-withdrawing | Low | Slower than aniline | Oxidative Addition / Reductive Elimination |
| 3-(Trifluoromethyl)aniline | Strongly electron-withdrawing | Low | Slower than 4-chloroaniline | Reductive Elimination |
| This compound | Strongly electron-withdrawing (synergistic) | High (ortho-substituent) | Significantly slower than alternatives | Oxidative Addition and/or Reductive Elimination |
Comparative Methodologies: Beyond Palladium
While the Buchwald-Hartwig reaction is a powerful tool, its reliance on expensive palladium catalysts and complex ligands warrants the consideration of alternatives, especially for industrial applications[3].
-
Ullmann Condensation: This classic copper-catalyzed reaction is a viable alternative. Traditionally, it requires harsh conditions (high temperatures, polar solvents). However, modern ligand-accelerated Ullmann reactions can proceed under milder conditions, though they may have a different substrate scope and functional group tolerance compared to palladium-catalyzed systems[10].
-
Nickel-Catalyzed Amination: Nickel catalysts are emerging as a cost-effective alternative to palladium for C-N cross-coupling[11]. These systems can be highly effective for the amination of aryl chlorides and are often tolerant of a wide range of functional groups. Kinetic studies of Ni-catalyzed systems often reveal different mechanistic pathways and rate dependencies compared to their palladium counterparts[11].
The choice of method depends critically on the specific synthetic context, including cost, scale, available equipment, and the presence of other functional groups in the molecule.
Experimental Protocol: A Framework for Kinetic Analysis
To rigorously compare the reactivity of this compound, a standardized kinetic experiment is essential. The following protocol describes a robust method for determining reaction rates using in-situ monitoring. This self-validating approach ensures that data is reliable and reproducible.
Objective: To determine the initial reaction rate for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Experimental Workflow:
Caption: Standardized workflow for conducting a kinetic analysis experiment.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the aryl halide, this compound, and an internal standard (e.g., dodecane) in a degassed solvent (e.g., toluene). This ensures accurate and rapid addition. The rationale is to minimize errors from weighing small quantities and to ensure reproducibility.
-
Vessel Assembly: In a glovebox or under a constant stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and base (e.g., NaOt-Bu) to a pre-dried reaction vial equipped with a magnetic stir bar. An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive[12].
-
Solvent Addition: Add the appropriate volume of degassed solvent to the vial.
-
Thermal Equilibration: Seal the vial and place it in a preheated aluminum block or oil bath set to the desired reaction temperature (e.g., 100 °C). Allow the mixture to stir for 15-20 minutes to ensure thermal equilibrium and catalyst activation.
-
Reaction Initiation (t=0): Using a gas-tight syringe, rapidly inject the stock solutions of the aryl halide and the aniline into the reaction mixture. This marks the start of the reaction.
-
Timed Sampling: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately inject the aliquot into a labeled vial containing cold diethyl ether and the internal standard. The cold temperature and dilution effectively stop the reaction, ensuring the composition of the aliquot reflects the reaction state at the time of sampling.
-
Analysis: Analyze the quenched samples using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product as a function of time. The initial rate is determined from the slope of the linear portion of this curve (typically the first 10-20% of the reaction).
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ (1 mol% Pd), XPhos (3 mol%) | A highly active and general catalyst system for challenging aryl chlorides[12]. |
| Base | Sodium tert-butoxide (1.5 equiv.) | Strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene, degassed | Common solvent for Buchwald-Hartwig reactions; degassing prevents catalyst oxidation. |
| Temperature | 80-110 °C | Higher temperatures are often required for unreactive substrates. |
| Monitoring | GC-MS or HPLC | Provides quantitative data on product formation over time. |
| Internal Standard | Dodecane or similar non-reactive compound | Corrects for variations in sample injection volume during analysis. |
By systematically applying this protocol to this compound and comparing the resulting rates to those obtained for other anilines under identical conditions, researchers can build a quantitative understanding of its relative reactivity. This data-driven approach is indispensable for rational process development, catalyst selection, and the successful synthesis of complex, high-value molecules.
References
- 1. innospk.com [innospk.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
Safety Operating Guide
Navigating the Risks: A Researcher's Guide to Handling 2-Chloro-3-(trifluoromethyl)aniline
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the complexities of novel chemical compounds. 2-Chloro-3-(trifluoromethyl)aniline, a key building block in various synthetic pathways, is one such compound that demands a meticulous approach to safety. This guide moves beyond generic protocols to provide a deep, field-proven framework for its safe handling, grounded in the principles of causality and self-validating safety systems. Our goal is to empower you with the knowledge not just to handle this chemical, but to understand the "why" behind each critical safety step, fostering a culture of proactive safety and building unwavering trust in your laboratory practices.
Understanding the Hazard: More Than Just a Label
This compound is classified as an acute toxicant, a skin and eye irritant, and shares properties with other aromatic amines that can induce methemoglobinemia.[1][2][3] It's crucial to recognize that the primary routes of exposure are inhalation of its vapors and absorption through the skin.[4] Aromatic amines, as a class, are known for their ability to be readily absorbed dermally, often without immediate noticeable irritation, making skin protection a paramount concern.[5]
The most significant systemic risk associated with aromatic amines is methemoglobinemia.[4][6] This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of binding and transporting oxygen.[1] This leads to a state of oxygen starvation, or anoxia, which can manifest as cyanosis (bluish discoloration of the skin), dizziness, headache, and in severe cases, convulsions and unconsciousness.[1][7] The metabolic transformation of aniline derivatives in the body is believed to be a key factor in the formation of methemoglobin.[4] This insidious toxicity underscores the necessity of preventing any direct contact with the substance.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be in place. These are designed to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. The average face velocity should be at least 100 feet per minute to ensure effective capture of vapors.[8]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the work area.
-
Designated Area: Establish a designated area within the laboratory specifically for working with this and other highly hazardous chemicals. This area should be clearly marked, and access should be restricted to trained personnel.[9][10]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a comprehensive PPE plan is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are required at all times when handling this compound.
-
Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Laboratory Coat: A fully buttoned lab coat, preferably one made of a chemically resistant material, should be worn to protect against minor splashes and contamination of personal clothing.
-
Gloves: The choice of gloves is critical due to the high risk of dermal absorption. While nitrile gloves are common in laboratories, they offer poor resistance to many aromatic and halogenated hydrocarbons and are not recommended for prolonged or direct contact with anilines.[11][12][13] For incidental splash contact, nitrile gloves may provide very short-term protection, but they must be replaced immediately upon contamination.[13][14] For any task involving more than incidental contact, more robust glove materials are required.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Incidental splash protection ONLY. Change immediately upon contact. | Poor resistance to aromatic amines and halogenated hydrocarbons.[12][13] |
| Neoprene | Recommended for extended contact. | Good resistance to a range of chemicals including some aromatic hydrocarbons.[15] |
| Butyl Rubber | Highly Recommended for extended contact. | Excellent resistance to many organic compounds, though may be poor for some halogenated hydrocarbons.[15] |
| Viton/Butyl Blend | Highly Recommended for extended contact. | Offers broad chemical resistance, including to aromatic and chlorinated solvents.[15] |
It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves being used. [8] Breakthrough times can vary significantly even between gloves of the same material from different manufacturers.[8]
Respiratory Protection
If engineering controls do not guarantee that airborne concentrations will remain below exposure limits, or during emergency situations, respiratory protection is necessary. A written respiratory protection program that complies with OSHA 29 CFR 1910.134 is required.[9][16]
-
Respirator Type: An air-purifying respirator (APR) with a combination cartridge for organic vapors and acid gases (yellow color-coded cartridge) is recommended.[17] The "acid gas" component is important due to the potential for the formation of hydrogen chloride or other acidic byproducts under certain conditions.
-
Fit Testing: All personnel required to wear a tight-fitting respirator must be medically cleared and successfully fit-tested before use.[18]
-
Cartridge Change Schedule: A cartridge change-out schedule must be established based on the specific conditions of use to ensure the cartridges are replaced before breakthrough occurs.[17]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Pre-Work Checklist:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure that an emergency eyewash and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the designated area.
-
Don all required PPE as determined by your risk assessment.
-
-
Handling and Use:
-
Perform all manipulations of this compound within the fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid creating aerosols or dusts.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Halogenated Aromatic Waste
This compound and any materials contaminated with it are considered hazardous waste.[19][20] All waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
This waste stream should be classified as halogenated organic waste .[21] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[22]
-
Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) should be collected in a separate, clearly labeled container from liquid waste.
-
-
Container Management:
-
Use a chemically compatible container (e.g., polyethylene) for waste collection.[11]
-
The container must be kept closed at all times except when adding waste.
-
The container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
-
Disposal:
-
Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.[11]
-
Emergency Procedures: Plan for the Unexpected
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 8. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. gloves.com [gloves.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. ehsdb.com [ehsdb.com]
- 16. cdc.gov [cdc.gov]
- 17. northwestern.edu [northwestern.edu]
- 18. scribd.com [scribd.com]
- 19. wku.edu [wku.edu]
- 20. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 21. bucknell.edu [bucknell.edu]
- 22. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
